Rhodomycin A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy]-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H48N2O12/c1-8-36(46)14-21(49-22-12-18(37(4)5)29(40)15(2)47-22)25-28(35(36)50-23-13-19(38(6)7)30(41)16(3)48-23)34(45)26-27(33(25)44)32(43)24-17(31(26)42)10-9-11-20(24)39/h9-11,15-16,18-19,21-23,29-30,35,39-41,44-46H,8,12-14H2,1-7H3/t15-,16-,18-,19-,21-,22-,23-,29+,30+,35+,36+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPIUETWDSWOKV-ZUOHIMJMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C4=O)C=CC=C5O)O)OC6CC(C(C(O6)C)O)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(C[C@@H](C2=C([C@H]1O[C@H]3C[C@@H]([C@@H]([C@@H](O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C4=O)C=CC=C5O)O)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23666-50-4 | |
| Record name | Rhodomycin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023666504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RHODOMYCIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E9E3X300A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Discovery and Isolation of Rhodomycin A from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodomycin A is a member of the rhodomycin group of anthracycline antibiotics, a class of aromatic polyketides known for their potent antibacterial and antitumor properties. First identified by H. Brockmann, these compounds are primarily produced by actinomycetes of the genus Streptomyces, with Streptomyces purpurascens being a notable source.[1][2] Other producing species include Streptomyces violaceus and Streptomyces griseus.[3] Rhodomycins are characterized by their red or orange color and a core 7, 8, 9, 10-tetrahydrotetracene-5, 12-quinone structure.[1] This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of this compound, with a focus on detailed experimental protocols and quantitative data to support research and drug development efforts.
Experimental Protocols
This section details the methodologies for the fermentation of Streptomyces purpurascens, followed by the extraction and purification of this compound.
I. Fermentation of Streptomyces purpurascens
This protocol is adapted from established methods for the production of rhodomycin analogues from S. purpurascens.[1]
A. Media Preparation
-
Seed Culture Medium (GS Medium):
-
Glucose: 10 g/L
-
Soyabean meal: 10 g/L
-
NaCl: 10 g/L
-
CaCO₃: 1 g/L
-
Adjust pH to 7.0 before sterilization.
-
-
Production Medium (GS Medium):
-
Same composition as the seed culture medium.
-
B. Inoculum Preparation
-
Prepare a slant culture of Streptomyces purpurascens on Yeast Extract-Malt Extract (YEME) agar.
-
Inoculate a 100 mL Erlenmeyer flask containing 25 mL of sterile GS medium with a loopful of spores and mycelia from the slant culture.
-
Incubate the seed culture at 28°C on a shaker incubator at 150 rpm for 48 hours.
C. Production Fermentation
-
Inoculate 200 mL of sterile GS production medium in a larger flask with 2.5% (v/v) of the seed culture.
-
Incubate the production culture under the same conditions as the seed culture (28°C, 150 rpm) for 8 days.
II. Extraction and Purification of this compound
The following protocol outlines the extraction of the crude rhodomycin complex and a general approach to purification. High-resolution purification would typically involve subsequent chromatographic steps like column chromatography and High-Performance Liquid Chromatography (HPLC).
A. Crude Extraction
-
Harvest the fermentation broth and separate the mycelial cake from the spent broth by centrifugation.
-
Extract the mycelial cake with acetone.[1]
-
Concentrate the acetone extract to one-fourth of its original volume.
-
Re-extract the concentrated acetone extract with chloroform.[1]
-
Extract the spent broth with chloroform.
-
Combine all chloroform extracts and concentrate them.
-
Precipitate the crude antibiotic complex by adding an excess of 60-80°C petroleum ether.[1]
-
Collect the precipitate and dry it under a vacuum.
B. Purification
While preparative Thin Layer Chromatography (TLC) has been used for the separation of rhodomycin analogues, for higher purity and scalability, column chromatography followed by HPLC is recommended.[1]
-
Silica Gel Column Chromatography (General Procedure):
-
Prepare a silica gel column (100-200 µm particle size) in a suitable solvent such as chloroform.[4]
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Load the sample onto the column.
-
Elute the compounds using a gradient solvent system, for example, a gradient of chloroform to methanol (e.g., 9:1, 7:3, 1:1 v/v).[4]
-
Collect fractions and monitor the separation by TLC, pooling fractions with similar profiles.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) (General Guidance):
-
Further purify the fractions containing this compound using reversed-phase HPLC.
-
A C18 column is commonly used for the purification of similar compounds.
-
The mobile phase typically consists of a gradient of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid).
-
Monitor the elution profile using a UV-Vis detector at a wavelength where rhodomycins show strong absorbance (around 495 nm).[1]
-
Data Presentation
Quantitative Bioactivity Data for this compound and Analogues
The following tables summarize the available quantitative data on the biological activity of this compound and its close analogue, Rhodomycin B.
| Compound | Cell Line | Assay | IC₅₀ | Citation |
| This compound | PC9 (NSCLC) | Cell Viability | 25 nM (at 72h) | [5] |
| This compound | PC9/gef (NSCLC) | Cell Viability | 22 nM (at 72h) | [5] |
| This compound | A549 (NSCLC) | Cell Viability | 66 nM (at 72h) | [5] |
| This compound | H1975 (NSCLC) | Cell Viability | 34 nM (at 72h) | [5] |
| This compound | BEAS2B (non-tumoral) | Cell Viability | 73 nM (at 72h) | [5] |
| Rhodomycin B | HeLa | MTT | 8.8 µg/mL | [1] |
NSCLC: Non-Small Cell Lung Cancer
| Compound | Bacterial Strain | MIC | Citation |
| Rhodomycin B | Bacillus subtilis | 2 µg/mL | [1] |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the production and isolation of this compound.
This compound Signaling Pathway
References
- 1. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound | C36H48N2O12 | CID 9896436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel Src-targeted compound, can suppress lung cancer cell progression via modulating Src-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Rhodomycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodomycins are a class of anthracycline antibiotics produced by various Streptomyces species, with Rhodomycin A being a notable member. These compounds are of significant interest due to their potent antitumor and antibacterial activities. The biosynthesis of this compound is a complex process involving a type II polyketide synthase (PKS) system and a series of tailoring enzymes that modify the polyketide backbone, followed by glycosylation steps that are crucial for its biological activity. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, including the enzymes, intermediates, and regulatory mechanisms involved. It also presents available quantitative data, detailed experimental protocols for key analyses, and visual diagrams to facilitate a deeper understanding of this intricate biochemical process.
Core Biosynthesis Pathway
The biosynthesis of this compound begins with the formation of a polyketide chain from extender units derived from propionyl-CoA and malonyl-CoA. This process is catalyzed by a type II PKS. The resulting polyketide undergoes a series of cyclization, aromatization, and tailoring reactions to form the aglycone core, which is then glycosylated to yield the final this compound molecule.
Polyketide Backbone Synthesis
The initial step in this compound biosynthesis is the assembly of the polyketide backbone. While the specific PKS gene cluster for this compound has not been fully elucidated in the literature, it is homologous to other well-characterized anthracycline PKS systems, such as those for daunorubicin and doxorubicin. The process is initiated with a propionyl-CoA starter unit, which is sequentially condensed with nine malonyl-CoA extender units to form a 20-carbon polyketide chain. This reaction is catalyzed by a minimal PKS complex typically consisting of a ketosynthase (KSα and KSβ) and an acyl carrier protein (ACP).
Aglycone Formation: Key Intermediates
Following the synthesis of the polyketide chain, a series of tailoring enzymes, including cyclases, aromatases, ketoreductases, and oxygenases, modify the backbone to form the characteristic tetracyclic ring structure of the rhodomycinone aglycone. Key intermediates in this process include:
-
Aklavinone: This is an early, unglycosylated intermediate in the biosynthesis of many anthracyclines.[1]
-
ε-Rhodomycinone: This is a crucial intermediate that serves as the acceptor molecule for the first glycosylation step in the biosynthesis of β-rhodomycin.[2] The disruption of the glycosyltransferase gene rhoG leads to the accumulation of ε-rhodomycinone, confirming its role as a direct precursor to glycosylated rhodomycins.[2]
Glycosylation Steps
Glycosylation is a critical step in the biosynthesis of this compound, as the sugar moieties are essential for its biological activity. The aglycone ε-rhodomycinone is glycosylated by specific glycosyltransferases (GTs) that attach one or more sugar residues.
-
RhoG: This glycosyltransferase from Streptomyces violaceus is responsible for the transfer of a deoxysugar moiety to ε-rhodomycinone.[2] The disruption of the rhoG gene results in the complete loss of β-rhodomycin production.[2]
The sugar moieties themselves are synthesized from primary metabolites through a dedicated set of enzymes encoded within the biosynthetic gene cluster.
Tailoring Reactions
After the initial glycosylation, further tailoring reactions may occur, including methylation, hydroxylation, and esterification. These modifications contribute to the diversity of rhodomycin analogues. For instance, the rhodomycin biosynthetic pathway contains a 15-methylesterase encoded by the rdmC gene.
Regulation of Rhodomycin Biosynthesis
The production of this compound is tightly regulated at the transcriptional level. The expression of the biosynthetic genes is controlled by a complex network of pathway-specific and global regulators that respond to various physiological and environmental signals. While the specific regulatory network for this compound is not fully characterized, insights can be drawn from the regulation of related anthracyclines.
For instance, in the daunorubicin biosynthetic cluster, the DNA-binding protein DnrO acts as a regulatory protein. The activity of DnrO can be modulated by Rhodomycin D, a glycosylated precursor of doxorubicin, suggesting a feedback regulation mechanism where pathway intermediates can influence the expression of biosynthetic genes.[1]
Quantitative Data
Quantitative data on the biosynthesis of this compound is limited in the published literature. However, some studies on related rhodomycins and their producing organisms provide valuable insights.
| Parameter | Value | Organism | Reference |
| Minimum Inhibitory Concentration (MIC) of Rhodomycin B | 2 µg/ml | Bacillus subtilis | [3] |
| IC50 of α2-Rhodomycin II | 8.8 µg/ml | HeLa cell line | [3] |
| IC50 of Obelmycin | 8.8 µg/ml | HeLa cell line | [3] |
| IC50 of Rhodomycin E | 8.8 µg/ml | HeLa cell line | [3] |
| Production of β-rhodomycinone | 5 mg/L | Streptomyces griseus KJ623766 | [4][5] |
| Production of γ-rhodomycinone | 1.5 mg/L | Streptomyces griseus KJ623766 | [4][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis, based on protocols described for related anthracyclines.
Gene Disruption of a Glycosyltransferase (e.g., rhoG)
Objective: To confirm the function of a putative glycosyltransferase gene in this compound biosynthesis.
Methodology (based on Miyamoto et al., 2002): [2]
-
Vector Construction:
-
A DNA fragment containing the target gene (rhoG) is cloned from the genomic DNA of the producing Streptomyces strain.
-
An internal region of the gene is replaced with an antibiotic resistance cassette (e.g., apramycin resistance) via restriction digest and ligation.
-
The resulting gene disruption construct is cloned into a non-replicative E. coli-Streptomyces shuttle vector.
-
-
Protoplast Transformation:
-
Prepare protoplasts of the Streptomyces strain by treating mycelia with lysozyme.
-
Transform the protoplasts with the gene disruption plasmid using polyethylene glycol (PEG)-mediated transformation.
-
Plate the transformed protoplasts on a regeneration medium containing the selection antibiotic (e.g., apramycin).
-
-
Screening for Double Crossover Events:
-
Select transformants that are resistant to the selection antibiotic but sensitive to the antibiotic resistance marker on the vector backbone (if applicable), indicating a double crossover event has occurred.
-
-
Confirmation by PCR and Southern Blotting:
-
Confirm the gene disruption in the selected mutants by PCR using primers flanking the insertion site.
-
Further confirmation is achieved by Southern blot analysis of genomic DNA digested with appropriate restriction enzymes and probed with the target gene and the resistance cassette.
-
-
Metabolite Analysis:
-
Cultivate the wild-type and mutant strains under production conditions.
-
Extract the secondary metabolites from the culture broth and mycelia using an organic solvent (e.g., ethyl acetate).
-
Analyze the extracts by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to compare the metabolite profiles and identify the accumulation of any intermediates in the mutant.
-
Heterologous Expression of Biosynthetic Genes
Objective: To express a gene or a set of genes from the this compound biosynthetic cluster in a heterologous host to characterize their function.
Methodology:
-
Vector Construction:
-
Amplify the gene(s) of interest from the genomic DNA of the this compound producer.
-
Clone the amplified DNA fragment into a Streptomyces expression vector under the control of a strong, constitutive, or inducible promoter (e.g., ermEp*).
-
-
Transformation of Heterologous Host:
-
Introduce the expression plasmid into a suitable heterologous host strain, such as Streptomyces coelicolor or Streptomyces albus, via protoplast transformation or conjugation.
-
-
Cultivation and Metabolite Extraction:
-
Grow the transformed heterologous host under conditions that support antibiotic production.
-
Extract the metabolites from the culture as described in the previous protocol.
-
-
Analysis of Products:
-
Analyze the extracts using HPLC, liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy to identify the product(s) of the heterologously expressed gene(s).
-
Visualizations
Biosynthesis Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Gene Function Analysis
Caption: Workflow for determining the function of a gene in the this compound pathway.
Regulatory Cascade for Anthracycline Biosynthesis
Caption: A model for the regulatory cascade of this compound biosynthesis.
References
- 1. The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cloning and characterization of a glycosyltransferase gene involved in the biosynthesis of anthracycline antibiotic beta-rhodomycin from Streptomyces violaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Streptomyces griseus KJ623766: A Natural Producer of Two Anthracycline Cytotoxic Metabolites β- and γ-Rhodomycinone - PubMed [pubmed.ncbi.nlm.nih.gov]
Rhodomycin A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodomycin A is a member of the anthracycline class of antibiotics, a group of natural products renowned for their potent anticancer properties. First isolated from Streptomyces purpurascens, this compound has garnered significant interest within the scientific community due to its distinct chemical architecture and promising biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of this compound, with a particular focus on its mechanism of action as a signaling pathway inhibitor. Detailed experimental protocols for key analytical and biological assays are also provided to facilitate further research and development.
Chemical Structure and Identification
This compound possesses a tetracyclic aglycone core, characteristic of anthracyclines, glycosidically linked to two deoxy sugar moieties. The precise chemical identity of this compound is crucial for structure-activity relationship studies and drug design.
| Identifier | Value |
| Molecular Formula | C₃₆H₄₈N₂O₁₂[1] |
| IUPAC Name | (7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy]-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione[1] |
| CAS Number | 23666-50-4[1] |
| Molecular Weight | 700.77 g/mol [2] |
| Canonical SMILES | CC[C@]1(C--INVALID-LINK--C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C4=O)C=CC=C5O)O">C@@HO[C@H]6C--INVALID-LINK--C)O">C@@HN(C)C)O[1] |
| InChI Key | NWPIUETWDSWOKV-ZUOHIMJMSA-N[1] |
Physicochemical Properties
The physicochemical properties of this compound are essential for understanding its pharmacokinetics and for the development of suitable drug delivery systems.
| Property | Value | Source |
| Melting Point | 185-190 °C | [3] |
| UV-Vis λmax (in Methanol) | 297 nm, 492-497 nm, 522-526 nm, 557-562 nm | [3] |
| FT-IR (KBr, cm⁻¹) | 3400-3300 (hydroxyl), 1740 (ketonic/ester carbonyl), 1600 (hydrogen-bonded carbonyl) | [3] |
| XLogP3 | 2.6 | [1] |
Biological Activity
This compound has demonstrated significant potential as both an antibacterial and an anticancer agent. Its biological activity is summarized below.
Anticancer Activity
This compound has been identified as a potent inhibitor of Src kinase, a non-receptor tyrosine kinase that is often overexpressed and activated in various cancers, playing a crucial role in tumor progression and metastasis.
| Cell Line | Assay | IC₅₀ / Effect | Reference |
| HeLa (Cervical Cancer) | Cytotoxicity | 8.8 µg/mL | [2] |
| Lung Cancer Cells (PC9, PC9/gef, A549, H1975) | Proliferation Assay | Dose-dependent suppression | [1] |
| Lung Cancer Cells (PC9, PC9/gef) | Colony Formation | Inhibition at low concentrations | [1] |
| Lung Cancer Cells | Migration and Invasion | Significant suppression | [1] |
| Lung Cancer Xenograft (in vivo) | Tumor Growth | Significant suppression | [1] |
Antibacterial Activity
Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by targeting and modulating key signaling pathways involved in cell growth, survival, and metastasis. The primary target identified is the Src tyrosine kinase.
This compound inhibits the activity and expression of Src. This leads to the downstream suppression of Src-associated proteins including EGFR, STAT3, and FAK.[1] The inhibitory effect of this compound further propagates through multiple signaling cascades, including the PI3K, JNK, Paxillin, and p130cas pathways, ultimately leading to a reduction in cancer cell proliferation, migration, and invasion.[1]
Experimental Protocols
Extraction and Purification of Rhodomycins
This protocol is adapted from a method for isolating rhodomycin analogues from Streptomyces purpurascens.[3]
-
Extraction:
-
Harvest the mycelial cake from the fermentation broth by centrifugation.
-
Extract the mycelium with acetone.
-
Extract the spent broth with chloroform.
-
Concentrate the acetone extract to one-fourth of its original volume and re-extract with chloroform.
-
Combine the chloroform extracts and concentrate them.
-
Precipitate the crude antibiotic complex by adding an excess of petroleum ether (60-80°C).
-
-
Purification (Preparative Thin-Layer Chromatography):
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Spot the dissolved extract onto a preparative TLC plate (Silica gel 60 F₂₅₄).
-
Develop the plate using a solvent system of Chloroform:Methanol:25% aqueous NH₃ (85:14:1).
-
Air-dry the plate overnight.
-
Identify and scrape the separated bands (orange to red in color).
-
Elute the desired rhodomycin analogue from the silica gel using an appropriate solvent.
-
Western Blot Analysis for Protein Expression and Phosphorylation
This protocol is a general guideline for assessing the effect of this compound on the expression and phosphorylation of key signaling proteins.[1]
-
Cell Lysis:
-
Treat cultured cancer cells with desired concentrations of this compound for specified time points.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., Src, p-Src, EGFR, p-EGFR, STAT3, p-STAT3, FAK, p-FAK, PI3K, JNK, Paxillin, p130cas, and a loading control like GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[2]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound.
-
Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Cell Migration and Invasion (Transwell) Assays
These assays assess the ability of cancer cells to move and invade through a barrier, respectively.
-
Chamber Preparation:
-
For invasion assays, coat the upper surface of a Transwell insert (with a porous membrane) with a layer of Matrigel or another extracellular matrix component. For migration assays, this coating is omitted.
-
Allow the coating to solidify.
-
-
Cell Seeding:
-
Harvest and resuspend cancer cells in a serum-free medium.
-
Seed the cells into the upper chamber of the Transwell insert.
-
Add a chemoattractant (e.g., serum-containing medium) to the lower chamber.
-
-
Treatment and Incubation:
-
Add various concentrations of this compound to both the upper and lower chambers.
-
Incubate for a sufficient time to allow for cell migration or invasion (typically 12-48 hours).
-
-
Quantification:
-
Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with a stain such as crystal violet.
-
Elute the stain and measure the absorbance, or count the stained cells under a microscope.
-
Clonogenic Assay
This assay determines the ability of a single cell to form a colony, a measure of its self-renewal and reproductive integrity.[1]
-
Cell Seeding:
-
Seed a low number of cancer cells into a 6-well plate or other suitable culture dish.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound.
-
-
Incubation:
-
Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Change the medium as needed.
-
-
Staining and Counting:
-
Fix the colonies with a solution such as methanol or a mixture of methanol and acetic acid.
-
Stain the colonies with crystal violet.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the surviving fraction for each treatment group relative to the control.
-
Conclusion
This compound is a promising natural product with significant potential for development as an anticancer therapeutic. Its well-defined chemical structure and its ability to inhibit the Src signaling pathway provide a solid foundation for further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the understanding and application of this potent anthracycline. Future studies should focus on elucidating the complete pharmacokinetic and pharmacodynamic profiles of this compound and on optimizing its therapeutic index for clinical applications.
References
- 1. This compound, a novel Src-targeted compound, can suppress lung cancer cell progression via modulating Src-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Rhodomycin A: A Technical Guide to its Antibacterial Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhodomycin A, an anthracycline antibiotic produced by Streptomyces species, demonstrates notable activity against Gram-positive bacteria. This technical guide synthesizes the current understanding of its mechanism of action, drawing from available literature. The primary mode of antibacterial activity for this compound, and its analogues, is attributed to its interaction with bacterial DNA. While direct evidence for the inhibition of bacterial topoisomerases is not extensively documented for this compound itself, this is a well-established mechanism for the anthracycline class of antibiotics, suggesting a probable secondary mechanism. This document provides a summary of the available quantitative data, outlines relevant experimental methodologies, and presents visual representations of the proposed molecular interactions and experimental workflows.
Introduction
Anthracyclines are a clinically significant class of antibiotics and anticancer agents, originally identified for their potent antibacterial properties.[1] this compound, also known as β-Rhodomycin II, belongs to this family and is characterized by a tetracyclic aglycone structure linked to a daunosamine sugar moiety.[1][2] While its application has been largely overshadowed by other anthracyclines in chemotherapy, its antibacterial potential remains an area of interest, particularly in the context of rising antibiotic resistance. This guide focuses on the molecular mechanisms underpinning the antibacterial effects of this compound.
Antibacterial Spectrum and Efficacy
The antibacterial activity of Rhodomycin analogues has been primarily demonstrated against Gram-positive bacteria.[2] Quantitative data on the minimum inhibitory concentration (MIC) of this compound against a broad spectrum of bacteria is limited in the available literature. However, studies on closely related analogues provide insight into its potency.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Rhodomycin B | Bacillus subtilis | 2 | [2][3] |
| α2-Rhodomycin II | Bacillus subtilis | >20 | [2] |
Core Mechanism of Action: DNA Interaction
The primary mechanism of action for this compound in bacteria is believed to be its interaction with chromosomal DNA. This is supported by studies on rhodomycin-type anthracyclines, which show a direct correlation between their DNA binding constants and their antimicrobial activity against Bacillus subtilis.[4]
DNA Intercalation
This compound, like other anthracyclines, is thought to exert its effect by intercalating into the bacterial DNA. The planar aromatic structure of the rhodomycinone aglycone facilitates its insertion between the base pairs of the DNA double helix. This intercalation is a cooperative binding process and leads to several downstream consequences:
-
Inhibition of DNA Replication and Transcription: The presence of the intercalated drug distorts the DNA structure, creating a physical barrier that obstructs the progression of DNA and RNA polymerases. This effectively halts the synthesis of new DNA and RNA, leading to the cessation of cell growth and division.
-
Induction of DNA Damage: The interaction with DNA can lead to the generation of reactive oxygen species (ROS), which can cause single and double-strand breaks in the DNA.[1]
The proposed mechanism of DNA intercalation is depicted in the following diagram:
Caption: Proposed mechanism of this compound DNA intercalation and its consequences.
Potential Secondary Mechanism: Topoisomerase Inhibition
A hallmark of the anthracycline class of antibiotics is their ability to inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[5] These enzymes are essential for managing DNA topology during replication, transcription, and chromosome segregation. While direct experimental evidence for this compound's inhibition of these enzymes in bacteria is not prominent in the literature, it is a highly probable secondary mechanism of action.
Anthracyclines typically act as topoisomerase poisons. They stabilize the transient covalent complex formed between the topoisomerase and the cleaved DNA strand. This prevents the re-ligation of the DNA, leading to the accumulation of double-strand breaks and ultimately, cell death.
The hypothetical pathway for topoisomerase inhibition is illustrated below:
Caption: Hypothetical inhibition of bacterial topoisomerase II by this compound.
Experimental Protocols
Detailed experimental protocols for this compound are scarce. The following are generalized methodologies for key experiments relevant to its proposed mechanisms of action, based on studies of other anthracyclines.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various bacterial strains can be determined using the broth microdilution method.
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Preparation of Antibiotic Dilutions: A stock solution of this compound is serially diluted in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: The bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
DNA Binding Analysis via Spectrophotometric Titration
The interaction of this compound with DNA can be quantified by monitoring changes in its UV-visible absorption spectrum upon titration with DNA.
-
Preparation of Solutions: A solution of this compound of known concentration is prepared in a suitable buffer (e.g., phosphate buffer at pH 7.0). A stock solution of calf thymus DNA is also prepared in the same buffer.
-
Spectrophotometric Titration: The absorption spectrum of the this compound solution is recorded. Aliquots of the DNA stock solution are then incrementally added to the this compound solution, and the spectrum is recorded after each addition.
-
Data Analysis: The changes in absorbance at a specific wavelength (typically the maximum absorbance of the drug) are plotted against the DNA concentration. The binding constant (K) and the number of binding sites can be determined by fitting the data to appropriate binding models, such as the Scatchard equation.
Topoisomerase Inhibition Assay (Gyrase Supercoiling Assay)
This assay determines the ability of this compound to inhibit the supercoiling activity of DNA gyrase.
-
Reaction Mixture: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase, ATP, and a suitable buffer.
-
Inhibition: this compound at various concentrations is added to the reaction mixture and incubated.
-
Electrophoresis: The reaction products are separated by agarose gel electrophoresis.
-
Analysis: The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to a control without the inhibitor.
The general workflow for a topoisomerase inhibition assay is as follows:
Caption: General workflow for a DNA gyrase supercoiling inhibition assay.
Conclusion
The antibacterial mechanism of this compound is primarily centered on its ability to interact with and disrupt the function of bacterial DNA. Evidence points to DNA intercalation as a key process, leading to the inhibition of essential cellular processes like replication and transcription. While direct evidence is limited, its classification as an anthracycline strongly suggests that inhibition of bacterial topoisomerases is a likely and significant secondary mechanism of action. Further research is required to fully elucidate the antibacterial spectrum of this compound and to definitively characterize its interaction with bacterial topoisomerases. Such studies would be invaluable for assessing its potential as a therapeutic agent in an era of increasing antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of anthracycline antibiotics with biopolymers: comparative studies of DNA binding and antimicrobial activity of rhodomycin-type anthracycline antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
A Technical Guide to the Biological Activities of Rhodomycin A and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activities of Rhodomycin A and its analogues, a class of anthracycline antibiotics with promising therapeutic potential. This document summarizes key quantitative data, details experimental protocols for assessing biological activity, and visualizes the underlying molecular mechanisms and experimental workflows.
Introduction
Rhodomycins are a group of anthracycline antibiotics produced by various Streptomyces species, such as Streptomyces purpurascens.[1][2][3] These compounds are characterized by a tetracyclic aglycone core linked to one or more deoxy sugars. This compound and its analogues have garnered significant interest in the scientific community due to their potent anticancer and antibacterial properties.[1] This guide aims to provide a comprehensive resource for researchers and drug development professionals working with or interested in this class of compounds.
Anticancer Activity
This compound and its analogues exhibit significant cytotoxic effects against a range of cancer cell lines. Their primary mechanism of action in cancer cells involves the inhibition of key signaling pathways that control cell proliferation, survival, migration, and invasion.
Quantitative Anticancer Activity Data
The cytotoxic activity of this compound and its analogues has been quantified using IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | PC9 (Lung Adenocarcinoma) | ~0.01-0.1 (time-dependent) | [4] |
| This compound | PC9/gef (Gefitinib-resistant Lung Adenocarcinoma) | ~0.01-0.1 (time-dependent) | [4] |
| This compound | A549 (Lung Adenocarcinoma) | ~0.1-1.0 (time-dependent) | [4] |
| This compound | H1975 (Lung Adenocarcinoma) | ~0.01-0.1 (time-dependent) | [4] |
| This compound | BEAS2B (Non-tumoral lung) | 0.073 - 1.02 (time-dependent) | [4] |
| α2-Rhodomycin II | HeLa (Cervical Cancer) | 8.8 µg/mL | [1][2] |
| Rhodomycin B | HeLa (Cervical Cancer) | 8.8 µg/mL | [1][2] |
| Obelmycin | HeLa (Cervical Cancer) | 8.8 µg/mL | [1][2] |
Signaling Pathways in Cancer
This compound has been shown to suppress lung cancer cell progression by targeting Src-related signaling pathways. It reduces the activity and expression of Src and its associated proteins, including EGFR, STAT3, and FAK.[4]
Caption: this compound inhibits Src, leading to downstream effects on cancer cell processes.
Experimental Protocols for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound or analogues
-
MTT solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 1.5 x 10^5 cells/well in 100 µL of complete culture medium.[7]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.[7]
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).[4]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis can be assessed by flow cytometry using Annexin V and a viability dye like Propidium Iodide (PI).
Materials:
-
6-well plates or culture tubes
-
Cancer cell lines
-
Complete culture medium
-
This compound or analogues
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Seed cells and treat with the test compounds as for the MTT assay.
-
Harvest both adherent and suspension cells. For adherent cells, use trypsin and collect the supernatant containing detached cells.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.[8]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Due to the autofluorescence of anthracyclines, proper compensation and controls are critical.[9][10]
Antibacterial Activity
Rhodomycin analogues have demonstrated notable activity against Gram-positive bacteria.
Quantitative Antibacterial Activity Data
The antibacterial potency is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound | Bacteria | MIC (µg/mL) | Reference |
| Rhodomycin B | Bacillus subtilis | 2 | [1][2] |
| α2-Rhodomycin II | Bacillus subtilis | >2 | [1][2] |
| Obelmycin | Bacillus subtilis | >2 | [1][2] |
Experimental Protocol for Antibacterial Activity
This method is used to determine the MIC of a compound against a specific bacterium.
Materials:
-
96-well microtiter plates
-
Bacterial strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Rhodomycin analogues
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Resazurin solution (optional, as a growth indicator)[11]
Protocol:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[12]
-
Add the bacterial suspension to each well containing the compound dilutions.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.[13]
-
The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.[14] Optionally, a growth indicator like resazurin can be added to aid in the visualization of bacterial growth.[11]
Experimental Workflow: From Isolation to Bioactivity
The discovery and evaluation of new Rhodomycin analogues from natural sources typically follow a standardized workflow.
Caption: A typical workflow for the discovery of bioactive Rhodomycin analogues.
Conclusion
This compound and its analogues represent a promising class of natural products with significant potential for the development of new anticancer and antibacterial agents. This technical guide provides a foundational resource for researchers in this field, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of the key molecular pathways and experimental processes. Further research into the structure-activity relationships, in vivo efficacy, and safety profiles of these compounds is warranted to fully realize their therapeutic potential.
References
- 1. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C36H48N2O12 | CID 9896436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, a novel Src-targeted compound, can suppress lung cancer cell progression via modulating Src-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 9. Flow Cytometry Detection of Anthracycline-Treated Breast Cancer Cells: An Optimized Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Rhodomycin A: A Technical Overview of its Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Rhodomycin A, an anthracycline antibiotic. The document details its physicochemical properties, outlines common experimental protocols for its isolation and characterization, and describes its known mechanism of action within cellular signaling pathways.
Core Physicochemical Properties
This compound is a member of the anthracycline family of natural products, which are known for their distinctive red or orange coloration and significant biological activities, including antibacterial and antitumor properties.[1] First identified by H. Brockmann in 1963, the rhodomycins are aromatic polyketides produced by various species of Streptomyces, such as Streptomyces purpurascens.[1][2]
The fundamental structure of these compounds is characterized by a 7,8,9,10-tetrahydrotetracene-5,12-quinone backbone, with structural diversity arising from different sugar moieties attached to the aglycone.[1]
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C36H48N2O12 | PubChem CID 9896436[2] |
| Molecular Weight | 700.8 g/mol | PubChem CID 9896436[2] |
| IUPAC Name | (7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy]-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione | PubChem CID 9896436[2] |
| CAS Number | 23666-50-4 | PubChem CID 9896436[2] |
Experimental Protocols
The following sections describe generalized methodologies for the isolation, purification, and characterization of this compound and its analogues from bacterial cultures. These protocols are based on established procedures for rhodomycin analogues produced by Streptomyces purpurascens.[1][3][4]
Isolation and Purification of this compound
A common method for obtaining this compound involves its extraction from a liquid culture of a producing Streptomyces strain.
-
Cultivation : The Streptomyces isolate is grown in a suitable liquid medium to encourage the production of secondary metabolites, including rhodomycins.
-
Extraction : The crude antibiotic complex is typically extracted from the culture using a solvent such as ethyl acetate.[1][3][4]
-
Purification : The crude extract, which contains a mixture of rhodomycin analogues, is then subjected to purification. Preparative Thin Layer Chromatography (TLC) is a method used to separate the different fractions.[1][3][4]
Characterization of this compound
Following purification, the identity and structure of the compound are confirmed using various analytical techniques.
-
Spectroscopic Analysis : UV-visible and Fourier-Transform Infrared (FT-IR) spectroscopy are employed to establish the identity of the purified compounds by comparing their spectra with published data.[1][4]
-
Hydrolysis and Component Analysis : Acid hydrolysis can be used to break down the rhodomycin molecule into its aglycone and sugar components. Subsequent analysis of these components by TLC can help in identifying the specific rhodomycin analogue.[1]
Biological Activity and Signaling Pathways
This compound has been identified as a potent compound in the context of cancer cell progression, specifically in lung cancer. Research has shown that it can act as a novel Src-targeted compound.[5]
The inhibitory effects of this compound on lung cancer progression are believed to occur through the suppression of multiple Src-related signaling pathways.[5] These pathways include PI3K, JNK, Paxillin, and p130cas.[5] Furthermore, this compound has been observed to reduce the activity and expression of Src and its associated proteins, such as EGFR, STAT3, and FAK, in a dose-dependent manner.[5]
Below is a diagram illustrating the inhibitory effect of this compound on the Src-related signaling pathways.
References
- 1. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C36H48N2O12 | CID 9896436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel Src-targeted compound, can suppress lung cancer cell progression via modulating Src-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antibacterial Spectrum of Rhodomycin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhodomycin A, a member of the anthracycline class of antibiotics, exhibits notable antibacterial activity, primarily directed against Gram-positive bacteria. This technical guide synthesizes the available scientific literature to provide a comprehensive overview of its antibacterial spectrum, mechanism of action, and the experimental methodologies used for its evaluation. While specific quantitative data for this compound is limited, this document extrapolates information from closely related analogues, particularly Rhodomycin B, to present a cohesive understanding of its potential as an antibacterial agent. This guide also includes detailed experimental protocols and a conceptual visualization of its mechanism of action to aid researchers in the fields of microbiology and drug development.
Introduction
Anthracyclines, a class of natural products primarily produced by Streptomyces species, are well-established as potent anticancer agents.[1] However, their initial discovery was rooted in their antibacterial properties.[1] this compound belongs to this important class of compounds and has been isolated from various Streptomyces species, including Streptomyces purpurascens. This document aims to provide a detailed technical overview of the antibacterial properties of this compound, focusing on its spectrum of activity and the underlying molecular mechanisms.
Antibacterial Spectrum of Rhodomycin Analogues
Direct and extensive quantitative data on the antibacterial spectrum of this compound is not widely available in peer-reviewed literature. However, studies on closely related rhodomycin analogues, particularly Rhodomycin B isolated from Streptomyces purpurascens, provide significant insights into the expected activity of this compound.
Research has demonstrated that rhodomycins are active against Gram-positive bacteria.[2][3] One study reported a Minimum Inhibitory Concentration (MIC) of 2 μg/ml for Rhodomycin B against Bacillus subtilis.[2][4] The antibacterial activity of various rhodomycin-containing fractions has also been tested against other bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, although specific MIC values for individual rhodomycin compounds against this broader range of organisms were not provided.[2] Generally, Rhodomycin B has shown activity against Gram-positive bacteria with weaker effects on Gram-negative bacteria and fungi.[5]
Table 1: Minimum Inhibitory Concentration (MIC) of Rhodomycin B Against a Representative Gram-Positive Bacterium
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Bacillus subtilis | Not Specified | 2 | [2][3][4] |
Mechanism of Antibacterial Action
The antibacterial mechanism of this compound is believed to be consistent with that of other anthracyclines. The primary mode of action involves the inhibition of nucleic acid synthesis through two main pathways:
-
DNA Intercalation: The planar aromatic core of the anthracycline molecule inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, thereby obstructing the processes of DNA replication and transcription.
-
Inhibition of Topoisomerase II: Anthracyclines can form a stable ternary complex with DNA and topoisomerase II, an essential enzyme that resolves DNA tangles during replication. By trapping this complex, the enzyme is prevented from re-ligating the DNA strands, leading to double-strand breaks and ultimately, cell death.
This dual mechanism effectively halts bacterial proliferation by disrupting the fundamental processes of DNA and RNA synthesis.
Signaling Pathway of Anthracycline Antibacterial Action
The following diagram illustrates the proposed mechanism of action of this compound at a molecular level within a bacterial cell.
Caption: Proposed mechanism of this compound antibacterial action.
Experimental Protocols
The determination of the antibacterial spectrum of a compound relies on standardized and reproducible experimental protocols. The most common methods cited in the context of rhodomycin activity are the agar well diffusion method and the broth dilution method for determining the Minimum Inhibitory Concentration (MIC).
Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antibacterial activity.
Objective: To determine the susceptibility of a bacterial strain to a test compound by measuring the zone of growth inhibition.
Materials:
-
Test bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile broth (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
Sterile swabs
-
Sterile cork borer or pipette tips
-
This compound solution of known concentration (e.g., 1 mg/mL in a suitable solvent)
-
Positive control (e.g., a standard antibiotic)
-
Negative control (solvent used to dissolve this compound)
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Aseptically pick a few colonies of the test bacterium from a fresh agar plate and inoculate into a tube of sterile broth.
-
Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Plate Inoculation:
-
Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly across the entire surface of an MHA plate in three different directions to ensure uniform growth.
-
-
Well Preparation and Sample Addition:
-
Allow the inoculated plate to dry for a few minutes.
-
Using a sterile cork borer (e.g., 6 mm diameter), create wells in the agar.
-
Carefully pipette a fixed volume (e.g., 50 µL) of the this compound solution, positive control, and negative control into separate wells.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of complete growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.
-
Broth Dilution Method for MIC Determination
This method provides a quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
Materials:
-
Test bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
This compound stock solution of known concentration
-
Sterile diluent (e.g., CAMHB)
-
Pipettes and sterile tips
-
Incubator
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculum Preparation:
-
Prepare a bacterial inoculum as described in the agar well diffusion method, standardized to a 0.5 McFarland turbidity.
-
Dilute this standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation of Microtiter Plate:
-
Add the diluted bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only, no inoculum).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (clear well).
-
Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., ≥90%) of growth compared to the positive control.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing the antibacterial spectrum of a compound like this compound.
Caption: General workflow for antibacterial susceptibility testing.
Conclusion and Future Directions
This compound, as an anthracycline antibiotic, holds promise as an antibacterial agent, particularly against Gram-positive bacteria. While direct quantitative data for this compound is scarce, evidence from its analogue, Rhodomycin B, suggests potent activity. The established mechanism of action for anthracyclines, involving DNA intercalation and topoisomerase II inhibition, provides a solid foundation for understanding its antibacterial effects.
For drug development professionals and researchers, further investigation is warranted to fully characterize the antibacterial spectrum of this compound. Future studies should focus on:
-
Comprehensive MIC testing: Determining the MIC values of purified this compound against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.
-
Mechanism of action studies in bacteria: Confirming and elaborating on the specific molecular interactions of this compound with bacterial DNA and topoisomerases.
-
In vivo efficacy studies: Evaluating the therapeutic potential of this compound in animal models of bacterial infection.
A more detailed understanding of the antibacterial properties of this compound will be crucial in assessing its potential for development as a therapeutic agent to combat bacterial infections.
References
- 1. Isolation and structure of a new epsilon-rhodomycin compound produced by a Streptomyces species HPL Y-11472 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for the Extraction of Rhodomycin A from Streptomyces Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodomycin A is a member of the anthracycline class of antibiotics, a group of potent anti-cancer agents. Produced by various species of Streptomyces, this compound serves as a crucial precursor in the biosynthesis of other commercially significant anthracyclines. The effective extraction and purification of this compound from bacterial cultures are pivotal for research into its biological activities and for the development of novel chemotherapeutic drugs. These application notes provide a comprehensive overview and detailed protocols for the cultivation of Streptomyces, followed by the extraction, purification, and preliminary characterization of this compound.
Data Presentation
The following tables summarize the key quantitative data derived from established protocols for the production and extraction of Rhodomycin and its analogues.
Table 1: Optimal Culture Conditions for Rhodomycin Production by Streptomyces sp.
| Parameter | Optimal Value/Condition | Reference(s) |
| Producing Strain | Streptomyces purpurascens | [1][2] |
| Culture Medium | Glucose Soybean Meal (GS) Broth or ISP-2 Medium | [3][4] |
| pH | 7.0 - 7.5 | [4] |
| Temperature | 28 - 35°C | [4] |
| Incubation Period | 7 - 10 days | [1] |
| Agitation | 150 - 200 rpm | [5] |
Table 2: this compound Extraction and Purification Parameters
| Parameter | Value/Condition | Reference(s) |
| Extraction | ||
| Solvent | Ethyl Acetate | [1][2] |
| Solvent to Broth Ratio | 1:1 (v/v) | [3] |
| Extraction Repetitions | 2-3 times | [3] |
| Purification - TLC | ||
| Stationary Phase | Silica Gel 60 F254 | [1] |
| Mobile Phase | Chloroform:Methanol:25% Aqueous NH₃ (85:14:1) | [1] |
| Purification - Column Chromatography | ||
| Stationary Phase | Silica Gel (100-200 mesh) | [3] |
| Mobile Phase (Gradient) | Chloroform and Methanol | [3][5] |
| Biological Activity | ||
| MIC of Rhodomycin B vs. B. subtilis | 2 µg/ml | [1][2][6] |
| IC₅₀ of Rhodomycin B vs. HeLa cells | 8.8 µg/ml | [1][2][6] |
Experimental Protocols
Protocol 1: Cultivation of Streptomyces purpurascens for this compound Production
This protocol outlines the steps for the cultivation of Streptomyces purpurascens in a liquid medium to promote the production of this compound.
Materials:
-
Streptomyces purpurascens culture
-
Yeast Extract-Malt Extract (YEME) Agar slants
-
Glucose Soybean Meal (GS) Broth (10 g/L glucose, 10 g/L soybean meal, 10 g/L NaCl, 1 g/L CaCO₃)
-
Sterile baffled Erlenmeyer flasks (250 mL and 2 L)
-
Incubator shaker
Procedure:
-
Inoculum Preparation:
-
Aseptically inoculate a YEME agar slant with S. purpurascens.
-
Incubate at 28°C for 7-10 days, or until sporulation is observed.
-
Prepare a seed culture by inoculating a 250 mL baffled flask containing 50 mL of GS broth with a loopful of spores from the agar slant.
-
Incubate the seed culture at 28°C with shaking at 150 rpm for 48 hours.[1]
-
-
Production Culture:
-
Inoculate a 2 L baffled flask containing 1 L of GS broth with the 50 mL seed culture (5% v/v).
-
Incubate the production culture at 28°C with shaking at 200 rpm for 7-10 days.[5]
-
Monitor the culture daily for growth and the appearance of a characteristic red-orange pigmentation, indicative of Rhodomycin production.
-
Protocol 2: Extraction and Purification of this compound
This protocol details the extraction of the crude this compound from the culture broth and its subsequent purification using column chromatography.
Materials:
-
S. purpurascens culture broth from Protocol 1
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel (100-200 mesh) for column chromatography
-
Glass chromatography column
-
Chloroform
-
Methanol
-
TLC plates (Silica Gel 60 F254)
-
Developing chamber
-
UV lamp
Procedure:
-
Crude Extract Preparation:
-
Centrifuge the culture broth at 5,000 x g for 20 minutes to separate the mycelium from the supernatant.
-
Combine the mycelium and supernatant and extract three times with an equal volume of ethyl acetate in a separatory funnel.
-
Pool the organic (ethyl acetate) layers and dry over anhydrous sodium sulfate.
-
Concentrate the dried organic phase to dryness using a rotary evaporator to obtain the crude red-pigmented extract.
-
-
Column Chromatography Purification:
-
Prepare a silica gel slurry (100-200 mesh) in chloroform and pack it into a glass chromatography column.
-
Dissolve the crude extract in a minimal amount of chloroform and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., 9:1, 7:3, 1:1 chloroform:methanol).[3]
-
Collect fractions of the eluate and monitor the separation of the red-pigmented bands.
-
-
TLC Analysis of Fractions:
-
Spot the collected fractions onto a TLC plate.
-
Develop the TLC plate in a chamber with a mobile phase of Chloroform:Methanol:25% Aqueous NH₃ (85:14:1 v/v/v).[1]
-
Visualize the separated compounds under a UV lamp.
-
Pool the fractions containing the purified this compound based on the TLC profile.
-
-
Final Product:
-
Evaporate the solvent from the pooled fractions to obtain the purified this compound.
-
Store the purified compound at -20°C in the dark.
-
Visualizations
Caption: Workflow for this compound extraction.
Caption: Troubleshooting common extraction issues.
References
- 1. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
Application Note: High-Resolution Purification of Rhodomycin A using Preparative Thin-Layer Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rhodomycin A, a member of the anthracycline class of antibiotics, is a secondary metabolite produced by various Streptomyces species.[1] Anthracyclines are potent cytostatic agents and are of significant interest in drug development due to their antineoplastic properties. The isolation and purification of specific rhodomycin analogues, such as this compound, from complex fermentation broths is a critical step for further pharmacological investigation. Thin-layer chromatography (TLC) offers a rapid, cost-effective, and efficient method for the preparative purification of these compounds. This application note provides a detailed protocol for the purification of this compound and its analogues from a crude extract using preparative TLC.
Key Experimental Workflow
The overall workflow for the purification of this compound using preparative TLC is depicted below. This process begins with the extraction of the crude product from the source, followed by chromatographic separation, visualization, and subsequent elution of the purified compounds.
Caption: Workflow for the purification of Rhodomycin analogues.
Experimental Protocols
This section provides detailed methodologies for the preparative TLC purification of this compound and its analogues.
1. Materials and Reagents
-
Stationary Phase: Preparative Silica gel 60 F254 TLC plates (e.g., Merck, Cat # 1.05554.0007).[1]
-
Mobile Phase Components:
-
Chloroform (CHCl₃), analytical grade.
-
Methanol (MeOH), analytical grade.
-
Aqueous Ammonia (25% NH₃).
-
-
Extraction Solvent: Ethyl acetate, analytical grade.[1]
-
Elution Solvent: Methanol, analytical grade.[1]
-
Visualization:
-
Visible light (for colored compounds).
-
UV lamp (254 nm and 366 nm).
-
0.5% Ethanolic Magnesium Acetate solution (for aglycone identification).[1]
-
-
Apparatus:
-
Preparative TLC developing chamber.
-
Capillary tubes or micropipette for spotting.
-
Spatula or razor blade for scraping.
-
Glass columns or funnels for elution.
-
Glass wool or fritted disc.
-
Rotary evaporator.
-
2. Crude Extract Preparation
-
Cultivate a Rhodomycin-producing Streptomyces strain (e.g., S. purpurascens) in a suitable liquid medium.[1]
-
After the fermentation period, harvest the cell biomass by centrifugation or filtration.
-
Extract the antibiotic complex from the cell mass using ethyl acetate.[1]
-
Concentrate the ethyl acetate extract in vacuo using a rotary evaporator to obtain a crude, colored residue.
-
Resuspend the dry crude extract in a minimal volume of methanol for application to the TLC plate.[1]
3. Preparative Thin-Layer Chromatography
-
Mobile Phase Preparation: Prepare the mobile phase by mixing Chloroform, methanol, and 25% aqueous ammonia in a ratio of 85:14:1 (v/v/v).[1]
-
Chamber Saturation: Pour the mobile phase into the TLC developing chamber to a depth of approximately 0.5-1.0 cm. Place a piece of filter paper partially submerged in the solvent along the chamber wall to aid in solvent vapor saturation. Close the chamber and allow it to equilibrate for at least 30 minutes.
-
Sample Application: Using a capillary tube or micropipette, carefully apply the concentrated crude extract as a thin, uniform band across the origin line (approximately 1.5-2.0 cm from the bottom edge) of the preparative TLC plate. Ensure the band is as narrow as possible to maximize resolution. Allow the spotting solvent to evaporate completely between applications.
-
Chromatographic Development: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the origin line is above the level of the mobile phase. Close the chamber and allow the solvent front to ascend the plate.
-
Plate Removal and Drying: Once the solvent front has reached approximately 1-2 cm from the top edge of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood overnight to remove all traces of the mobile phase solvents.[1]
4. Visualization and Band Elution
-
Visualization: Rhodomycin and its analogues are naturally colored (orange to red), allowing for direct visualization of the separated bands under visible light.[1] For compounds with lower concentrations or for quality control, the plate can also be observed under UV light (254 nm), where UV-active compounds will appear as dark spots.[2]
-
Band Identification: Identify and mark the desired bands corresponding to this compound or other analogues of interest. In a reported separation of rhodomycin analogues, seven well-separated bands were observed.[1]
-
Band Scraping: Using a clean spatula or razor blade, carefully scrape the silica gel of the identified band from the glass plate onto a clean piece of weighing paper.
-
Elution:
-
Pack a small glass column or a funnel with a fritted disc or a glass wool plug.
-
Transfer the scraped silica gel into the column/funnel.
-
Slowly pass an appropriate elution solvent, such as methanol, through the silica gel to elute the compound.[1] Collect the colored eluate in a clean flask.
-
Continue adding the elution solvent until the silica gel and the eluate are colorless.
-
-
Concentration: Concentrate the collected eluate using a rotary evaporator to obtain the purified Rhodomycin fraction.
-
Purity Check: Re-dissolve a small amount of the purified fraction and spot it on an analytical TLC plate. Develop the plate using the same mobile phase to confirm the purity of the isolated compound. A single spot should be observed.
Data Presentation
The following tables summarize the key parameters of the TLC system and the characteristics of the separated fractions as described in the literature for Rhodomycin analogues.[1]
Table 1: Preparative TLC System Parameters
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Chloroform : Methanol : 25% Aqueous NH₃ (85:14:1, v/v/v)[1] |
| Technique | Ascending |
| Chamber | Saturated |
| Visualization | Visible light (orange to red bands), UV light (254 nm)[1][2] |
Table 2: Characteristics of Separated Rhodomycin Analogues
| Fraction Designation | Observed Color | Identification (where available) |
| A | Orange-Red | α2-Rhodomycin II[1] |
| B | Orange-Red | - |
| C | Orange-Red | - |
| D | Orange-Red | Aglycone identified as aklavinone[1] |
| E | Orange-Red | Rhodomycin B[1] |
| F | Orange-Red | Obelmycin[1] |
| G | Orange-Red | - |
Note: The specific Rf value for this compound was not explicitly provided in the primary reference. However, this protocol has been shown to effectively separate various Rhodomycin analogues.
Logical Relationships and Signaling Pathways
While a signaling pathway is not directly involved in the purification process, the logical flow of the experimental procedure is crucial. The following diagram illustrates the decision-making process and logical steps in the preparative TLC protocol.
Caption: Logical workflow for preparative TLC purification.
Preparative thin-layer chromatography is a highly effective technique for the purification of this compound and its analogues from complex mixtures. The protocol outlined in this application note, utilizing a silica gel stationary phase and a chloroform-methanol-ammonia mobile phase, allows for the successful separation and isolation of these valuable compounds. The inherent color of the rhodomycins simplifies their visualization, making this a particularly accessible method for researchers in natural product chemistry and drug discovery. The purified compounds can then be used for detailed structural elucidation, bioactivity screening, and further preclinical development.
References
Application Notes and Protocols: MTT Assay for Rhodomycin A Cytotoxicity in HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodomycin A, an anthracycline antibiotic, is a potent cytotoxic agent with potential applications in cancer chemotherapy. Assessing its efficacy and determining the optimal dosage for specific cancer cell lines is a critical step in preclinical drug development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability and cytotoxicity. This document provides a detailed protocol for utilizing the MTT assay to determine the cytotoxic effects of this compound on HeLa (human cervical adenocarcinoma) cells. Additionally, it outlines the key signaling pathways potentially involved in this compound-induced cell death.
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[1][2] The amount of formazan produced is directly proportional to the number of viable cells.[2] The insoluble formazan crystals are solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically, typically between 500 and 600 nm.[2] A decrease in the absorbance of treated cells compared to untreated controls indicates a reduction in cell viability due to the cytotoxic effects of the tested compound.
Data Presentation
Table 1: Cytotoxicity of Rhodomycin Analogues in HeLa Cells
| Compound | Cell Line | IC50 Value | Reference |
| α2-Rhodomycin II | HeLa | 8.8 µg/mL | [1] |
| Rhodomycin B | HeLa | 8.8 µg/mL | [1] |
| Obelmycin | HeLa | 8.8 µg/mL | [1] |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
Experimental Protocols
Materials and Reagents
-
HeLa cells
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO, and stored at -20°C)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS, filter-sterilized and stored at 4°C, protected from light)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), or 10% SDS in 0.01 M HCl)[1]
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm)
-
Humidified incubator with 5% CO2 at 37°C
Experimental Workflow
Caption: Experimental workflow for the MTT assay.
Detailed Methodology
1. Cell Seeding: a. Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2. b. When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA. c. Neutralize the trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter. e. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. f. Incubate the plate for 24 hours to allow the cells to attach and resume growth.
2. Treatment with this compound: a. Prepare a series of dilutions of this compound in serum-free DMEM from your stock solution. The final concentrations should typically range from nanomolar to micromolar, bracketing the expected IC50 value. b. After the 24-hour incubation, carefully aspirate the medium from the wells. c. Add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock, e.g., DMSO) and a negative control (cells with medium only). d. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
3. MTT Assay: a. After the treatment period, carefully aspirate the medium containing this compound. b. Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[3] c. Incubate the plate for 2-4 hours at 37°C in a humidified incubator.[1] During this time, viable cells will metabolize the MTT into formazan crystals, which appear as purple precipitates. d. After the incubation, carefully aspirate the MTT-containing medium without disturbing the formazan crystals. e. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1] f. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.
4. Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise. b. The cell viability can be calculated using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 c. Plot the percentage of cell viability against the concentration of this compound. d. The IC50 value can be determined from the dose-response curve using a suitable software package (e.g., GraphPad Prism).
Signaling Pathways
This compound, like other anthracyclines, is known to induce apoptosis in cancer cells. While the specific signaling cascade activated by this compound in HeLa cells has not been extensively detailed, it is likely to involve the intrinsic (mitochondrial) pathway of apoptosis, which is a common mechanism for chemotherapy-induced cell death.
Caption: Proposed intrinsic apoptosis pathway in HeLa cells.
This compound may also influence other signaling pathways, such as those regulated by Src kinase. In lung cancer cells, this compound has been shown to suppress Src-related pathways, including PI3K, JNK, Paxillin, and p130cas.[4] The interplay of these pathways ultimately leads to the activation of the apoptotic cascade.
Conclusion
The MTT assay is a reliable and straightforward method for assessing the cytotoxic effects of this compound on HeLa cells. The provided protocol offers a detailed guide for conducting this assay and interpreting the results. Understanding the potential signaling pathways involved in this compound-induced apoptosis can provide valuable insights into its mechanism of action and aid in the development of more effective cancer therapies. It is important to note that while the provided information is based on current scientific literature, further investigation into the specific molecular mechanisms of this compound in cervical cancer cells is warranted.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound, a novel Src-targeted compound, can suppress lung cancer cell progression via modulating Src-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Agar Well Diffusion Assay for Rhodomycin A Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the agar well diffusion assay to assess the antibacterial properties of Rhodomycin A. This document outlines the scientific principles, experimental procedures, and expected outcomes for evaluating the efficacy of this compound against various bacterial strains.
Introduction
This compound is an anthracycline antibiotic known for its potent activity against a range of bacteria. The agar well diffusion assay is a widely used and established method for the preliminary determination of the antimicrobial activity of a substance. This technique relies on the diffusion of the antimicrobial agent from a well through a solidified agar medium that has been seeded with a specific microorganism. The presence of a clear zone of inhibition around the well indicates the substance's ability to inhibit the growth of the microorganism. The diameter of this zone is proportional to the concentration of the antimicrobial agent and its effectiveness against the test organism.
Principle of the Agar Well Diffusion Assay
The agar well diffusion method is based on the principle that an antimicrobial agent, when placed in a well on an agar plate previously inoculated with a test bacterium, will diffuse into the agar. This creates a concentration gradient of the antimicrobial agent. If the bacterium is susceptible to the agent, its growth will be inhibited in the area surrounding the well where the concentration of the agent is above the minimum inhibitory concentration (MIC). This results in a clear, circular zone of inhibition. The size of the zone of inhibition is influenced by factors such as the concentration of the antimicrobial agent, its diffusion rate in the agar, the growth rate of the bacterium, and the susceptibility of the bacterium to the agent.
Antibacterial Spectrum of this compound
This compound and its analogues have demonstrated significant antibacterial activity, primarily against Gram-positive bacteria.[1][2] Studies have shown that these compounds are particularly effective against species such as Bacillus subtilis and Staphylococcus aureus.[1] Conversely, Rhodomycin compounds generally exhibit little to no activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[1]
Data Presentation
Table 1: Qualitative Antibacterial Spectrum of Rhodomycin Analogues
| Bacterial Strain | Gram Stain | Expected Activity |
| Bacillus subtilis | Positive | Active[1] |
| Staphylococcus aureus | Positive | Active[1] |
| Escherichia coli | Negative | Inactive[1] |
| Pseudomonas aeruginosa | Negative | Inactive[1] |
Table 2: Quantitative Antibacterial Activity of Rhodomycin B (for reference)
| Bacterial Strain | Compound | Concentration | Zone of Inhibition (mm) | MIC (µg/mL) |
| Bacillus subtilis | Rhodomycin B | 1 mg/mL | Data not available | 2[2] |
| Staphylococcus aureus | Rhodomycin B | 1 mg/mL | Data not available | Data not available |
Note: The concentration of 1 mg/mL was used in an agar well diffusion assay for Rhodomycin analogues.[1] The MIC value for Rhodomycin B provides a reference for its potency.
Experimental Protocols
This section provides a detailed methodology for performing the agar well diffusion assay to determine the antibacterial activity of this compound.
Materials
-
This compound (of known purity)
-
Test bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Agar (MHA)
-
Nutrient Broth or Tryptic Soy Broth (TSB)
-
Sterile Petri dishes (90-100 mm)
-
Sterile cork borer (6-8 mm diameter)
-
Sterile swabs
-
Micropipettes and sterile tips
-
Incubator (37°C)
-
Laminar flow hood or sterile work area
-
Calipers or a ruler for measuring zones of inhibition
-
Solvent for dissolving this compound (e.g., methanol, DMSO)
-
Positive control antibiotic (e.g., Gentamicin, Vancomycin)
-
Negative control (solvent used to dissolve this compound)
Preparation of Bacterial Inoculum
-
From a pure culture of the test bacterium, inoculate a tube of nutrient broth or TSB.
-
Incubate the broth culture at 37°C for 18-24 hours to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Adjust the turbidity of the bacterial suspension with sterile broth or saline as needed.
Preparation of Agar Plates
-
Prepare Mueller-Hinton Agar according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten agar to 45-50°C in a water bath.
-
Pour approximately 20-25 mL of the molten MHA into sterile Petri dishes to a uniform depth of about 4 mm.
-
Allow the agar to solidify completely at room temperature in a sterile environment.
Agar Well Diffusion Assay Procedure
-
Using a sterile swab, uniformly streak the surface of the MHA plate with the prepared bacterial inoculum. Rotate the plate approximately 60 degrees between each streaking to ensure even coverage.
-
Allow the inoculum to dry for 5-15 minutes with the lid slightly ajar.
-
Using a sterile cork borer, create wells of 6-8 mm in diameter in the agar.
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent.[1] Prepare further dilutions as required.
-
Carefully add a defined volume (e.g., 50-100 µL) of the this compound solution into a designated well.
-
In separate wells, add the same volume of the positive control antibiotic and the negative control (solvent).
-
Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds into the agar.
-
Invert the plates and incubate at 37°C for 18-24 hours.[1]
Interpretation of Results
-
After incubation, observe the plates for the presence of clear zones of inhibition around the wells.
-
Measure the diameter of the zones of inhibition in millimeters (mm) using calipers or a ruler.
-
Record the results for this compound, the positive control, and the negative control. The negative control should not show any zone of inhibition.
-
The experiment should be performed in triplicate for each bacterial strain to ensure reproducibility.
Visualizations
Experimental Workflow
Caption: Workflow for the agar well diffusion assay.
Logical Relationship of Antibacterial Activity
Caption: Antibacterial spectrum of this compound.
References
Application Notes and Protocols: Screening Rhodomycin A Bioactivity Using Bacillus subtilis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the Gram-positive bacterium Bacillus subtilis as a robust tool for the bioactivity screening of Rhodomycin A and its analogues. The protocols outlined below detail methods for determining the minimum inhibitory concentration (MIC), assessing antimicrobial activity through diffusion assays, and employing a whole-cell biosensor to investigate the mechanism of action.
Introduction to Bacillus subtilis as a Screening Tool
Bacillus subtilis is an ideal model organism for screening novel antibiotics due to its well-characterized genetics, rapid growth, and non-pathogenic nature. Its susceptibility to a wide range of antimicrobial compounds makes it a valuable primary screen for potential therapeutics. Furthermore, the availability of genetically engineered reporter strains allows for the elucidation of the mechanism of action of new compounds. This compound, an anthracycline antibiotic, is known to function through DNA intercalation. This activity can be effectively monitored in B. subtilis through the activation of the SOS DNA damage response pathway.
Quantitative Bioactivity Data of Rhodomycin Analogues
The bioactivity of Rhodomycin analogues against Bacillus subtilis can be quantified to compare the efficacy of different chemical variants. The Minimum Inhibitory Concentration (MIC) is a key parameter in this assessment.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Rhodomycin B | Bacillus subtilis | 2 | [1][2][3] |
Experimental Protocols
Protocol for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the broth microdilution method for determining the MIC of this compound against Bacillus subtilis.
Materials:
-
Bacillus subtilis strain (e.g., ATCC 6633)
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare B. subtilis Inoculum:
-
Aseptically pick a single colony of B. subtilis from an agar plate and inoculate it into 5 mL of MHB.
-
Incubate at 37°C with agitation until the culture reaches the mid-logarithmic phase of growth (OD₆₀₀ of ~0.5).
-
Dilute the culture in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Prepare Serial Dilutions of this compound:
-
In a 96-well plate, add 100 µL of MHB to wells 2 through 12.
-
Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 should serve as a growth control (no antibiotic).
-
Well 12 should serve as a sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted B. subtilis inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of B. subtilis. This can be assessed visually or by measuring the OD₆₀₀ of each well.
-
Protocol for Agar Well Diffusion Assay
This protocol provides a method to assess the antimicrobial activity of this compound by measuring the zone of inhibition.
Materials:
-
Bacillus subtilis strain
-
Mueller-Hinton Agar (MHA) plates
-
This compound stock solution
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
Procedure:
-
Prepare Bacterial Lawn:
-
Dip a sterile cotton swab into an overnight culture of B. subtilis (adjusted to a 0.5 McFarland standard).
-
Evenly streak the swab over the entire surface of an MHA plate to create a uniform lawn of bacteria.
-
-
Create Wells:
-
Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer or the wide end of a sterile pipette tip.
-
-
Apply this compound:
-
Carefully add a known volume (e.g., 50-100 µL) of the this compound solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
-
Protocol for B. subtilis SOS Response Biosensor Assay
This protocol utilizes a B. subtilis strain containing a reporter gene (e.g., gfp or lux) fused to an SOS-inducible promoter (e.g., yneA) to screen for DNA-damaging agents like this compound.
Materials:
-
B. subtilis SOS reporter strain (e.g., containing a PyneA-gfp fusion)
-
Luria-Bertani (LB) broth or other suitable growth medium
-
This compound stock solution
-
Positive control (e.g., Mitomycin C)
-
Negative control (solvent vehicle, e.g., DMSO)
-
96-well black, clear-bottom microtiter plates (for fluorescence) or white plates (for luminescence)
-
Fluorometer or luminometer
Procedure:
-
Prepare Biosensor Culture:
-
Inoculate the B. subtilis SOS reporter strain into LB broth and grow overnight at 37°C with agitation.
-
The next day, dilute the overnight culture into fresh medium to an OD₆₀₀ of ~0.1 and grow to early-logarithmic phase (OD₆₀₀ of ~0.3-0.4).
-
-
Assay Setup:
-
In a 96-well plate, add 180 µL of the biosensor culture to each well.
-
Add 20 µL of this compound dilutions to the appropriate wells. Include positive and negative controls.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C.
-
Measure the reporter signal (fluorescence or luminescence) and OD₆₀₀ at regular intervals (e.g., every 30-60 minutes) for several hours.
-
-
Data Analysis:
-
Normalize the reporter signal to the cell density (e.g., Relative Fluorescence Units / OD₆₀₀).
-
A significant increase in the normalized reporter signal in the presence of this compound compared to the negative control indicates induction of the SOS response.
-
Visualizations
Signaling Pathway
References
- 1. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Rhodomycin A: In Vitro Applications in Cancer Cell Line Studies
Application Notes and Protocols for Researchers
Introduction
Rhodomycin A is an anthracycline antibiotic with demonstrated anticancer properties. As a potent inhibitor of Src kinase, it presents a promising avenue for targeted cancer therapy. In vitro studies are crucial for elucidating its mechanism of action and determining its efficacy against various cancer cell lines. These application notes provide a comprehensive overview of the methodologies used to assess the in vitro effects of this compound, including its impact on cell viability, apoptosis, cell cycle progression, and underlying signaling pathways. The detailed protocols and data presentation guidelines herein are intended for researchers, scientists, and drug development professionals.
Data Presentation
Cytotoxicity of Rhodomycin Analogues
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. While specific IC50 values for this compound are not widely published across a broad range of cell lines, data from closely related rhodomycin compounds and crude extracts containing rhodomycins provide valuable insights into its cytotoxic potential. The following table summarizes representative IC50 values obtained from MTT assays.
| Compound/Extract | Cancer Cell Line | IC50 Value | Reference |
| Rhodomycin B | HeLa (Cervical Cancer) | 8.8 µg/mL | [1] |
| Rhodomycin-containing extract | Caco-2 (Colorectal Cancer) | 14 µg/mL | [1] |
| Rhodomycin-containing extract | HeLa (Cervical Cancer) | 20 µg/mL | [1] |
Note: The concentrations for lung cancer cell lines (PC9 and PC9/gef) were reported as 10, 50, and 100 nM for effective inhibition of Src phosphorylation.
Apoptosis Induction by Anthracyclines (Illustrative Example)
Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis. The following table provides illustrative data based on studies with the anthracycline doxorubicin, demonstrating the expected trend of apoptosis induction in a cancer cell line (e.g., A2780 ovarian cancer) after treatment.
| Treatment | Concentration (µM) | Time (hours) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control | 0 | 48 | ~5% | ~2% |
| Doxorubicin | 0.1 | 24 | Increased | Increased |
| Doxorubicin | 0.1 | 48 | Significantly Increased | Significantly Increased |
| Doxorubicin | 1 | 24 | Highly Increased | Highly Increased |
| Doxorubicin | 1 | 48 | Substantially Increased | Substantially Increased |
This table is an illustrative example based on typical results for anthracyclines. Researchers should generate specific data for this compound in their cell line of interest.
Cell Cycle Analysis (Illustrative Example)
This compound, like other anthracyclines, is expected to induce cell cycle arrest. The distribution of cells in different phases of the cell cycle can be quantified by flow cytometry of PI-stained cells. The table below presents an example of data from a study on a Streptomyces extract containing anticancer metabolites, showing a typical G1 phase arrest.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | ~55% | ~35% | ~10% |
| Extract-treated | ~75% (Increased) | ~15% (Decreased) | ~10% (No significant change) |
This table illustrates a potential outcome. The specific effects of this compound on the cell cycle may vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Annexin V/PI Staining for Apoptosis Detection
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound using flow cytometry.
Materials:
-
Cancer cell lines
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
This compound
-
6-well cell culture plates
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits the Src signaling pathway.
Caption: General workflow for in vitro studies of this compound.
References
Application Notes and Protocols: Characterization of Rhodomycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodomycin A is an anthracycline antibiotic, a class of compounds known for their potent antibacterial and antitumor activities.[1][2][3] Isolated from Streptomyces species, this compound and its analogues have garnered significant interest in oncology research.[4] This document provides a comprehensive overview of the experimental protocols for the physicochemical and biological characterization of this compound, intended to guide researchers in the fields of natural product chemistry, pharmacology, and drug development. Recent studies have identified this compound as a novel inhibitor of Src tyrosine kinase, a key player in cancer cell proliferation, migration, and survival.[5][6] Its ability to suppress Src-related signaling pathways highlights its potential as a targeted therapeutic agent, particularly in lung cancer.[5][6]
Physicochemical Characterization
The initial step in characterizing a novel compound is to determine its fundamental physical and chemical properties. This data is crucial for identification, purity assessment, and formulation development.
Workflow for Physicochemical Characterization
Caption: Workflow for the isolation and physicochemical characterization of this compound.
Summary of Physicochemical Properties
The following table summarizes the computed physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₃₆H₄₈N₂O₁₂ | [4] |
| Molecular Weight | 700.8 g/mol | [4] |
| IUPAC Name | (7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy]-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione | [4] |
| XLogP3 | 2.6 | [4] |
| Hydrogen Bond Donor Count | 4 | PubChem |
| Hydrogen Bond Acceptor Count | 14 | PubChem |
| Rotatable Bond Count | 6 | PubChem |
Experimental Protocols
2.3.1. Protocol: UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the absorption maxima of this compound, which is characteristic of the anthracycline chromophore.[1]
Materials:
-
Purified this compound
-
Methanol (spectroscopic grade)
-
Quartz cuvettes
-
Double-beam UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Dilute the stock solution with methanol to a final concentration suitable for measurement (e.g., 10 µg/mL).
-
Use methanol as the blank reference.
-
Scan the sample from 190 nm to 800 nm.[1]
-
Record the wavelengths of maximum absorbance (λmax). Anthracyclines typically exhibit characteristic peaks in the ranges of 297 nm, 492-497 nm, 522-526 nm, and 557-562 nm.[1][7]
2.3.2. Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the this compound molecule.[1]
Materials:
-
Purified, dry this compound
-
Potassium bromide (KBr, IR grade)
-
Agate mortar and pestle
-
Hydraulic press for pellet making
-
FT-IR spectrometer
Procedure:
-
Mix a small amount of this compound (approx. 1 mg) with dry KBr (approx. 100 mg) in the agate mortar.
-
Grind the mixture to a fine, homogenous powder.
-
Transfer the powder to a pellet-forming die and press under high pressure to form a transparent pellet.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.[1][7]
-
Identify characteristic peaks. For anthracyclines, expect to see peaks for hydroxyl groups (3400-3300 cm⁻¹), ketonic groups (1740 cm⁻¹), and hydrogen-bonded carbonyls (1600 cm⁻¹).[1]
In Vitro Biological Characterization
Evaluating the biological activity of this compound in a controlled laboratory setting is essential to understand its therapeutic potential. This involves assessing its effects on cancer cells, such as cytotoxicity, induction of apoptosis, and inhibition of cell migration.
Workflow for In Vitro Assays
Caption: General workflow for the in vitro biological characterization of this compound.
Data Summary: Cytotoxicity
This compound has demonstrated potent cytotoxic effects against various cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Reference |
| HeLa | Cervical Cancer | 8.8 | [2] |
| PC9 | Lung Adenocarcinoma | Dose-dependent reduction in cell proliferation | [5] |
| A549 | Lung Adenocarcinoma | Dose-dependent reduction in cell proliferation | [5][8] |
Note: The IC50 for HeLa cells corresponds to a Rhodomycin analogue, Compound E (Rhodomycin B).[2]
Experimental Protocols
3.3.1. Protocol: Cell Viability (MTT) Assay
Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line (e.g., A549)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well tissue culture plates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO₂).
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
3.3.2. Protocol: Apoptosis Detection by Hoechst 33342 Staining
Objective: To visualize morphological changes in the nucleus characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[9][10]
Materials:
-
Cells cultured on glass coverslips or in imaging-compatible plates
-
This compound
-
Hoechst 33342 solution (1 µg/mL in PBS)[11]
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Fluorescence microscope with a DAPI filter set[12]
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentration (e.g., 1x or 2x IC50) for a specified time (e.g., 24 hours). Include an untreated control.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add Hoechst 33342 staining solution and incubate for 10-15 minutes at room temperature, protected from light.[11][12]
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides with a drop of mounting medium.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei compared to the uniform, faint staining of healthy nuclei.[9]
3.3.3. Protocol: Apoptosis Quantification by Annexin V/PI Staining
Objective: To quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Treated and untreated cell suspensions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Treat cells with this compound as desired.
-
Harvest the cells (including floating cells from the supernatant) and wash them twice with ice-cold PBS.[13][14]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[15]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[16]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[15]
-
Add 400 µL of 1X Binding Buffer to each tube.[15]
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
3.3.4. Protocol: Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Treated and untreated cell suspensions
-
PBS
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)[17][18]
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10⁶ cells per sample.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.[19]
-
Resuspend the cell pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[18][19]
-
Fix the cells for at least 1 hour at 4°C.[19] (Samples can be stored at -20°C for several weeks).[19]
-
Centrifuge the fixed cells (a higher g-force may be needed) and wash twice with PBS.[17][18]
-
Resuspend the cell pellet in 1 mL of PI/RNase A staining solution.[19]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, collecting data on a linear scale.[18] Use the DNA content to quantify the percentage of cells in G0/G1, S, and G2/M phases.
3.3.5. Protocol: Wound Healing (Scratch) Assay
Objective: To assess the effect of this compound on collective cell migration.
Materials:
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tip[20]
-
Complete culture medium (with reduced serum, e.g., 1% FBS, to minimize proliferation)
-
Microscope with a camera
Procedure:
-
Seed cells in a plate to create a confluent monolayer (should reach >90% confluence within 24 hours).[20][21]
-
Using a sterile pipette tip, create a straight "scratch" or wound down the center of the monolayer.[21][22]
-
Gently wash the well twice with PBS to remove detached cells.[22]
-
Replace the PBS with low-serum medium containing the desired concentration of this compound (or vehicle control).
-
Place the plate on a microscope and capture the first image of the scratch (Time 0). Mark the location for consistent imaging.
-
Incubate the plate and capture images of the same wound area at regular intervals (e.g., 8, 16, 24 hours).
-
Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time relative to the initial scratch area.
Mechanism of Action Studies
This compound has been shown to suppress lung cancer progression by targeting Src kinase and its related signaling pathways.[5][6]
This compound Signaling Pathway
Caption: Signaling pathways suppressed by this compound in lung cancer cells.[5]
Protocol: Western Blotting
Objective: To detect changes in the expression and phosphorylation levels of key proteins in the Src signaling pathway following treatment with this compound.[23][24]
Materials:
-
Treated and untreated cell lysates
-
1X SDS sample buffer[25]
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes[26]
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[25]
-
Primary antibodies (e.g., anti-Src, anti-p-Src, anti-EGFR, anti-FAK, anti-STAT3, anti-GAPDH)[23]
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound for a set time (e.g., 24 hours).[23]
-
Lyse the cells in 1X SDS sample buffer and sonicate to shear DNA.[25]
-
Determine protein concentration using a BCA or Bradford assay.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[27]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[26]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[25]
-
Wash the membrane three times for 5 minutes each with TBST.[25]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analyze band intensity relative to a loading control like GAPDH.
In Vivo Efficacy Assessment
To translate in vitro findings, the antitumor activity of this compound must be evaluated in a living organism. Xenograft mouse models are a standard preclinical tool for this purpose.[28]
Workflow for In Vivo Xenograft Study
Caption: Workflow for a subcutaneous lung cancer xenograft model.[29]
Protocol: Subcutaneous Xenograft Mouse Model
Objective: To evaluate the in vivo antitumor efficacy of this compound. This compound has been shown to significantly suppress tumor growth in vivo.[5]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)[29]
-
Matrigel (optional)
-
This compound formulation for injection
-
Vehicle control
-
Calipers
-
Animal scale
Procedure:
-
Harvest A549 cells and resuspend them in sterile PBS or medium, optionally mixed 1:1 with Matrigel, at a concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the rear flank of each mouse.[30][31]
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).[31]
-
Administer this compound (and vehicle control) to the respective groups according to the planned dosing schedule (e.g., intraperitoneal injection, daily).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (based on tumor size limits or a set duration), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting).
References
- 1. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Anthracycline antibiotics from genetically modified streptomycetes. The isolation, spectroscopic structural elucidation and biologic effects of beta-rhodomycin I] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C36H48N2O12 | CID 9896436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, a novel Src-targeted compound, can suppress lung cancer cell progression via modulating Src-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analyzing Cell Death by Nuclear Staining with Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. med.upenn.edu [med.upenn.edu]
- 12. Hoechst® 33342 イメージングプロトコル | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. scispace.com [scispace.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 19. vet.cornell.edu [vet.cornell.edu]
- 20. clyte.tech [clyte.tech]
- 21. med.virginia.edu [med.virginia.edu]
- 22. Scratch Wound Healing Assay [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
- 24. Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 26. tandfonline.com [tandfonline.com]
- 27. media.cellsignal.com [media.cellsignal.com]
- 28. Lung Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 29. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 30. meliordiscovery.com [meliordiscovery.com]
- 31. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for the Spectroscopic Analysis of Rhodomycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodomycin A is a member of the anthracycline class of antibiotics, a group of potent chemotherapeutic agents known for their efficacy in treating various cancers.[1] Structurally, anthracyclines are characterized by a tetracyclic aglycone core linked to a sugar moiety. The chromophore of the aglycone is responsible for the characteristic color of these compounds and their activity in the UV-visible region, which is crucial for their quantification and analysis. Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, provides valuable insights into the functional groups present in the molecule, aiding in structural elucidation and identification.
UV-visible Spectroscopy of this compound
UV-visible spectroscopy is a powerful technique for the quantitative analysis and characterization of anthracyclines. The extensive π-conjugated system of the tetracyclic quinonoid structure gives rise to strong absorptions in both the UV and visible regions of the electromagnetic spectrum.[3]
Data Presentation
The following table summarizes the characteristic UV-visible absorption maxima observed for Rhodomycin analogues in methanol. These values can be used as a reference for the identification and characterization of this compound.
| Wavelength (λmax) | Region | Electronic Transition | Reference |
| ~297 nm | UV | π → π | [2] |
| 492 - 497 nm | Visible | n → π | [2] |
| 522 - 526 nm | Visible | n → π | [2] |
| 557 - 562 nm | Visible | n → π | [2] |
Note: The exact λmax values for this compound may vary slightly depending on the solvent and the purity of the sample.
Experimental Protocol: UV-visible Spectroscopy
This protocol outlines the steps for acquiring a UV-visible absorption spectrum of this compound.
1. Materials and Equipment:
-
This compound sample
-
Spectroscopy grade methanol (or other appropriate solvent)
-
Double beam UV-visible spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
2. Sample Preparation:
-
Accurately weigh a small amount of this compound.
-
Dissolve the sample in a known volume of spectroscopy grade methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions in methanol to a final concentration suitable for UV-visible analysis (typically in the µg/mL range). The optimal concentration should yield an absorbance between 0.1 and 1.0 at the λmax.
3. Instrument Parameters:
-
Wavelength Range: 200 - 800 nm
-
Scan Speed: Medium
-
Data Interval: 1 nm
-
Blank: Use the same solvent (e.g., methanol) used to dissolve the sample.
4. Measurement Procedure:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Fill a clean quartz cuvette with the blank solution (methanol) and place it in the reference beam path.
-
Fill another clean quartz cuvette with the blank solution and place it in the sample beam path. Run a baseline correction.
-
Replace the blank in the sample cuvette with the this compound solution.
-
Acquire the absorption spectrum from 200 to 800 nm.
-
Identify and record the wavelengths of maximum absorbance (λmax).
Caption: UV-visible Spectroscopy Experimental Workflow.
FT-IR Spectroscopy of this compound
FT-IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound is expected to show characteristic absorption bands corresponding to hydroxyl, carbonyl, and other functional groups typical of the anthracycline structure.[4]
Data Presentation
The following table summarizes the characteristic FT-IR absorption bands observed for Rhodomycin analogues. This data can be used to interpret the FT-IR spectrum of this compound.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Reference |
| 3400 - 3300 | O-H (hydroxyl) | Stretching | [2] |
| ~2925 | C-H (aliphatic) | Stretching | [3] |
| ~1740 | C=O (ketone/ester) | Stretching | [2] |
| ~1600 | C=O (hydrogen-bonded carbonyl) | Stretching | [2] |
| 1573 - 1582 | C=C (aromatic) | Ring Vibration | [3] |
| 1000 - 1300 | C-O (ether/alcohol) | Stretching | [3] |
Note: The spectrum is typically acquired on a solid sample, often prepared as a KBr pellet.[5]
Experimental Protocol: FT-IR Spectroscopy
This protocol outlines the steps for acquiring an FT-IR spectrum of this compound using the KBr pellet method.
1. Materials and Equipment:
-
This compound sample
-
FT-IR grade potassium bromide (KBr), dried
-
FT-IR spectrometer with a sample compartment for pellets
-
Agate mortar and pestle
-
Pellet press
-
Spatula
-
Infrared lamp (for drying KBr if necessary)
2. Sample Preparation (KBr Pellet):
-
Thoroughly dry the FT-IR grade KBr to remove any moisture, which can interfere with the spectrum.
-
In an agate mortar, grind approximately 1-2 mg of the this compound sample with about 100-200 mg of dry KBr. The mixture should be ground to a fine, uniform powder.
-
Transfer the powder to the pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
3. Instrument Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (for both background and sample)
-
Apodization: Happ-Genzel
4. Measurement Procedure:
-
Turn on the FT-IR spectrometer and allow it to stabilize.
-
Acquire a background spectrum of the empty sample chamber to account for atmospheric water and carbon dioxide.
-
Place the KBr pellet containing the this compound sample in the sample holder in the spectrometer's beam path.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption peaks.
Caption: FT-IR Spectroscopy Experimental Workflow.
Logical Relationship for Spectroscopic Characterization
The following diagram illustrates the logical flow for the spectroscopic characterization of this compound, from sample isolation to structural confirmation.
Caption: Logical Flow for this compound Characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Anthracycline antibiotics from genetically modified streptomycetes. The isolation, spectroscopic structural elucidation and biologic effects of beta-rhodomycin I] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Rhodomycin A: A Promising Lead Compound for Drug Discovery in Oncology
Application Notes
Rhodomycin A, a member of the anthracycline class of antibiotics, has emerged as a compelling lead compound in the field of drug discovery, particularly for the development of novel anticancer therapeutics.[1] Isolated from Streptomyces species, this natural product has demonstrated significant potential in overcoming some of the limitations of existing cancer treatments, such as drug resistance.[2] The primary mechanism of action of this compound in cancer cells involves the targeted inhibition of the Src tyrosine kinase and its associated downstream signaling pathways. This targeted approach offers the potential for a more focused therapeutic effect with a potentially improved safety profile compared to traditional cytotoxic agents.
The scientific community's interest in this compound is largely driven by its demonstrated efficacy in preclinical models of non-small cell lung cancer (NSCLC). Notably, this compound has been shown to suppress key processes in cancer progression, including cell proliferation, migration, invasion, and the ability to form colonies in an anchorage-independent manner. A particularly significant finding is its ability to re-sensitize gefitinib-resistant lung adenocarcinoma cells to the effects of this EGFR-targeted therapy, suggesting a synergistic relationship that could be exploited in combination treatments.
The molecular basis for these anticancer effects lies in the ability of this compound to downregulate the activity and expression of Src, a non-receptor tyrosine kinase that is often overactive in various cancers and plays a crucial role in tumor growth and metastasis. The inhibition of Src by this compound leads to the subsequent suppression of several critical downstream signaling cascades, including the PI3K, JNK, Paxillin, and p130cas pathways. This multi-pronged attack on cancer cell signaling underscores the potential of this compound as a robust lead compound for the development of next-generation anticancer drugs.
Quantitative Data
The following tables summarize the key quantitative data regarding the in vitro efficacy of this compound against various non-small cell lung cancer (NSCLC) cell lines.
| Cell Line | EGFR Status/Drug Resistance | IC50 (nM) at 72 hours |
| PC9 | Gefitinib-sensitive | 25 |
| PC9/gef | Gefitinib-resistant | 22 |
| A549 | Gefitinib-resistant | 66 |
| H1975 | Gefitinib-resistant | 34 |
| Table 1: In vitro cytotoxicity of this compound in NSCLC cell lines. |
| Cell Line | Combination | Combination Index (CI) Range |
| A549 | This compound + Gefitinib | 0.052 - 0.785 |
| PC9/gef | This compound + Gefitinib | 0.057 - 0.708 |
| H1975 | This compound + Gefitinib | 0.349 - 0.824 |
| Table 2: Synergistic effects of this compound and Gefitinib in gefitinib-resistant NSCLC cell lines. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and the methodologies implied in the study by Chen et al. (2015).
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
This compound
-
Cancer cell lines (e.g., PC9, A549)
-
96-well plates
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in complete culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO in medium).
-
Incubate the cells with the compound for the desired time period (e.g., 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation with MTT, add 100 µL of solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Migration and Invasion Assays (Transwell Assay)
This protocol is a generalized procedure for Transwell assays, with specific details inferred from the study on this compound.
Objective: To assess the effect of this compound on the migratory and invasive potential of cancer cells.
Materials:
-
This compound
-
Cancer cell lines
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete culture medium (as a chemoattractant)
-
Cotton swabs
-
Methanol or 4% paraformaldehyde (for fixation)
-
Crystal violet stain (0.5%)
Procedure:
For Invasion Assay:
-
Thaw Matrigel on ice and dilute with cold serum-free medium.
-
Coat the upper surface of the Transwell inserts with 50 µL of the diluted Matrigel solution and incubate at 37°C for at least 4 hours to allow for gelling.
For Both Migration and Invasion Assays: 3. Harvest cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL. 4. Add 200 µL of the cell suspension to the upper chamber of the Transwell inserts (coated with Matrigel for invasion, uncoated for migration). 5. Add 600 µL of complete culture medium containing different concentrations of this compound (e.g., 10, 50, 100 nM, based on the concentrations used for Western blotting in the primary study) or vehicle control to the lower chamber. 6. Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere. 7. After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane using a cotton swab. 8. Fix the cells on the lower surface of the membrane with methanol or 4% paraformaldehyde for 15 minutes. 9. Stain the cells with 0.5% crystal violet for 20 minutes. 10. Gently wash the inserts with water. 11. Count the number of migrated/invaded cells in several random fields under a microscope.
Clonogenicity Assay (Soft Agar Assay)
This protocol is a standard procedure for assessing anchorage-independent growth.
Objective: To determine the effect of this compound on the colony-forming ability of cancer cells in a semi-solid medium.
Materials:
-
This compound
-
Cancer cell lines
-
Agarose (low melting point)
-
Complete culture medium
-
6-well plates
Procedure:
-
Prepare a base layer of 0.6% agarose in complete culture medium in 6-well plates and allow it to solidify.
-
Harvest cells and resuspend them in complete culture medium.
-
Prepare a top layer mixture containing 0.3% agarose, complete culture medium, and the cancer cells (e.g., 8 x 10³ cells/well).
-
Add different concentrations of this compound (e.g., 10, 50, 100 nM) or vehicle control to the top layer mixture.
-
Gently pour the top layer mixture onto the solidified base layer.
-
Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 2-3 weeks, adding fresh medium containing this compound or vehicle control to the top of the agar every 3-4 days.
-
After the incubation period, stain the colonies with a solution of p-iodonitrotetrazolium violet.
-
Count the number of colonies with a diameter ≥0.5 mm.
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: General experimental workflow for evaluating this compound.
References
Application Notes and Protocols for Testing Rhodomycin A Efficacy in In Vivo Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rhodomycin A, an anthracycline antibiotic, has demonstrated potential as an anti-cancer agent.[1] Preclinical in vivo studies are crucial for evaluating its therapeutic efficacy and understanding its mechanism of action before clinical consideration. This document provides detailed application notes and protocols for testing the efficacy of this compound in a lung cancer xenograft model, based on published research. The primary focus is on the severe combined immunodeficient (SCID) mouse model with human non-small cell lung cancer (NSCLC) cell line xenografts.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Lung Cancer Xenograft Model
| Animal Model | Cell Line | Treatment | Mean Tumor Volume (Treated) | Mean Tumor Volume (Control) | Mean Tumor Weight (Treated) | Mean Tumor Weight (Control) |
| SCID Mice | PC9/gef | This compound (0.25 mg/kg/day, p.o.) | 203 mm³ (95% CI: 145-298 mm³) | 632 mm³ (95% CI: 451-962 mm³) | 272 mg | 874 mg |
Data extracted from Lai et al., 2015.[1]
Experimental Protocols
Lung Cancer Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous xenograft model using a human lung adenocarcinoma cell line to evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Human lung adenocarcinoma cells (e.g., PC9/gef, gefitinib-resistant)
-
Severe Combined Immunodeficient (SCID) mice (female, 4-6 weeks old)
-
Matrigel (Corning)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Vehicle control (e.g., 0.1% DMSO in sterile saline)
-
Calipers
-
Syringes and needles (27-gauge)
-
Animal housing and husbandry equipment in a specific-pathogen-free (SPF) facility
Procedure:
-
Cell Culture: Culture PC9/gef cells in appropriate media until they reach 80-90% confluency.
-
Cell Preparation:
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Resuspend cells in a serum-free medium and count them.
-
Centrifuge the cells and resuspend the pellet in a 1:1 mixture of PBS and Matrigel at a concentration of 2 x 10⁷ cells/mL.
-
-
Tumor Cell Implantation:
-
Anesthetize the SCID mice.
-
Subcutaneously inject 100 µL of the cell suspension (containing 2 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice every four days for tumor formation.
-
Once tumors are palpable and reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Measure tumor dimensions (length and width) with calipers and calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Drug Administration:
-
Prepare a stock solution of this compound.
-
For the treatment group, administer this compound orally (p.o.) at a dose of 0.25 mg/kg/day.[1]
-
For the control group, administer the vehicle control using the same route and schedule.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volume and body weight every four days.
-
After a predetermined period (e.g., 28 days), or if tumors in the control group reach a maximum allowable size, euthanize the mice.
-
Excise the tumors and measure their final weight.
-
-
Toxicity Assessment:
-
Monitor mice for signs of toxicity, such as weight loss, lethargy, or ruffled fur. A previous study noted that some mice died after the 4th dose, suggesting potential cumulative toxicity or metabolite effects.[1]
-
Western Blot Analysis of Downstream Signaling Proteins
This protocol is for analyzing the effect of this compound on the expression and phosphorylation of key proteins in the Src signaling pathway in tumor tissues.
Materials:
-
Excised tumor tissues
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-Src, anti-Src, anti-p-EGFR, anti-EGFR, anti-p-STAT3, anti-STAT3, anti-p-FAK, anti-FAK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize the excised tumor tissues in RIPA buffer.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Mandatory Visualization
Caption: this compound inhibits the Src signaling pathway.
Caption: Workflow for in vivo efficacy testing of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Rhodomycin A Production in Streptomyces
Welcome to the technical support center for optimizing Rhodomycin A production from Streptomyces. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing this compound yield in Streptomyces?
A1: The yield of this compound, a secondary metabolite, is influenced by a complex interplay of genetic and environmental factors. Key factors include the specific Streptomyces strain, composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and incubation time.[1][2] Minor alterations in these conditions can significantly impact the production of secondary metabolites.[2]
Q2: Which Streptomyces species is known to produce this compound?
A2: Streptomyces purpurascens is a known producer of this compound and its analogues, such as isothis compound and rhodomycin B.[3][4]
Q3: What are the typical starting points for optimizing the culture medium?
A3: A good starting point is to screen various carbon and nitrogen sources. For related secondary metabolite production in Streptomyces, starch has been found to be an effective carbon source, while yeast extract and peptone are often good nitrogen sources.[5] It's crucial to test different combinations and concentrations to find the optimal ratio for your specific strain.
Q4: How does pH affect this compound production?
A4: The optimal pH for secondary metabolite production in Streptomyces is often near neutral (pH 7.0).[1] However, the optimal pH can be strain-specific. For instance, in one study on Streptomyces purpurascens, a pH of 7 was found to be optimal for the production of bioactive metabolites.[1] It is recommended to monitor and, if necessary, control the pH during fermentation.
Q5: What is the role of metabolic engineering in improving this compound yield?
A5: Metabolic engineering can significantly enhance the production of secondary metabolites.[6] This can involve strategies like engineering precursor pathways to increase the availability of building blocks for this compound synthesis, as well as engineering the regulatory networks that control the expression of the this compound biosynthetic gene cluster.[6]
Troubleshooting Guide
This guide addresses common problems encountered during this compound production.
| Problem | Potential Causes | Troubleshooting Steps |
| Low or No this compound Production | - Inappropriate culture medium composition. - Suboptimal pH or temperature. - Insufficient aeration. - Poor inoculum quality. - Genetic instability of the producing strain. | - Medium Optimization: Systematically test different carbon and nitrogen sources (see Table 1 for examples). - Parameter Control: Monitor and control pH and temperature throughout the fermentation (see Table 2 for typical ranges). - Improve Aeration: Increase the shaking speed of the incubator or use baffled flasks to improve oxygen transfer. - Inoculum Preparation: Ensure a healthy and actively growing seed culture is used for inoculation.[5] - Strain Maintenance: Maintain stock cultures properly and periodically re-isolate high-producing colonies. |
| Inconsistent Yields Between Batches | - Variability in media components. - Inconsistent inoculum size or age. - Fluctuations in incubator temperature or shaking speed. - Contamination. | - Standardize Protocols: Use precisely weighed media components and a consistent water source. - Consistent Inoculation: Use the same volume and growth phase of the seed culture for each batch. - Equipment Calibration: Regularly calibrate incubators and shakers. - Aseptic Technique: Ensure strict aseptic techniques to prevent contamination. |
| Product Degradation | - Unfavorable pH or temperature during production or extraction. - Presence of degradative enzymes. | - Optimize Production Phase: A study on a related compound, epsilon-rhodomycinone, showed that a decrease in temperature and an increase in pH during the production phase could be beneficial.[7] - Extraction Protocol: Use appropriate solvents and maintain cold temperatures during extraction to minimize degradation. |
Quantitative Data Summary
The following tables summarize the impact of different culture parameters on the production of related secondary metabolites in Streptomyces. While specific yields for this compound will vary, these provide a starting point for optimization.
Table 1: Effect of Carbon and Nitrogen Sources on Secondary Metabolite Production
| Carbon Source (1%) | Relative Production | Nitrogen Source (1%) | Relative Production |
| Starch | +++ | Yeast Extract | +++ |
| Cellobiose | ++ | Peptone | ++ |
| Mannose | ++ | Casein | ++ |
| Fructose | + | Tryptone | + |
| Glucose | + | Jack Bean Meal | + |
| Data adapted from studies on Streptomyces purpurascens and other Streptomyces species.[1][5] '+++' indicates the highest relative production. |
Table 2: Influence of Physical Parameters on Secondary Metabolite Production
| Parameter | Optimized Value |
| pH | 7.0[1] |
| Temperature | 30°C[1] |
| Incubation Period | 8 days[1] |
| Based on optimization studies for Streptomyces purpurascens.[1] |
Experimental Protocols
Protocol 1: Seed Culture Preparation
-
Prepare a seed medium such as GS medium (glucose 10 g/L, soybean meal 10 g/L, NaCl 10 g/L, and CaCO₃ 1 g/L), adjusting the pH to 7.0 before sterilization.[5]
-
Inoculate a loopful of Streptomyces spores or mycelia from a slant culture into a 100 mL Erlenmeyer flask containing 25 mL of the seed medium.[5]
-
Incubate at 28°C on a shaker at 150 rpm for 48 hours.[5]
Protocol 2: Production of this compound
-
Prepare the production medium. A starch-yeast extract medium has been shown to be effective.[5]
-
Inoculate the production medium with 2.5% (v/v) of the seed culture.[5]
-
Incubate the culture under the same conditions as the seed culture (28°C, 150 rpm) for 8 days.[5]
-
Monitor the production of the red-colored this compound extracellularly.
Protocol 3: Extraction and Preliminary Analysis
-
After the incubation period, harvest the fermentation broth.
-
Extract the broth and the cells with ethyl acetate.[5]
-
Dry the extract under a vacuum.
-
Resuspend the dried extract in methanol for further analysis.[5]
-
Analyze the extract using thin-layer chromatography (TLC) to separate the different rhodomycin analogues.[4]
Visualizations
Signaling Pathway for Secondary Metabolite Production
Caption: Simplified signaling pathway for this compound production.
Experimental Workflow for Yield Improvement
Caption: Workflow for optimizing this compound yield.
Logical Relationship of Troubleshooting Steps
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 2. Improved Antibiotic Activity from Streptomyces monomycini strain RVE129 Using Classical and Statistical Design of Experiments – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Streptomyces purpurascens - Wikipedia [en.wikipedia.org]
- 4. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Optimization of Streptomyces peucetius var. caesius N47 cultivation and epsilon-rhodomycinone production using experimental designs and response surface methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Rhodomycin A Analogues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Rhodomycin A and its analogues.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound analogues?
The primary challenges in purifying this compound analogues stem from the inherent complexity of the crude extracts obtained from fermentation broths. These challenges include:
-
Presence of multiple, structurally similar analogues: Fermentation of Streptomyces species often yields a mixture of Rhodomycin analogues (e.g., α2-Rhodomycin II, Rhodomycin B, Obelmycin) with minor variations in their structures.[1][2][3] These subtle differences make their separation difficult.
-
Co-extraction of impurities: The initial solvent extraction also brings along a variety of other secondary metabolites and cellular components, which can interfere with the purification process.
-
Potential for degradation: Anthracyclines can be sensitive to factors like pH and light, which may lead to degradation during the lengthy purification process.
-
Low abundance of specific analogues: Some analogues of interest may be present in very low concentrations, making their isolation and purification challenging.
Q2: Which chromatographic techniques are most suitable for the purification of this compound analogues?
Several chromatographic techniques can be employed, often in combination, for the successful purification of this compound analogues:
-
Preparative Thin Layer Chromatography (TLC): This method has been successfully used for the partial purification of Rhodomycin analogues from crude extracts.[1][2][3] It is a relatively simple and cost-effective technique for initial fractionation.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reverse-phase mode, is a powerful tool for high-resolution separation of complex mixtures of analogues.[4][5][6] It is often used as a final polishing step to obtain highly pure compounds.
-
Counter-Current Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can minimize sample loss due to irreversible adsorption.[7][8] This makes it particularly useful for the separation of natural products.
Q3: What are the key physicochemical properties of this compound analogues to consider during purification?
Understanding the physicochemical properties of this compound analogues is crucial for developing an effective purification strategy. Key properties include their molecular weight, polarity (indicated by cLogP), and UV-Visible absorption characteristics. These properties influence the choice of solvents and chromatographic conditions.
Troubleshooting Guides
Problem 1: Poor separation of analogues on Preparative TLC plates.
Symptoms:
-
Overlapping or poorly resolved bands on the TLC plate.
-
Streaking of the colored bands.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | The polarity of the solvent system is critical for good separation. If bands are clustered at the bottom (low Rf), increase the polarity of the mobile phase (e.g., by increasing the proportion of methanol in a chloroform:methanol mixture). If bands are clustered at the top (high Rf), decrease the polarity. A common solvent system for Rhodomycin analogues is Chloroform:Methanol:25% aqueous NH3 (85:14:1).[1] |
| Overloading of the Sample | Applying too much crude extract to the TLC plate can lead to broad, streaky bands. Reduce the amount of sample loaded onto the plate. It may be necessary to run multiple plates to process the entire sample. |
| Uneven Solvent Front | An uneven solvent front will lead to distorted bands. Ensure the TLC tank is saturated with the solvent vapor before placing the plate inside and that the plate is placed level in the tank. |
| Sample Insolubility | If the crude extract is not fully dissolved in the application solvent, it can lead to streaking. Ensure the extract is completely dissolved before spotting it on the plate. |
Problem 2: Low yield of purified analogues.
Symptoms:
-
Obtaining a very small amount of the desired compound after purification.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Compound Degradation | Rhodomycins can be sensitive to light and pH. Protect the samples from direct light during the entire purification process. Work with neutral pH buffers where possible. |
| Irreversible Adsorption | If using silica-based chromatography (like TLC or column chromatography), some compounds may bind irreversibly to the stationary phase. Consider using a different stationary phase or switching to a technique like Counter-Current Chromatography (CCC) which does not use a solid support.[7][8] |
| Losses During Extraction and Transfers | Be meticulous during solvent extractions and when transferring the sample between steps to minimize physical loss of the product. |
| Inefficient Elution from TLC Plate | Ensure the chosen solvent for eluting the compound from the scraped silica gel is strong enough to completely dissolve the compound. Multiple extractions of the silica gel may be necessary. |
Problem 3: Co-elution of impurities with the target analogue in HPLC.
Symptoms:
-
The peak of the target compound in the HPLC chromatogram is not symmetrical or has shoulders.
-
Analysis of the collected fraction shows the presence of other compounds.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Suboptimal Mobile Phase Gradient | The gradient elution profile may not be shallow enough to resolve compounds with very similar retention times. Optimize the gradient by making it shallower around the elution time of the target compound. |
| Incorrect Column Chemistry | The stationary phase chemistry may not be providing sufficient selectivity. Try a different column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column). |
| Poor Sample Preparation | The presence of particulate matter in the injected sample can affect column performance. Ensure all samples are filtered through a 0.22 µm filter before injection. |
Data Presentation
Table 1: Physicochemical Properties of Selected Rhodomycin Analogues
| Analogue | Molecular Formula | Molecular Weight ( g/mol ) | cLogP |
| This compound | C36H48N2O12 | 700.8 | 2.6 |
| Rhodomycin D | C28H31NO11 | 557.5 | 2.3 |
Data sourced from PubChem.[9][10]
Table 2: Spectroscopic Data for Purified Rhodomycin Analogues from S. purpurascens
| Fraction | UV-Visible Absorption Peaks (nm) | Key FT-IR Peaks (cm⁻¹) |
| A, B, C, E, F, G | 297, 492-497, 522-526, 557-562 | ~3400-3300 (hydroxyl), ~1740 (ketonic/ester carbonyl), ~1600 (hydrogen-bonded carbonyl) |
Data adapted from a study on Rhodomycin analogues from Streptomyces purpurascens.[1]
Experimental Protocols
Protocol 1: Partial Purification of this compound Analogues using Preparative TLC
This protocol is based on the methodology described for the isolation of Rhodomycin analogues from Streptomyces purpurascens.[1]
1. Preparation of Crude Extract: a. Grow the Streptomyces strain in a suitable liquid medium. b. Extract the antibiotic complex from the cell mass using ethyl acetate. c. Concentrate the ethyl acetate extract to dryness to obtain the crude antibiotic complex.
2. Preparative Thin Layer Chromatography (TLC): a. Plate Preparation: Use preparative TLC plates coated with silica gel 60 F254. b. Sample Application: Dissolve the crude extract in a minimal amount of methanol and apply it as a uniform band across the origin of the TLC plate. c. Development: Develop the plate in a chromatographic tank containing the solvent system: Chloroform:Methanol:25% aqueous NH3 (85:14:1) . d. Drying: After development, air-dry the plate overnight to completely remove the solvents.
3. Isolation of Fractions: a. Visualization: The different Rhodomycin analogues will appear as distinct colored bands (orange to red). b. Scraping: Carefully scrape each individual band from the glass plate. c. Elution: Elute the compound from the scraped silica by suspending the silica in a suitable solvent (e.g., methanol or chloroform) and sonicating or stirring. d. Filtration and Concentration: Filter the mixture to remove the silica gel and concentrate the filtrate to obtain the partially purified Rhodomycin analogue.
4. Further Analysis: a. The purity of each fraction can be assessed by analytical TLC or HPLC. b. The identity of the compounds can be further confirmed by spectroscopic methods such as UV-Vis, FT-IR, and Mass Spectrometry.[1]
Mandatory Visualization
Caption: General workflow for the purification of this compound analogues.
References
- 1. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Separation methods for anthraquinone related anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. veranova.com [veranova.com]
- 7. The Tandem of Countercurrent Separation and qHNMR Enables Gravimetric Analysis: Absolute Quantitation of the Rhodiola rosea Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Countercurrent chromatography - Wikipedia [en.wikipedia.org]
- 9. Rhodomycin D | C28H31NO11 | CID 443828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | C36H48N2O12 | CID 9896436 - PubChem [pubchem.ncbi.nlm.nih.gov]
Rhodomycin A: Technical Support Center for Stability and Degradation Studies
Welcome to the technical support center for Rhodomycin A. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental challenges associated with the stability and degradation of this anthracycline antibiotic. The following troubleshooting guides and frequently asked questions (FAQs) are formatted to directly address specific issues you may encounter.
Disclaimer: Specific stability and degradation data for this compound are limited in publicly available literature. Therefore, data from closely related and structurally similar anthracyclines, such as doxorubicin and daunorubicin, are provided as a reference. This information should be used as a guide for designing and interpreting your experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
For solid forms of this compound, long-term storage should be at -20°C. Stock solutions should be prepared fresh, but if necessary, can be stored as aliquots in tightly sealed vials at -20°C, generally for up to one month. Short periods at warmer temperatures (e.g., during shipping) are unlikely to significantly affect the product's integrity.
Q2: How does pH affect the stability of this compound in aqueous solutions?
Q3: Is this compound sensitive to light?
Yes, anthracyclines as a class are known to be sensitive to light. Photodegradation of doxorubicin and daunorubicin has been shown to follow first-order kinetics and is accelerated by increased pH.[1] For experiments involving this compound, it is recommended to work under subdued light and to protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Q4: What is the expected thermal stability of this compound?
Doxorubicin and daunorubicin have been reported to be relatively resistant to heat in some studies, showing minimal degradation after heating at 100°C for up to 24 hours.[2] However, other studies on doxorubicin have indicated that temperature is a major factor in its degradation. Therefore, it is advisable to avoid exposing this compound solutions to high temperatures for extended periods.
Q5: What are the likely degradation pathways for this compound?
The primary degradation pathways for anthracyclines like this compound involve hydrolysis of the glycosidic bond that links the sugar moieties to the aglycone core, particularly under acidic conditions. This results in the formation of the aglycone (rhodomycinone) and the corresponding sugar. Under basic conditions, degradation of the aglycone itself can occur. Oxidative degradation is also a potential pathway.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low bioactivity in experiments. | Degradation of this compound due to improper storage or handling. | - Ensure this compound is stored at -20°C in a desiccated environment.- Prepare fresh solutions for each experiment.- Protect solutions from light and maintain an appropriate pH. |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | - Conduct forced degradation studies (acidic, basic, oxidative, photolytic, thermal) to identify potential degradation products.- Use a validated stability-indicating HPLC method to separate the parent compound from its degradants. |
| Precipitation of this compound in solution. | Poor solubility in the chosen solvent or buffer. Exceeding the solubility limit. | - Verify the solubility of this compound in your solvent system.- Consider using a co-solvent or adjusting the pH to improve solubility, while being mindful of its stability. |
| Inconsistent results between experimental replicates. | Instability of this compound under the experimental conditions. | - Carefully control and monitor experimental parameters such as pH, temperature, and light exposure.- Use a stability-indicating assay to confirm the concentration of active this compound throughout the experiment. |
Quantitative Stability Data for Related Anthracyclines
The following tables summarize stability data for doxorubicin and daunorubicin, which can be used as a reference for this compound due to their structural similarity.
Table 1: Stability of Doxorubicin and Daunorubicin in Different Infusion Fluids at 25°C [3]
| Drug | Infusion Fluid | pH | Stability (Time to 10% loss of potency) |
| Doxorubicin | 0.9% Sodium Chloride | 6.47 | 24 days |
| Daunorubicin | 0.9% Sodium Chloride | 6.47 | > 43 days |
| Epirubicin | 0.9% Sodium Chloride | 6.47 | 20 days |
Table 2: Forced Degradation of Doxorubicin and Daunorubicin [2]
| Stress Condition | % Degradation of Doxorubicin | % Degradation of Daunorubicin |
| 1.0 M HCl | 30.39 | 96.37 |
| 1.0 M NaOH | 100 | 100 |
| 3% H₂O₂ | - | 86.52 |
| UV light (24 h) | 3.78 | 2.25 |
| Heating (100°C, 24 h) | 0.51 | 13.17 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 1 N NaOH before analysis.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Incubate at room temperature for 24 hours. Neutralize with 1 N HCl before analysis.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
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Photolytic Degradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 24 hours. A dark control should be kept under the same conditions but protected from light.
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Thermal Degradation: Heat the solid this compound at 100°C for 24 hours. Also, reflux the stock solution at 60°C for 24 hours.
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Analysis: Analyze all samples by a stability-indicating HPLC method to determine the extent of degradation and identify the degradation products.
Protocol 2: Stability-Indicating HPLC Method
This is a general guideline for developing an HPLC method to separate this compound from its degradation products. Method optimization will be required.
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted to be in the stable range for the compound) and an organic solvent (e.g., acetonitrile or methanol).
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Flow Rate: 1.0 mL/min.
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Detection: UV-Vis detector at the wavelength of maximum absorbance for this compound.
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Temperature: Ambient or controlled column temperature (e.g., 25°C).
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Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
- 1. Photodegradation of doxorubicin, daunorubicin and epirubicin measured by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 3. Stability of doxorubicin, daunorubicin and epirubicin in plastic syringes and minibags - PubMed [pubmed.ncbi.nlm.nih.gov]
Rhodomycin A Extraction from Culture Broth: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful extraction of Rhodomycin A from microbial culture broths.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound in a question-and-answer format.
Question: I am getting a low yield of this compound in my extract. What are the potential causes and how can I improve it?
Answer:
Low yields of this compound can stem from several factors throughout the extraction process. Here are the key areas to investigate:
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Extraction Solvent and Method: The choice of solvent is critical. Ethyl acetate is a widely used and effective solvent for extracting this compound and its analogs from both the culture supernatant and the mycelial cake.[1][2][3] Some protocols also utilize chloroform or a combination of acetone for initial mycelial extraction followed by chloroform extraction.[1]
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Recommendation: If you are using a different solvent and experiencing low yields, consider switching to or testing ethyl acetate. Ensure you are extracting from both the supernatant and the mycelial cells, as the location of the highest concentration of this compound can vary depending on the fermentation conditions and the specific Streptomyces strain.
-
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pH of the Culture Broth: The pH of the culture broth at the time of extraction can significantly impact the solubility and stability of this compound. While specific optimal pH values for this compound extraction are not extensively published, the stability of similar complex organic molecules is often pH-dependent.[4] Extreme pH values (highly acidic or alkaline) can lead to the degradation of the target compound.[4][5]
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Recommendation: Before extraction, measure the pH of your culture broth. If it is highly acidic or alkaline, consider adjusting it to a neutral pH (around 7.0) to minimize potential degradation.
-
-
Extraction Temperature: High temperatures can increase the solubility of some compounds but can also accelerate the degradation of heat-sensitive molecules like many secondary metabolites.[6][7][8]
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Recommendation: Perform the solvent extraction at room temperature or below. If you are using a rotary evaporator to concentrate your extract, use a moderate temperature for the water bath to avoid excessive heat exposure.
-
-
Incomplete Cell Lysis: If a significant portion of the this compound is intracellular, inefficient cell lysis will result in a poor yield.
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Recommendation: If you suspect the product is primarily intracellular, consider implementing a cell disruption method (e.g., sonication or homogenization) after separating the mycelia and before the solvent extraction step.
-
Question: I am observing an emulsion at the solvent-aqueous interface during liquid-liquid extraction. How can I resolve this?
Answer:
Emulsion formation is a common problem when extracting from complex biological mixtures like fermentation broths. Emulsions are stabilized by surfactants and cellular debris. Here are several techniques to break the emulsion:
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Gentle Mixing: Instead of vigorous shaking, gently invert the separation funnel multiple times. This can reduce the formation of a stable emulsion.
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Addition of Salt: Adding a saturated sodium chloride (NaCl) solution (brine) to the mixture can help break the emulsion. The salt increases the ionic strength of the aqueous phase, which can help to separate the two phases.
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Centrifugation: Transfer the emulsion to centrifuge tubes and spin at a moderate speed. The centrifugal force will help to separate the layers.
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Filtration: Passing the emulsion through a bed of glass wool or a phase separation filter paper can help to break the emulsion and separate the phases.
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Allowing it to Stand: Sometimes, simply letting the separation funnel stand undisturbed for an extended period can allow the emulsion to break on its own.
Question: My final extract appears to have degraded (e.g., color change, loss of bioactivity). What could have caused this?
Answer:
Degradation of this compound, an anthracycline, can occur due to several factors:
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Exposure to Harsh pH: As mentioned, both acidic and alkaline conditions can catalyze the hydrolysis and degradation of complex organic molecules.[4][5]
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Elevated Temperatures: Excessive heat during extraction or concentration steps can lead to thermal degradation.[6][7]
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Light Exposure: Many complex organic molecules, including some antibiotics, are photosensitive.
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Recommendation: Protect your samples from light by wrapping collection tubes and flasks in aluminum foil.
-
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Presence of Degrading Enzymes: Residual enzymatic activity in the crude extract could potentially degrade the target compound.
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Recommendation: Work quickly and keep the samples cool during the extraction process to minimize enzymatic activity.
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Frequently Asked Questions (FAQs)
Q1: Where is this compound typically found, in the mycelium or the culture supernatant?
A1: this compound can be found in both the mycelial cake and the culture supernatant.[1] The distribution between the two can depend on the producing strain, culture age, and fermentation conditions. For optimal yield, it is recommended to perform extractions on both the separated mycelia and the cell-free broth.
Q2: What is a suitable solvent for extracting this compound?
A2: Ethyl acetate is a commonly reported and effective solvent for this compound extraction.[1][2][3] Other solvents like chloroform and acetone have also been used, sometimes in a sequential extraction process.[1]
Q3: How can I purify the crude this compound extract?
A3: Common purification techniques for this compound include preparative thin-layer chromatography (TLC) and silica gel column chromatography.[1]
Q4: How can I confirm the presence and quantity of this compound in my extract?
A4: The presence of this compound can be initially suggested by the characteristic red-orange color of the extract. For confirmation and quantification:
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UV-Visible (UV-Vis) Spectrophotometry: Rhodomycins, as anthracyclines, have characteristic absorption peaks in the UV-Vis spectrum, typically in the ranges of 297 nm, 492-497 nm, 522-526 nm, and 557-562 nm when measured in methanol.[1]
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High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the separation, identification, and quantification of this compound.[9][10] A standard curve with a known concentration of this compound would be required for accurate quantification.
Data Presentation
Table 1: Factors Influencing this compound Extraction Yield and Stability
| Parameter | General Recommendation | Rationale |
| Extraction Solvent | Ethyl Acetate | Reported to be effective for this compound and its analogs.[1][2][3] |
| Extraction pH | Neutral (approx. 7.0) | Extreme pH levels can lead to degradation of the target compound.[4][5] |
| Extraction Temperature | Room Temperature (20-25°C) | Higher temperatures can cause thermal degradation of the compound.[6][7] |
| Light Exposure | Minimize (use foil) | Many complex organic molecules are photosensitive and can degrade upon exposure to light. |
Experimental Protocols
Protocol 1: Ethyl Acetate Extraction of this compound from Culture Broth
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Separation of Mycelia and Supernatant: Centrifuge the culture broth at a sufficient speed and duration to obtain a clear supernatant and a compact mycelial pellet.
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Supernatant Extraction: a. Decant the supernatant into a separation funnel. b. Add an equal volume of ethyl acetate to the supernatant (1:1 v/v). c. Gently invert the funnel multiple times for several minutes to ensure thorough mixing. Avoid vigorous shaking to prevent emulsion formation. d. Allow the layers to separate. e. Collect the upper organic (ethyl acetate) layer, which contains the extracted compounds. f. Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate to maximize recovery.
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Mycelial Extraction: a. To the mycelial pellet, add a volume of ethyl acetate sufficient to cover the biomass. b. Agitate the mixture (e.g., on a shaker) for a set period to ensure efficient extraction. c. Separate the mycelial debris from the solvent by centrifugation or filtration. d. Collect the ethyl acetate extract.
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Concentration: a. Combine all ethyl acetate extracts. b. Concentrate the extract using a rotary evaporator at a moderate temperature (e.g., 40°C) to obtain the crude this compound.
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Storage: Store the dried crude extract at -20°C in a light-protected container.[1]
Protocol 2: Quantification of this compound using HPLC
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Standard Preparation: Prepare a stock solution of a known concentration of pure this compound standard in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of dilutions to create a standard curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[11][12][13]
-
Sample Preparation: Dissolve a known weight of the crude extract in the mobile phase and filter it through a 0.22 µm syringe filter before injection.
-
HPLC Conditions (General Example - optimization required):
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Column: C18 reverse-phase column.[9]
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Mobile Phase: A gradient of acetonitrile and water (with a modifier like formic acid or phosphoric acid to control pH) is often a good starting point for separating complex natural products.[9]
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Flow Rate: Typically 1.0 mL/min.
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Detection: UV-Vis detector set at one of the characteristic absorbance maxima of this compound (e.g., 495 nm).
-
-
Analysis: a. Inject the standards to generate a standard curve by plotting peak area versus concentration. b. Inject the prepared sample. c. Determine the concentration of this compound in the sample by interpolating its peak area on the standard curve.
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: General workflow for this compound extraction.
References
- 1. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of ionic strength, temperature, and pH on degradation of selected antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Investigation of the effects of extraction temperature and time on bioactive compounds content from garlic (Allium sativum L.) husk [frontiersin.org]
- 9. A Simple and Sensitive HPLC Method for Fluorescence Quantitation of Doxorubicin in Micro-volume Plasma: Applications to Pharmacokinetic Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of an HPLC method for the determination of vancomycin in human plasma and its comparison with an immunoassay (PETINIA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Overcoming Low Yield of Rhodomycin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields of Rhodomycin A in laboratory-scale experiments.
Troubleshooting Guide
This guide addresses common issues that can lead to diminished this compound production and offers targeted solutions.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| RY-001 | No or very low this compound production | Inappropriate fermentation medium composition (carbon/nitrogen source, minerals). | Optimize the fermentation medium. Test different carbon sources (e.g., glucose, starch, glycerol) and nitrogen sources (e.g., soybean meal, yeast extract, peptone) at varying concentrations. Ensure essential minerals like CaCO3 and NaCl are present.[1][2] |
| Suboptimal fermentation conditions (pH, temperature, aeration). | Systematically optimize fermentation parameters. Test a pH range of 6.0-8.0 and a temperature range of 28-37°C. Vary the shaking speed (e.g., 150-220 rpm) to ensure adequate aeration.[1][2][3] | ||
| Poor inoculum quality or incorrect inoculum size. | Use a fresh, actively growing seed culture. Optimize the seed culture age (e.g., 48 hours) and the inoculum size (e.g., 5% v/v).[1] | ||
| Genetic instability of the producing strain. | Re-isolate single colonies from the stock culture and screen for high-producing variants.[4] | ||
| RY-002 | Inconsistent this compound yields between batches | Variability in raw materials for the fermentation medium. | Use high-quality, consistent sources for all medium components. Prepare and sterilize media consistently for each batch. |
| Fluctuations in fermentation conditions. | Ensure precise control and monitoring of pH, temperature, and shaking speed throughout the fermentation process. | ||
| Inconsistent extraction efficiency. | Standardize the extraction protocol, including the type and volume of solvents, extraction time, and pH.[1][3] | ||
| RY-003 | Accumulation of intermediate metabolites instead of this compound | Bottleneck in the biosynthetic pathway due to low expression or activity of a key enzyme (e.g., glycosyltransferase). | Overexpress the gene encoding the rate-limiting enzyme. Consider introducing heterologous genes from other anthracycline pathways that may have higher efficiency.[5] |
| Feedback inhibition by the final product or intermediates. | Consider strategies for in-situ product removal during fermentation to alleviate feedback inhibition. | ||
| RY-004 | Low yield after attempting metabolic engineering | Suboptimal expression of heterologous genes. | Use strong, constitutive promoters to drive the expression of the introduced genes. Optimize codon usage of the heterologous genes for the Streptomyces host. |
| Metabolic burden on the host cell from the expression of foreign genes. | Balance the expression levels of the biosynthetic genes to avoid excessive metabolic load. Ensure an adequate supply of precursors for both cell growth and product synthesis. | ||
| Incompatibility of the heterologous pathway with the host's metabolism. | Select a host strain known for its ability to produce secondary metabolites, such as Streptomyces coelicolor or Streptomyces lividans, and consider engineering the host to improve precursor supply.[6] |
Frequently Asked Questions (FAQs)
1. What are the typical producer organisms for this compound?
This compound and its analogues are primarily produced by various species of Streptomyces, with Streptomyces purpurascens and Streptomyces griseoruber being notable examples.[1][4][7]
2. How can I optimize the fermentation medium for improved this compound production?
Medium optimization is a critical step. A systematic approach involves:
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Carbon Source: Test various carbon sources such as glucose, soluble starch, and glycerol at concentrations ranging from 10 to 40 g/L.[1][8]
-
Nitrogen Source: Evaluate different nitrogen sources like soybean meal, yeast extract, and peptone at concentrations between 10 and 25 g/L.[1][8]
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Inorganic Salts: Ensure the presence of essential minerals. For example, NaCl (10 g/L) and CaCO3 (1-3 g/L) are commonly used.[1][8]
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One-Factor-at-a-Time (OFAT) and Response Surface Methodology (RSM): Use OFAT to screen for the most influential components, followed by RSM to determine the optimal concentrations and interactions between these components.[8][9]
3. What are the key fermentation parameters to control for maximizing this compound yield?
Key parameters to optimize include:
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pH: Maintain the initial pH of the medium between 6.5 and 7.0.[1][8]
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Temperature: The optimal temperature for cultivation is typically around 28-30°C.[1][3]
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Aeration and Agitation: Use a shaking speed of 150-220 rpm in shake flasks to ensure sufficient oxygen supply.[1][8]
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Inoculum: Use a 5% (v/v) inoculum from a 48-hour-old seed culture.[1][8]
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Fermentation Time: Monitor production over time to determine the optimal harvest time, which can be several days.[8]
4. What metabolic engineering strategies can be employed to increase this compound yield?
Several metabolic engineering approaches can be effective:
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Overexpression of Pathway-Specific Regulatory Genes: Genes like dnrI and dnrN act as positive regulators for anthracycline biosynthesis. Their overexpression can significantly boost production.[5][10]
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Enhancing Precursor Supply: Increase the intracellular pool of precursors for the polyketide backbone (propionyl-CoA and malonyl-CoA) and the sugar moieties.[11]
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Heterologous Gene Expression: Introduce genes from other anthracycline pathways to bypass bottlenecks. For example, using more efficient glycosyltransferases can improve the conversion of aglycones to the final product.[12]
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Knockout of Competing Pathways: Delete genes responsible for the biosynthesis of competing secondary metabolites to redirect metabolic flux towards this compound production.[11]
5. How can I improve the yield of this compound through heterologous expression?
Heterologous expression can be a powerful strategy. Key considerations include:
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Host Selection: Choose a well-characterized and genetically tractable host like Streptomyces coelicolor or Streptomyces lividans. These hosts have a proven capacity for producing secondary metabolites.[6]
-
Gene Cluster Cloning: The entire this compound biosynthetic gene cluster needs to be cloned into an appropriate expression vector.[13]
-
Promoter Engineering: Replace the native promoters in the gene cluster with strong, constitutive promoters to ensure high levels of gene expression in the heterologous host.[14]
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Host Engineering: Modify the heterologous host to enhance the supply of necessary precursors for this compound biosynthesis.[6]
Quantitative Data on Yield Improvement Strategies
The following table summarizes reported yield increases for anthracyclines and other relevant antibiotics using various optimization and metabolic engineering strategies. While specific data for this compound is limited, these examples provide valuable insights into the potential impact of these approaches.
| Strategy | Target Compound | Host Strain | Fold Increase in Yield | Reference |
| Spontaneous Selection | Rhodomycin-type anthracyclines | Streptomyces griseoruber 4620 | Up to 2.5x | [4] |
| Resistance Screening | Doxorubicin | Streptomyces peucetius | 1.5x | [5] |
| Overexpression of Regulatory Genes | Doxorubicin | Streptomyces peucetius | 4.3x | [5] |
| Knockout of Competing Pathway | Doxorubicin | Streptomyces peucetius | 3x | [5] |
| Medium Optimization (RSM) | Chrysomycin A | Streptomyces sp. 891-B6 | 1.6x | [8] |
| Combined Metabolic Engineering | Daptomycin | Streptomyces roseosporus | 2.6x | [11] |
| Multilevel Metabolic Engineering | Daptomycin | Streptomyces roseosporus | 5.65x (shake flask), up to 786 mg/L (fermenter) | [15][16] |
Experimental Protocols
Protocol 1: Fermentation of Streptomyces purpurascens for Rhodomycin Production
1. Media Preparation:
- Seed Medium (GS Medium):
- Glucose: 10 g/L
- Soybean meal: 10 g/L
- NaCl: 10 g/L
- CaCO₃: 1 g/L
- Adjust pH to 7.0 before sterilization.[1]
- Production Medium (GS Medium): Same composition as the seed medium.
2. Inoculum Preparation:
- Inoculate a loopful of S. purpurascens spores or mycelia from a fresh agar plate into a 100 mL Erlenmeyer flask containing 25 mL of GS seed medium.
- Incubate at 28°C on a shaker at 150 rpm for 48 hours.[1]
3. Fermentation:
- Inoculate 200 mL of GS production medium in a 1 L Erlenmeyer flask with 10 mL (5% v/v) of the seed culture.
- Incubate at 28°C on a shaker at 150 rpm for 8 days.[1]
Protocol 2: Extraction and Purification of Rhodomycins
1. Extraction from Mycelium:
- Centrifuge the fermentation broth to separate the mycelial cake from the supernatant.
- Extract the mycelial cake with 100 mL of acetone.
- Concentrate the acetone extract to one-fourth of its original volume.
- Re-extract the concentrated acetone extract with 25 mL of chloroform.[1]
2. Extraction from Supernatant:
- Extract the supernatant (200 mL) with 100 mL of chloroform.[1]
3. Combining and Concentrating Extracts:
- Combine the chloroform extracts from the mycelium and the supernatant.
- Evaporate the combined chloroform extract to dryness under vacuum to obtain the crude Rhodomycin complex.[3]
4. Purification:
- Dissolve the crude extract in a minimal amount of methanol.
- Perform preparative Thin Layer Chromatography (TLC) on silica gel plates using a chloroform:methanol (15:1) solvent system to separate the different Rhodomycin analogues.[1]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Regulatory cascade for this compound biosynthesis in Streptomyces.
Caption: Experimental workflow for this compound production and optimization.
Caption: Strategies for improving this compound yield.
References
- 1. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0022574A1 - Rhodomycin-group of antibiotics and process for preparing same - Google Patents [patents.google.com]
- 3. EP0022574B1 - Rhodomycin-group of antibiotics and process for preparing same - Google Patents [patents.google.com]
- 4. Production of rhodomycins in Streptomyces griseoruber 4620 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of doxorubicin production in Streptomyces peucetius by genetic engineering and process optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Optimization of the fermentation culture conditions of Bacillus amyloliquefaciens ck-05 using response surface methodology [frontiersin.org]
- 10. Regulatory genes and their roles for improvement of antibiotic biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic engineering of Streptomyces roseosporus for increased production of clinically important antibiotic daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic engineering of Streptomyces peucetius for biosynthesis of N,N-dimethylated anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Refactoring biosynthetic gene clusters for heterologous production of microbial natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Improving the Yield and Quality of Daptomycin in Streptomyces roseosporus by Multilevel Metabolic Engineering [frontiersin.org]
- 16. Improving the Yield and Quality of Daptomycin in Streptomyces roseosporus by Multilevel Metabolic Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Rhodomycin A Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of culture medium for Rhodomycin A production.
Frequently Asked Questions (FAQs)
Q1: Which microbial strains are commonly used for this compound production?
A1: this compound and its analogues are primarily produced by various species of Streptomyces. Commonly cited producing organisms include Streptomyces purpurascens, Streptomyces violaceus, and Streptomyces griseus.[1]
Q2: What are the key components of a basal culture medium for Streptomyces cultivation for this compound production?
A2: A typical basal medium for Streptomyces cultivation to produce this compound includes a carbon source, a nitrogen source, and essential minerals. A commonly used standard is the Glucose Soyabean meal (GS) medium, which contains glucose, soyabean meal, NaCl, and CaCO₃.[2] Another example is the Yeast extract-malt extract (YEME) agar for maintaining cultures.[2]
Q3: How do different carbon and nitrogen sources affect this compound production?
A3: The choice of carbon and nitrogen sources significantly impacts both cell growth and antibiotic production. Studies have shown that starch is an excellent carbon source for both growth and this compound production.[2] Other effective carbon sources include cellobiose, raffinose, mannose, and fructose.[2] For nitrogen sources, yeast extract has been found to be optimal for antibiotic production, followed by peptone and casein.[2] Soy peptone and beef extract have also been identified as beneficial for the growth of related rhodomycinone-producing strains.[3]
Q4: What is the general biosynthetic pathway for this compound?
A4: Rhodomycins are anthracycline antibiotics belonging to the aromatic polyketide group.[2] The biosynthesis involves the formation of an aglycone core, ε-rhodomycinone, from propionyl-CoA and malonyl-CoA units.[4][5] This aglycone is then glycosylated by specific glycosyltransferases, which attach sugar moieties like L-rhodosamine to form the final this compound molecule.[4][6] The position of the sugar moiety on the carbon skeleton is crucial for the compound's bioactivity.[2]
Troubleshooting Guides
Issue 1: Low or No this compound Yield
Possible Causes and Solutions:
-
Suboptimal Culture Medium: The composition of the culture medium is critical. An imbalance of carbon and nitrogen sources, or the absence of essential minerals, can lead to poor yields.
-
Troubleshooting Steps:
-
Carbon Source Optimization: Systematically test different carbon sources. Starch has been shown to be superior to glucose for production.[2] Evaluate a range of concentrations for the most promising carbon source.
-
Nitrogen Source Optimization: Compare various organic and inorganic nitrogen sources. Yeast extract and peptone are often effective for secondary metabolite production in Streptomyces.[2]
-
One-Factor-at-a-Time (OFAT) Analysis: Vary one component of the medium at a time to identify its individual impact on production.[7]
-
Response Surface Methodology (RSM): For optimizing the interactions between multiple media components, employ statistical methods like RSM.[7][8]
-
-
-
Inadequate Aeration and Dissolved Oxygen (DO): Streptomyces are aerobic bacteria, and insufficient oxygen can limit growth and secondary metabolite production.[3]
-
Troubleshooting Steps:
-
Increase Agitation Speed: Higher shaker speeds (e.g., 150 rpm) can improve oxygen transfer in flask cultures.[2]
-
Optimize Aeration in Bioreactors: In a fermenter, ensure the aeration rate and stirring speed are optimized. However, be aware that excessive aeration in the production phase, especially with a pH decrease, can lead to the degradation of rhodomycin precursors.[3]
-
Monitor DO Levels: If possible, monitor the dissolved oxygen levels throughout the fermentation and adjust parameters to maintain an optimal level.
-
-
-
Incorrect pH of the Medium: The pH of the culture medium affects nutrient uptake and enzyme activity.
-
Troubleshooting Steps:
-
Initial pH Adjustment: Ensure the initial pH of the medium is adjusted to the optimal range for your Streptomyces strain (e.g., pH 7.0 before sterilization).[2]
-
pH Monitoring and Control: In a bioreactor, monitor the pH throughout the fermentation. A pH increase coupled with a temperature decrease has been shown to be beneficial for ε-rhodomycinone productivity.[3]
-
-
-
Suboptimal Incubation Temperature: Temperature influences both the growth rate and the production of secondary metabolites.
-
Troubleshooting Steps:
-
Determine Optimal Temperature: The optimal temperature for this compound production may differ from the optimal temperature for cell growth. For ε-rhodomycinone, the best productivity was observed around 30°C.[3] Conduct experiments at different temperatures (e.g., 28°C, 30°C, 33°C) to find the ideal condition for your strain.
-
-
Issue 2: Accumulation of Precursors (e.g., ε-rhodomycinone) with Low Final Product Formation
Possible Causes and Solutions:
-
Inefficient Glycosylation: The conversion of the aglycone ε-rhodomycinone to this compound requires the action of a glycosyltransferase.[6]
-
Troubleshooting Steps:
-
Gene Expression Analysis: If possible, analyze the expression of the glycosyltransferase gene (e.g., rhoG in S. violaceus) to ensure it is being transcribed during the production phase.[6]
-
Co-factor Availability: Ensure that the necessary precursors for the sugar moieties are available in the medium. The biosynthesis of TDP-L-daunosamine (a precursor to the sugar moiety) starts from D-glucose-1-phosphate.[4]
-
Metabolic Engineering: In some cases, heterologous expression of more efficient glycosyltransferases can be considered.[4]
-
-
Issue 3: Batch-to-Batch Variability in Production
Possible Causes and Solutions:
-
Inconsistent Inoculum: The age and quality of the seed culture can significantly affect the outcome of the fermentation.
-
Troubleshooting Steps:
-
Standardize Seed Culture Preparation: Use a consistent procedure for preparing the seed culture, including the age of the slant culture, the volume and composition of the seed medium, and the incubation time (e.g., 48 hours at 28°C and 150 rpm).[2]
-
Standardize Inoculum Size: Use a consistent inoculum size for the production culture (e.g., 2.5% v/v).[2]
-
-
-
Variability in Raw Materials: The composition of complex media components like soyabean meal and yeast extract can vary between suppliers and batches.
-
Troubleshooting Steps:
-
Source from a Single Supplier: If possible, source complex media components from a single, reliable supplier.
-
Test New Batches: Before using a new batch of a complex component in large-scale production, test it in a small-scale experiment to ensure consistent results.
-
Consider Defined Media: For maximum reproducibility, consider developing a chemically defined medium, although this can be more expensive and may require extensive optimization.
-
-
Data Presentation
Table 1: Effect of Carbon Source on Antibiotic Production by S. purpurascens
| Carbon Source (1%) | Relative Antibiotic Production |
| Starch | Best |
| Cellobiose | Good |
| Raffinose | Moderate |
| Mannose | Moderate |
| Fructose | Moderate |
Data synthesized from studies on S. purpurascens where starch was identified as the optimal carbon source, followed by others in descending order of effectiveness.[2]
Table 2: Effect of Nitrogen Source on Antibiotic Production by S. purpurascens
| Nitrogen Source (1%) | Relative Antibiotic Production |
| Yeast Extract | Best |
| Peptone | Good |
| Casein | Moderate |
Data synthesized from studies on S. purpurascens where yeast extract was identified as the optimal nitrogen source for antibiotic production.[2]
Table 3: Key Fermentation Parameters for ε-Rhodomycinone Production
| Parameter | Optimal Range/Value | Notes |
| Temperature | ~30°C | Higher temperatures may increase growth but can decrease productivity.[3] |
| pH | Dynamic Control | An increase in pH with a temperature decrease can be beneficial.[3] |
| Dissolved Oxygen (DO) | Controlled | DO control enhances the growth phase.[3] |
Experimental Protocols
Protocol 1: Screening of Carbon and Nitrogen Sources
-
Prepare Basal Medium: Prepare a basal medium, such as the Glucose Soyabean meal (GS) medium, but omit the carbon or nitrogen source you intend to screen.[2]
-
Aliquot and Supplement: Aliquot the basal medium into a series of flasks. Supplement each flask with a different carbon or nitrogen source to a final concentration of 1%.[2] Include a control flask with the standard medium.
-
Inoculation: Inoculate each flask with a standardized seed culture of the Streptomyces strain (e.g., 2.5% v/v of a 48-hour seed culture).[2]
-
Incubation: Incubate the flasks under standard conditions (e.g., 28°C, 150 rpm) for a set period (e.g., 8-10 days).[2]
-
Extraction: After incubation, harvest the culture. Extract the this compound from both the broth and the mycelium using an organic solvent like ethyl acetate.[2]
-
Analysis: Dry the extract and resuspend it in a suitable solvent (e.g., methanol).[2] Analyze the production of this compound using methods such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For a quick assessment, a bioassay against a sensitive organism like Bacillus subtilis can be used.[2]
-
Assess Growth: Measure the cell mass (e.g., dry cell weight) to assess the effect of the nutrient source on growth.[2]
Protocol 2: Extraction and Preliminary Analysis of this compound
-
Harvest Culture: Centrifuge the fermentation broth to separate the supernatant and the mycelial biomass.
-
Solvent Extraction: Extract both the supernatant and the biomass with an equal volume of ethyl acetate.[2] Pool the organic phases.
-
Drying: Dry the ethyl acetate extract in a vacuum evaporator.[2]
-
Resuspension: Resuspend the dried extract in a small, known volume of methanol.[2]
-
Thin Layer Chromatography (TLC): Spot the methanolic extract onto a TLC plate. Develop the plate using an appropriate solvent system. Rhodomycins are typically red-colored pigments, allowing for visual identification.[2]
-
UV-Visible Spectroscopy: Purified fractions can be analyzed using a UV-visible spectrophotometer. Anthracyclines like rhodomycins have characteristic absorption peaks.[2]
Visualizations
References
- 1. This compound | C36H48N2O12 | CID 9896436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Streptomyces peucetius var. caesius N47 cultivation and epsilon-rhodomycinone production using experimental designs and response surface methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic engineering of Streptomyces peucetius for biosynthesis of N,N-dimethylated anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of daunorubicin glycosides: role of epsilon-rhodomycinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cloning and characterization of a glycosyltransferase gene involved in the biosynthesis of anthracycline antibiotic beta-rhodomycin from Streptomyces violaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation and Statistical Optimization of Culture Medium for Improved Production of Antimicrobial Compound by Streptomyces sp. JAJ06 - PMC [pmc.ncbi.nlm.nih.gov]
pH and temperature optimization for Streptomyces fermentation
Welcome to the technical support center for Streptomyces fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize pH and temperature parameters for successful Stre-ptomyces cultivation and secondary metabolite production.
Frequently Asked Questions (FAQs)
Q1: What is the typical optimal pH range for Streptomyces growth?
A1: Generally, Streptomyces species prefer a neutral to slightly alkaline environment, with most strains growing well within a pH range of 6.5 to 8.0. However, the optimal pH can be species- and even strain-dependent, and some species have been shown to grow in more acidic or alkaline conditions. The nutrient composition of the culture medium can also significantly influence the pH tolerance of a particular strain.[1][2]
Q2: How does temperature affect the production of secondary metabolites in Streptomyces?
A2: Temperature is a critical factor that influences both the growth of Streptomyces and the biosynthesis of secondary metabolites, including antibiotics. Often, the optimal temperature for biomass production may differ from the optimal temperature for antibiotic yield.[3] Temperature shifts can trigger stress responses, such as the heat shock response, which involves the upregulation of heat shock proteins (HSPs) to protect the cell from damage.[4][5] These stress responses can have a complex impact on metabolic pathways, sometimes leading to enhanced production of secondary metabolites.
Q3: Can a sudden change in pH or temperature (shock) be beneficial for fermentation?
A3: Yes, in some cases, a controlled pH or temperature shock can be used as a strategy to enhance the production of secondary metabolites. For instance, an acidic pH shock has been shown to induce the overproduction of ε-poly-L-lysine in Streptomyces sp. M-Z18. This is considered a form of environmental stress that can trigger a response in the microorganism, leading to altered gene expression and metabolic shifts that may favor the production of specific compounds. However, the timing, duration, and intensity of the shock must be carefully optimized to avoid detrimental effects on cell viability and overall productivity.
Q4: My Streptomyces culture is growing, but the antibiotic yield is low. Could pH or temperature be the issue?
A4: Absolutely. Suboptimal pH and temperature are common reasons for low antibiotic yields, even with good biomass production. The optimal conditions for secondary metabolite synthesis are often narrower than the conditions that support vegetative growth. It is crucial to determine the specific optimal pH and temperature for the production of your target antibiotic by your particular Streptomyces strain. Refer to the troubleshooting guide and experimental protocols below for guidance on how to address this issue.
Troubleshooting Guide
This guide addresses common issues encountered during Streptomyces fermentation related to pH and temperature.
Issue 1: Poor or No Growth of Streptomyces Culture
| Possible Cause | Troubleshooting Steps |
| Initial pH of the medium is outside the optimal range for your strain. | - Check the pH of your medium after sterilization and before inoculation. Autoclaving can alter the pH. - Adjust the pH to the recommended range for your Streptomyces species (typically 6.5-8.0). - If the optimal pH is unknown, perform a pH optimization experiment (see Experimental Protocols). |
| Incubation temperature is too high or too low. | - Verify the accuracy of your incubator's temperature setting. - Consult the literature for the recommended growth temperature for your species. Most Streptomyces are mesophilic, with optimal growth temperatures between 25°C and 37°C. - If the optimal temperature is unknown, conduct a temperature optimization experiment. |
| Extreme pH drift during fermentation. | - Monitor the pH of the culture periodically. - Use a buffered fermentation medium to maintain a stable pH. |
Issue 2: Good Growth, but Low or No Antibiotic Production
| Possible Cause | Troubleshooting Steps |
| The pH of the culture has shifted out of the optimal range for antibiotic synthesis. | - The optimal pH for secondary metabolite production can be different from the optimal pH for growth. - Monitor and control the pH of the fermentation broth throughout the cultivation period. - Perform a pH optimization experiment specifically for antibiotic production. |
| The incubation temperature is not optimal for secondary metabolism. | - The optimal temperature for antibiotic production can be different from the optimal temperature for growth. - Conduct a temperature optimization experiment, measuring antibiotic yield as the primary outcome. |
| Temperature fluctuations are stressing the culture inappropriately. | - Ensure a stable incubation temperature. Unintended temperature shifts can negatively impact sensitive metabolic pathways. |
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step approach to troubleshooting common pH and temperature-related issues in Streptomyces fermentation.
Caption: A logical workflow for diagnosing and resolving pH and temperature issues.
Data Presentation
Table 1: Optimal pH and Temperature for Growth and Antibiotic Production in Various Streptomyces Species
| Streptomyces Species | Product | Optimal pH (Growth) | Optimal pH (Production) | Optimal Temp. (°C) (Growth) | Optimal Temp. (°C) (Production) | Reference(s) |
| S. spectabilis | Bioactive Metabolites | - | 5.0 | - | 30 | [3] |
| S. purpurascens | Bioactive Metabolites | - | 7.0 | - | 30 | [3] |
| S. coeruleorubidus | Bioactive Metabolites | - | 6.0 | - | 35 | [3] |
| S. lavendofoliae | Bioactive Metabolites | - | 7.0 | - | 30 | [3] |
| S. rochei MTCC 10109 | Antimicrobial Metabolites | - | 7.5 | - | 32 | [6] |
| S. zaomyceticus RC 2073 | Secondary Metabolites | - | 7.0 | - | 28 | [7] |
| S. pulvereceus | Alkaline Protease | - | 9.0 | - | 33 | [8] |
| S. yanglinensis 3-10 | Antifungal Substance | - | 6.5 | 28 ± 2 | 28 | [9][10] |
| S. parvulus | Pigment | - | 7.0 | - | 30 | [11] |
Experimental Protocols
Protocol 1: Determination of Optimal pH for Streptomyces Fermentation
Objective: To determine the initial pH of the culture medium that results in the highest yield of biomass and/or the desired secondary metabolite.
Materials:
-
Streptomyces strain of interest
-
Appropriate liquid fermentation medium
-
Shake flasks (250 mL or 500 mL)
-
Solutions of 1M HCl and 1M NaOH for pH adjustment
-
pH meter
-
Incubator shaker
-
Spectrophotometer (for biomass measurement)
-
Analytical method for quantifying the secondary metabolite (e.g., HPLC, bioassay)
Procedure:
-
Prepare the liquid fermentation medium.
-
Dispense equal volumes of the medium into a series of shake flasks.
-
Adjust the initial pH of the medium in each flask to a different value within a desired range (e.g., 5.0, 6.0, 7.0, 8.0, 9.0) using 1M HCl or 1M NaOH. It is recommended to prepare triplicate flasks for each pH value.
-
Sterilize the flasks by autoclaving. After cooling, re-check and, if necessary, aseptically adjust the pH.
-
Inoculate each flask with the same amount of Streptomyces spores or a standardized seed culture.
-
Incubate the flasks in a shaker at a constant temperature and agitation speed for a predetermined fermentation period.
-
At the end of the fermentation, harvest the cultures.
-
For each culture, measure the biomass (e.g., dry cell weight or optical density) and the concentration of the desired secondary metabolite.
-
Plot the biomass and metabolite concentration against the initial pH to determine the optimal pH for each response.
Protocol 2: Determination of Optimal Temperature for Streptomyces Fermentation
Objective: To determine the incubation temperature that yields the highest amount of biomass and/or the desired secondary metabolite.
Materials:
-
Streptomyces strain of interest
-
Appropriate liquid fermentation medium
-
Shake flasks
-
Multiple incubator shakers set to different temperatures
-
Spectrophotometer
-
Analytical method for quantifying the secondary metabolite
Procedure:
-
Prepare the liquid fermentation medium and adjust it to the optimal pH determined in Protocol 1.
-
Dispense equal volumes of the medium into a series of shake flasks. Prepare at least triplicate flasks for each temperature to be tested.
-
Inoculate all flasks with the same amount of Streptomyces spores or a standardized seed culture.
-
Place the flasks in different incubator shakers, each set to a specific temperature (e.g., 25°C, 30°C, 35°C, 40°C). Ensure the agitation speed is the same for all incubators.
-
Incubate the flasks for a predetermined fermentation period.
-
At the end of the fermentation, harvest the cultures.
-
For each culture, measure the biomass and the concentration of the desired secondary metabolite.
-
Plot the biomass and metabolite concentration against the incubation temperature to identify the optimal temperature for each outcome.
Experimental Workflow Diagram
Caption: A workflow for optimizing pH and temperature in Streptomyces fermentation.
Signaling Pathways
Heat Shock Response in Streptomyces
High temperatures induce a heat shock response, leading to the synthesis of heat shock proteins (HSPs) that help protect the cell from damage. This response is tightly regulated at the transcriptional level. In Streptomyces, this regulation involves repressors like HspR and RheA.
Caption: A simplified diagram of the HspR-mediated heat shock response.
pH Sensing and Regulation via Two-Component Systems
Streptomyces possess numerous two-component systems (TCSs) that allow them to sense and respond to environmental changes, including pH fluctuations. A typical TCS consists of a membrane-bound sensor histidine kinase (HK) and a cytoplasmic response regulator (RR).
References
- 1. pH effects on 10 Streptomyces spp. growth and sporulation depend on nutrients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 4. A survey of the heat shock response in four Streptomyces species reveals two groEL-like genes and three groEL-like proteins in Streptomyces albus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. [1002.0048] Optimization of Production Protocol of Alkaline Protease by Streptomyces pulvereceus [arxiv.org]
- 9. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]
- 10. Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Rhodomycin A Purification Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the purification of Rhodomycin A.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a crude extract of this compound from Streptomyces fermentation?
A1: The most common impurities are other structurally related rhodomycin analogues produced by the Streptomyces strain. These can include, but are not limited to, Rhodomycin B, α2-Rhodomycin II, and Obelmycin.[1] Precursors in the biosynthetic pathway, such as ε-rhodomycinone, and degradation products formed during extraction and purification are also significant impurities.[1]
Q2: What are the primary causes of this compound degradation during purification?
A2: this compound, like other anthracyclines, is susceptible to degradation under certain conditions. The primary causes include:
-
Hydrolysis: Both acidic and basic conditions can lead to the hydrolysis of the glycosidic bonds, cleaving off the sugar moieties and leaving the aglycone, rhodomycinone.
-
Oxidation: The quinone structure of the aglycone is susceptible to oxidation, which can be catalyzed by exposure to light, heat, or the presence of certain metal ions.
-
Instability on Stationary Phase: Prolonged exposure to the acidic surface of silica gel can cause degradation of acid-sensitive compounds.[2]
Q3: Which analytical technique is most suitable for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is the most common and reliable method for determining the purity of this compound. A reverse-phase C18 column is typically used with a gradient elution of acetonitrile and a buffered aqueous mobile phase. UV detection is usually performed at the characteristic absorbance maxima of anthracyclines, around 254 nm and 495 nm.
Q4: What is a typical yield and purity for this compound after initial purification steps?
A4: The yield and purity of this compound can vary significantly depending on the fermentation conditions and the initial extraction and purification methods employed. The following table provides an overview of expected outcomes from different purification techniques.
| Purification Method | Typical Purity | Typical Yield | Key Considerations |
| Ethyl Acetate Extraction | Low (Crude Extract) | High | Extracts a wide range of compounds from the fermentation broth. |
| Silica Gel Column Chromatography | Moderate to High | Moderate | Good for removing less polar and more polar impurities, but may not resolve closely related analogues. Potential for product degradation on the column. |
| Preparative Thin-Layer Chromatography (TLC) | Moderate | Low | Useful for small-scale purification and method development. |
| Preparative HPLC | High to Very High (>98%) | Moderate to High | The gold standard for achieving high purity, capable of separating closely related analogues. |
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound using column chromatography and HPLC.
Silica Gel Column Chromatography Troubleshooting
Problem: The this compound appears to be degrading on the column.
-
Observation: Streaking of the colored band, appearance of new colored spots on TLC analysis of fractions, and low overall recovery of the desired product.
-
Root Cause: this compound is sensitive to the acidic nature of silica gel. Prolonged contact time can lead to degradation.
-
Solution:
-
Deactivate the Silica Gel: Prepare a slurry of silica gel with a solvent system containing a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to neutralize the acidic sites.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as alumina or a bonded-phase silica gel.
-
Minimize Contact Time: Run the column with a slightly more polar solvent system to expedite the elution of this compound, but be mindful of co-elution with impurities.
-
Problem: Poor separation of this compound from other colored analogues.
-
Observation: Overlapping colored bands on the column and mixed fractions containing multiple rhodomycin analogues as confirmed by TLC or HPLC.
-
Root Cause: The solvent system does not have the optimal polarity to resolve compounds with very similar structures.
-
Solution:
-
Optimize the Solvent System: Systematically vary the ratio of the polar and non-polar solvents in your eluent. A common mobile phase for anthracyclines on silica gel is a mixture of chloroform and methanol. Adding a small amount of a modifier like aqueous ammonia can sometimes improve separation.[3]
-
Gradient Elution: Instead of an isocratic (constant solvent composition) elution, use a gradient elution. Start with a less polar solvent system and gradually increase the polarity to improve the resolution between closely eluting compounds.
-
Dry Loading: If the crude sample has poor solubility in the initial mobile phase, it can lead to band broadening. Adsorb the sample onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Experimental Workflow: Silica Gel Chromatography
Caption: Workflow for this compound purification by silica gel column chromatography.
Preparative HPLC Troubleshooting
Problem: Peak tailing or broadening for the this compound peak.
-
Observation: The this compound peak in the chromatogram is asymmetrical with a trailing edge or is wider than expected, leading to poor resolution and inaccurate quantification.
-
Root Cause:
-
Secondary Interactions: The basic nitrogen atoms in the sugar moieties of this compound can interact with residual acidic silanol groups on the C18 column, causing peak tailing.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Mismatched Injection Solvent: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak broadening.
-
-
Solution:
-
Mobile Phase Modification: Add a competing base, such as triethylamine (0.1%), to the mobile phase to mask the silanol groups. Alternatively, use a low pH mobile phase (e.g., with 0.1% trifluoroacetic acid or formic acid) to protonate the silanols and the analyte.
-
Reduce Sample Load: Decrease the concentration or volume of the injected sample.
-
Match Injection Solvent: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
Problem: Low recovery of this compound after purification.
-
Observation: The amount of purified this compound recovered after evaporation of the collected fractions is significantly lower than expected based on the crude sample analysis.
-
Root Cause:
-
On-Column Degradation: Although less common than with silica gel, some degradation can occur on the HPLC column, especially if the mobile phase pH is not optimal.
-
Precipitation: The purified this compound may precipitate out of the mobile phase in the collection tubes, especially if the concentration is high and the solvent is volatile.
-
Incomplete Elution: The compound may be strongly retained on the column and not fully eluted during the run.
-
-
Solution:
-
Check pH Stability: Perform small-scale stability tests of this compound in the mobile phase at different pH values to ensure it is stable throughout the purification process.
-
Modify Collection: If precipitation is suspected, add a small amount of a compatible solvent in which this compound is highly soluble to the collection tubes.
-
Column Wash: After the main elution, wash the column with a very strong solvent (e.g., 100% acetonitrile or methanol with a modifier) to elute any strongly retained compound.
-
Logical Relationship: Troubleshooting HPLC Peak Shape
Caption: Decision-making flowchart for troubleshooting poor peak shape in HPLC.
Experimental Protocols
Protocol 1: Purity Analysis of this compound by HPLC
This protocol outlines a general method for the analysis of this compound purity. Method validation and optimization are recommended for specific applications.
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and 495 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B (linear gradient)
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B (linear gradient)
-
20-25 min: 10% B (re-equilibration)
-
-
-
Sample Preparation:
-
Dissolve a small amount of the purified this compound sample in the initial mobile phase (90% A, 10% B) to a concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
Protocol 2: Small-Scale Purification of this compound by Preparative TLC
This protocol is suitable for the initial purification of small quantities of this compound.
-
Materials:
-
Preparative silica gel TLC plates (e.g., 20 x 20 cm, 1 mm thickness).
-
Developing chamber.
-
Solvent system: Chloroform:Methanol:Aqueous Ammonia (85:14:1 v/v/v).[3]
-
-
Procedure:
-
Dissolve the crude this compound extract in a minimal amount of a suitable solvent (e.g., chloroform/methanol).
-
Carefully apply the dissolved sample as a narrow band across the origin line of the preparative TLC plate.
-
Allow the solvent to evaporate completely.
-
Place the plate in a developing chamber saturated with the solvent system.
-
Develop the chromatogram until the solvent front reaches near the top of the plate.
-
Remove the plate and allow it to air dry.
-
Identify the main red-colored band corresponding to this compound.
-
Carefully scrape the silica gel containing the desired band from the plate.
-
Extract the this compound from the silica gel with a polar solvent like methanol or a mixture of chloroform and methanol.
-
Filter the extract to remove the silica gel.
-
Evaporate the solvent to obtain the partially purified this compound.
-
References
Technical Support Center: Enhancing the Bioactivity of Rhodomycin A Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the bioactivity of Rhodomycin A derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and biological evaluation of this compound derivatives.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Glycosylated this compound Derivative | 1. Inefficient glycosyl donor activation. 2. Steric hindrance at the glycosylation site. 3. Degradation of the aglycone or sugar moiety under reaction conditions. 4. Suboptimal reaction conditions (temperature, solvent, catalyst). | 1. Use a more effective activating agent for the glycosyl donor (e.g., trimethylsilyl triflate). 2. Consider using a smaller, less sterically hindered sugar derivative if possible. 3. Perform the reaction under inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents to prevent degradation. 4. Optimize reaction temperature and time. Run small-scale trials at different temperatures to find the optimal balance between reaction rate and degradation. |
| Inconsistent Bioactivity Results in Cytotoxicity Assays | 1. Poor solubility of the derivative in the assay medium. 2. Degradation of the compound in the culture medium over the incubation period. 3. Variability in cell line sensitivity. 4. Inaccurate determination of compound concentration. | 1. Use a co-solvent such as DMSO to dissolve the compound before diluting it in the assay medium. Ensure the final DMSO concentration is non-toxic to the cells. 2. Assess the stability of the compound in the culture medium over time using techniques like HPLC. 3. Regularly perform cell line authentication and mycoplasma testing. Use cells within a consistent passage number range for experiments. 4. Accurately determine the concentration of your stock solution using a calibrated spectrophotometer or other quantitative methods. |
| No Antibacterial Activity Observed | 1. The derivative may not be active against the tested bacterial strains. 2. Insufficient concentration of the compound in the assay. 3. The compound may have poor diffusion through the agar in diffusion assays. | 1. Test against a broader panel of bacterial strains, including both Gram-positive and Gram-negative bacteria. Rhodomycins are typically more active against Gram-positive bacteria.[1][2][3] 2. Determine the Minimum Inhibitory Concentration (MIC) using a broth microdilution method to assess the potency more accurately.[1][2][3] 3. For agar diffusion assays, ensure the compound is fully dissolved in the solvent before application to the disk or well. |
| Unexpected Side Products in Synthesis | 1. Presence of reactive functional groups on the this compound aglycone. 2. Non-specific reactions of the glycosylating agent. 3. Isomerization of the aglycone or sugar. | 1. Use protecting groups for sensitive functional groups on the aglycone that are not involved in the desired reaction. 2. Optimize the stoichiometry of the reactants to minimize side reactions. 3. Purify the starting materials to remove any isomeric impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its derivatives?
A1: this compound is an anthracycline antibiotic.[1] Like other anthracyclines, it can intercalate into DNA. More specifically, this compound has been identified as a novel Src-targeted compound.[4] It suppresses cancer cell progression by inhibiting the activity and expression of Src and its associated proteins, including EGFR, STAT3, and FAK.[4] This inhibition modulates multiple downstream signaling pathways such as PI3K, JNK, Paxillin, and p130cas.[4]
Q2: How can the bioactivity of this compound be enhanced?
A2: A key strategy for enhancing the bioactivity of this compound is through chemical modification, particularly at the sugar moieties.[5][6] The type and number of sugar residues attached to the aglycone can significantly influence the compound's cytotoxic and antibacterial properties.[7] Creating new derivatives by altering the sugar part can lead to compounds with improved therapeutic indices.[5][6]
Q3: Which signaling pathways are affected by this compound?
A3: this compound has been shown to suppress Src-related multiple signaling pathways.[4] This includes the PI3K, JNK, Paxillin, and p130cas pathways.[4] By targeting Src, it also affects Src-associated proteins like EGFR, STAT3, and FAK.[4]
Q4: What are some common methods for synthesizing this compound derivatives?
A4: A common method for creating this compound derivatives is through glycosylation of the Rhodomycinone aglycone.[7][8] This involves reacting the aglycone with an activated sugar donor in the presence of a catalyst. The choice of the sugar moiety and the glycosylation conditions are critical for the successful synthesis of new derivatives with enhanced bioactivity.[5][6][8]
Q5: What type of quantitative data should be collected to compare the bioactivity of different this compound derivatives?
A5: To compare the bioactivity of different derivatives, it is essential to collect quantitative data such as:
-
IC50 (half-maximal inhibitory concentration) values: These are used to determine the cytotoxic activity against various cancer cell lines.[1][2][3]
-
MIC (Minimum Inhibitory Concentration) values: These are used to quantify the antibacterial activity against different bacterial strains.[1][2][3]
Quantitative Data Summary
The following tables summarize the bioactivity of selected Rhodomycin derivatives.
Table 1: Cytotoxicity of Rhodomycin Derivatives against HeLa Cell Line
| Compound | Derivative | IC50 (µg/mL) |
| A | α2-Rhodomycin II | 8.8 |
| E | Rhodomycin B | 8.8 |
| F | Obelmycin | 8.8 |
Data sourced from Holkar et al., 2013.[1][2][3]
Table 2: Antibacterial Activity of Rhodomycin B
| Bacterial Strain | MIC (µg/mL) |
| Bacillus subtilis | 2 |
Data sourced from Holkar et al., 2013.[1][2][3]
Experimental Protocols
Protocol 1: Glycosylation of ε-Rhodomycinone
This protocol is a generalized procedure based on established methods for the glycosylation of anthracycline aglycones.[8]
Materials:
-
ε-Rhodomycinone (aglycone)
-
Activated sugar donor (e.g., 1-O-tert-butyldimethylsilyl-2,3,6-trideoxy-4-O-p-nitrobenzoyl-3-trifluoroacetamido-β-L-lyxo-hexopyranose)
-
Anhydrous dichloromethane
-
Anhydrous acetone
-
Trimethylsilyl triflate (TMSOTf)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve ε-Rhodomycinone and the activated sugar donor in a mixture of anhydrous dichloromethane and acetone (e.g., 10:1 ratio) under an inert atmosphere.
-
Cool the reaction mixture to -35°C using a suitable cooling bath.
-
Slowly add a solution of trimethylsilyl triflate in anhydrous dichloromethane to the reaction mixture.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the desired glycosylated derivative.
Protocol 2: MTT Assay for Cytotoxicity
This protocol outlines a standard procedure for assessing the cytotoxicity of this compound derivatives against cancer cell lines.
Materials:
-
This compound derivative stock solution (in DMSO)
-
Cancer cell line (e.g., HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density (e.g., 2.5 x 10^5 cells/mL) and allow them to adhere for 24 hours at 37°C in a humidified CO2 incubator.
-
Prepare serial dilutions of the this compound derivative from the stock solution in the culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubate the plate for the desired period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: this compound inhibits Src, a key regulator of multiple downstream signaling pathways involved in cancer progression.
Caption: Experimental workflow for the synthesis of glycosylated this compound derivatives.
Caption: A logical troubleshooting workflow for addressing low bioactivity in this compound derivatives.
References
- 1. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel Src-targeted compound, can suppress lung cancer cell progression via modulating Src-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and cytotoxic activity of some new rhodomycin derivatives bearing modifications in the sugar moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation and Cytotoxic Activity of Some New Rhodomycin Derivatives Bearing Modifications in the Sugar Moiety [jstage.jst.go.jp]
- 7. A two-plasmid system for the glycosylation of polyketide antibiotics: bioconversion of epsilon-rhodomycinone to rhodomycin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Semisynthetic epsilon-(iso)rhodomycins: a new glycosylation variant and modification reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Rhodomycin A Production Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of Rhodomycin A production. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Troubleshooting Guide
This section addresses common problems encountered during the scale-up of this compound fermentation and downstream processing.
Fermentation
Q1: We are observing a significant drop in this compound yield after scaling up from shake flasks to a pilot-scale fermenter. What are the likely causes and how can we troubleshoot this?
A1: A drop in yield during scale-up is a common challenge. Several factors could be responsible:
-
Inadequate Oxygen Transfer: Oxygen availability is critical for the growth of Streptomyces species and the production of secondary metabolites like this compound. The oxygen transfer rate (OTR) does not scale linearly with volume. In larger vessels, achieving sufficient dissolved oxygen (DO) levels can be difficult.
-
Troubleshooting:
-
Monitor DO levels continuously. If they drop below critical levels (typically above 20-30% saturation for Streptomyces), increase the agitation speed and/or the aeration rate.[1][2][3]
-
Consider using enriched air or pure oxygen for sparging, but be cautious as high oxygen concentrations can also be inhibitory.
-
Evaluate the impeller design and configuration to ensure efficient mixing and gas dispersion.
-
-
-
Poor Mixing and Nutrient Heterogeneity: In large fermenters, zones of poor mixing can develop, leading to localized gradients of nutrients, pH, and dissolved oxygen. This can stress the microorganisms and negatively impact antibiotic production.
-
Troubleshooting:
-
Optimize the agitation speed to ensure homogeneity without causing excessive shear stress.
-
Review the feeding strategy. A continuous or fed-batch approach might be more suitable than a batch process at a larger scale to maintain optimal nutrient concentrations.
-
-
-
Shear Stress: Increased agitation speeds in larger fermenters can cause shear stress, which can damage the mycelial structure of Streptomyces, leading to reduced productivity.
-
Troubleshooting:
-
Visually inspect the mycelial morphology under a microscope. Fragmented or damaged hyphae can be an indicator of excessive shear.
-
Optimize the impeller tip speed, which is a better indicator of shear than RPM alone when scaling up.
-
-
-
Carbon Catabolite Repression: High concentrations of readily metabolizable carbon sources, such as glucose, can suppress the production of secondary metabolites. This effect can be more pronounced at larger scales if feeding is not properly controlled.
-
Troubleshooting:
-
Implement a fed-batch strategy with controlled feeding of the carbon source to maintain it at a low, non-repressive concentration.
-
Consider using alternative, more slowly metabolized carbon sources like starch or glycerol.[4]
-
-
Q2: We are observing excessive foaming in our fermenter. What are the potential causes and solutions?
A2: Foaming is a common issue in fermentation, particularly with protein-rich media.
-
Causes:
-
High concentrations of proteins from media components like soybean meal or yeast extract.
-
Cell lysis, which releases intracellular proteins.
-
High agitation and aeration rates.
-
-
Solutions:
-
Antifoam Agents: Add a sterile antifoam agent (e.g., silicone-based) to the fermenter. This can be done at the beginning of the fermentation or added on-demand when foam is detected by a foam probe.
-
Mechanical Foam Breakers: Some fermenters are equipped with mechanical foam breakers at the top of the vessel.
-
Process Optimization: In some cases, optimizing agitation and aeration rates can help to minimize foam formation.
-
Downstream Processing
Q3: We are experiencing low recovery of this compound during the initial extraction from the fermentation broth. What could be the issue?
A3: Low recovery at the extraction stage can be due to several factors related to the properties of this compound and the extraction process itself.
-
Incomplete Cell Lysis (if intracellular): Rhodomycins are often retained within the mycelia of Streptomyces.
-
Troubleshooting:
-
Ensure efficient cell disruption using methods like sonication, high-pressure homogenization, or solvent extraction (e.g., with acetone or methanol) prior to the main extraction step.[5]
-
-
-
Incorrect pH: The solubility and partitioning of anthracyclines like this compound are highly pH-dependent.
-
Emulsion Formation: The presence of cell debris and other components can lead to the formation of stable emulsions during solvent extraction, making phase separation difficult.
-
Troubleshooting:
-
Centrifuge the broth at a higher speed or for a longer duration to pellet cell debris before extraction.
-
Consider adding a filtration step to clarify the broth.
-
-
Q4: During chromatographic purification, we are seeing poor separation of this compound from other closely related rhodomycins and impurities. How can we improve the resolution?
A4: Co-elution of related compounds is a common challenge in the purification of natural products.
-
Sub-optimal Stationary Phase: The choice of chromatography resin is crucial for achieving good separation.
-
Troubleshooting:
-
For anthracyclines, ion-exchange chromatography is often a key step.[7][8] If you are using cation exchange, ensure the pH of your loading buffer is below the pI of this compound to ensure it binds to the column.
-
Consider using a different type of resin, such as a reversed-phase C18 column for HPLC, which separates based on hydrophobicity.
-
-
-
Ineffective Elution Gradient: The composition and gradient of the mobile phase are critical for resolving closely related compounds.
-
Troubleshooting:
-
For ion-exchange chromatography, optimize the salt gradient (e.g., NaCl or KCl concentration) for elution. A shallower gradient will generally provide better resolution.[9]
-
For reversed-phase HPLC, optimize the gradient of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.
-
-
II. Frequently Asked Questions (FAQs)
Fermentation
Q1: What are the optimal fermentation parameters for this compound production by Streptomyces species?
A1: The optimal parameters can be strain-specific, but general guidelines for Streptomyces fermentations for antibiotic production include:
-
Temperature: Typically between 25-30°C.[10]
-
pH: Generally in the range of 7.0-8.0.[10]
-
Aeration and Agitation: These need to be optimized to maintain a sufficient dissolved oxygen level (above 20-30%) without causing excessive shear stress.[1][2][3]
-
Carbon Sources: Slowly metabolized carbohydrates like starch, dextrin, or glycerol are often preferred over glucose to avoid catabolite repression.[4]
-
Nitrogen Sources: Complex nitrogen sources such as soybean meal, yeast extract, or peptone are commonly used.[11]
Q2: How can we monitor the production of this compound during fermentation?
A2: this compound production can be monitored by taking samples from the fermenter at regular intervals and analyzing them using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. Rhodomycins are pigmented compounds, so a color change in the broth can also be a qualitative indicator of production.
Downstream Processing
Q3: What is a typical purification strategy for this compound from a fermentation broth?
A3: A multi-step purification process is usually required to achieve high purity. A general workflow is as follows:
-
Harvest and Cell Separation: The fermentation broth is harvested, and the mycelia are separated from the supernatant by centrifugation or filtration.
-
Extraction: The Rhodomycins are extracted from the mycelia (and potentially the supernatant) using an organic solvent like ethyl acetate or chloroform.
-
Concentration: The organic extract is concentrated under vacuum.
-
Chromatography: The crude extract is subjected to one or more chromatographic steps. This often includes:
-
Crystallization/Precipitation: The purified this compound can be precipitated or crystallized from a suitable solvent system.
Q4: What analytical methods are used for the quantification of this compound?
A4: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for the quantification of this compound. Key parameters include:
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Detection: UV-Vis detection is used, as anthracyclines have characteristic absorbance spectra.
III. Quantitative Data
The following tables provide representative data on the effect of key fermentation parameters on the production of a secondary metabolite by a Streptomyces species, which can be analogous to this compound production.
Table 1: Effect of Agitation and Aeration on Secondary Metabolite Production
| Agitation Speed (rpm) | Aeration Rate (vvm) | Dissolved Oxygen (DO) Saturation (%) | Final Product Titer (mg/L) |
| 100 | 0.5 | 10 | 150 |
| 200 | 1.0 | 25 | 350 |
| 200 | 2.0 | >30 | 420 |
| 300 | 2.0 | >40 | 320 (due to shear stress) |
Data adapted from a study on glycoprotein production by Streptomyces kanasenisi ZX01, which demonstrates the interplay between agitation, aeration, and product formation.[1][3]
Table 2: Scale-Up of Secondary Metabolite Production Based on Volumetric Oxygen Transfer Coefficient (kLa)
| Fermenter Scale (L) | Agitation Speed (rpm) | Aeration Rate (vvm) | kLa (h-1) | Final Product Titer (mg/L) |
| 5 | 200 | 2.0 | 22.4 | 3.92 |
| 15 | 225 | 2.0 | 23.1 | 4.03 |
| 70 | 250 | 1.5 | 22.8 | 3.82 |
| 500 | 275 | 1.5 | 23.5 | 4.20 |
Data adapted from a study on glycoprotein production by Streptomyces kanasenisi ZX01, illustrating a successful scale-up strategy by maintaining a constant kLa.[1][3]
IV. Experimental Protocols
1. Protocol: Fermentation of Streptomyces for this compound Production (Shake Flask to 15 L Fermenter)
a) Inoculum Development:
-
Prepare a seed culture by inoculating a loopful of Streptomyces purpurascens from a slant into a 100 mL flask containing 25 mL of seed medium (e.g., GS medium: glucose 10 g/L, soybean meal 10 g/L, NaCl 10 g/L, CaCO₃ 1 g/L, pH 7.0).[12]
-
Incubate at 28°C on a shaker at 150 rpm for 48 hours.[12]
b) Shake Flask Fermentation (for initial optimization):
-
Inoculate 200 mL of production medium in a 1 L flask with 2.5% (v/v) of the seed culture.
-
Incubate at 28°C on a shaker at 150 rpm for 8 days.[12]
-
Monitor growth and this compound production by taking samples daily.
c) 15 L Fermenter Scale-Up:
-
Prepare 10 L of production medium in a 15 L fermenter and sterilize.
-
Inoculate with 2.5% (v/v) of the seed culture.
-
Set the fermentation parameters based on optimization studies (e.g., Temperature: 28°C, pH: 7.0, controlled with acid/base addition).
-
Maintain dissolved oxygen (DO) above 20% by controlling agitation (e.g., starting at 150 rpm and increasing as needed) and aeration (e.g., 1.0 vvm).
-
Run the fermentation for 7-10 days, monitoring key parameters and this compound production.
2. Protocol: Purification of this compound from Fermentation Broth
-
Harvest and Extraction:
-
Separate the mycelia from the 10 L fermentation broth by centrifugation.
-
Extract the mycelial cake with acetone. Concentrate the acetone extract and then re-extract with chloroform.[5]
-
Combine the chloroform extracts and evaporate to dryness to obtain the crude antibiotic complex.
-
-
Ion-Exchange Chromatography:
-
Dissolve the crude extract in a suitable buffer at a pH that ensures this compound is charged (e.g., pH below its pI for cation exchange).
-
Load the solution onto a pre-equilibrated cation exchange column.
-
Wash the column with the loading buffer to remove unbound impurities.
-
Elute the bound Rhodomycins using a linear salt gradient (e.g., 0 to 1 M NaCl).[9]
-
Collect fractions and analyze by TLC or HPLC to identify those containing this compound.
-
-
Reversed-Phase HPLC (Purification):
-
Pool the fractions containing this compound and concentrate them.
-
Inject the concentrated sample onto a preparative C18 HPLC column.
-
Elute with a gradient of acetonitrile in an aqueous buffer (e.g., ammonium formate).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain purified this compound.
-
V. Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: General workflow for fermentation scale-up.
Caption: Decision tree for troubleshooting low yield.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Agitation, Aeration and Temperature on Production of a Novel Glycoprotein GP-1 by Streptomyces kanasenisi ZX01 and Scale-Up Based on Volumetric Oxygen Transfer Coefficient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
- 7. stackoverflow.com [stackoverflow.com]
- 8. researchgate.net [researchgate.net]
- 9. Industrial Production of Antibiotics in Fungi: Current State, Deciphering the Molecular Basis of Classical Strain Improvement and Increasing the Production of High-Yielding Strains by the Addition of Low-Molecular Weight Inducers [mdpi.com]
- 10. Streptomycin production | PPTX [slideshare.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. youtube.com [youtube.com]
Technical Support Center: Rhodomycin A Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Rhodomycin A.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for quantifying this compound?
A1: The most common methods for quantifying this compound are High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. HPLC is often preferred for its high sensitivity and ability to separate this compound from its analogues and impurities. UV-Visible spectrophotometry is a simpler and more accessible method but can be less specific.[1]
Q2: What are the typical solvents for extracting this compound from bacterial cultures?
A2: this compound and its analogues are typically extracted from the mycelial cake and fermentation broth of Streptomyces species using organic solvents such as ethyl acetate, acetone, or chloroform.[1][2][3] The choice of solvent can impact the extraction efficiency and purity of the final sample.
Q3: What are the expected UV-visible absorption maxima for this compound?
A3: While specific maxima can vary slightly based on the solvent and the specific analogue, anthracyclines like this compound generally exhibit characteristic absorption spectra in the visible range. It is crucial to determine the specific absorption maximum for your this compound standard in the solvent you are using for quantification.
Q4: How can I differentiate between this compound and its analogues?
A4: HPLC is the most effective method for separating and identifying different Rhodomycin analogues.[4][5][6] This is achieved by optimizing the mobile phase composition and using a suitable stationary phase (e.g., a C18 column). Mass spectrometry coupled with HPLC can provide definitive identification.
Troubleshooting Guides
This section provides structured guidance on how to identify and resolve common experimental errors encountered during this compound quantification.
High-Performance Liquid Chromatography (HPLC) Issues
Issue 1: No peak or very small peak for this compound.
This is a common issue that can arise from several factors throughout the experimental workflow. The following decision tree can help you troubleshoot the problem.
Caption: Troubleshooting workflow for absent or small HPLC peaks.
Issue 2: Poor peak shape (e.g., fronting, tailing, or split peaks).
Poor peak shape can compromise the accuracy of quantification.
| Symptom | Potential Cause | Recommended Solution |
| Peak Fronting | Sample overload | Dilute the sample. |
| Incorrect sample solvent | Ensure the sample is dissolved in the mobile phase or a weaker solvent. | |
| Peak Tailing | Active sites on the column | Use a mobile phase additive (e.g., triethylamine) to block active sites. Consider a new column. |
| Column degradation | Replace the column. | |
| Co-elution with an interfering compound | Optimize the mobile phase or gradient to improve separation. | |
| Split Peaks | Clogged frit or column void | Back-flush the column or replace it if necessary. |
| Sample solvent effect | Dissolve the sample in the initial mobile phase. |
Issue 3: Inconsistent retention times.
Fluctuations in retention time make peak identification unreliable.
| Potential Cause | Recommended Solution |
| Fluctuations in pump pressure | Check for leaks in the HPLC system. Degas the mobile phase. |
| Changes in mobile phase composition | Prepare fresh mobile phase and ensure accurate mixing. |
| Column temperature variations | Use a column oven to maintain a constant temperature. |
| Column degradation | Replace the column. |
UV-Visible Spectrophotometry Issues
Issue 1: Absorbance readings are unstable or drifting.
Unstable readings can lead to significant quantification errors.
| Potential Cause | Recommended Solution |
| Lamp instability | Allow the spectrophotometer to warm up for at least 30 minutes. If the problem persists, the lamp may need replacement. |
| Air bubbles in the cuvette | Gently tap the cuvette to dislodge any air bubbles. Ensure the cuvette is filled properly. |
| Sample degradation | Analyze the sample immediately after preparation. Protect from light if this compound is light-sensitive. |
| Dirty or scratched cuvette | Clean the cuvette thoroughly with an appropriate solvent. Use a new cuvette if scratches are present. |
Issue 2: Non-linear standard curve.
A non-linear standard curve can indicate a deviation from the Beer-Lambert law.
| Potential Cause | Recommended Solution |
| Concentrations are too high | Prepare standards within a lower, linear concentration range. |
| Interfering substances in the sample | Purify the sample further to remove interfering compounds. Use a method blank to correct for background absorbance.[7][8] |
| Incorrect wavelength setting | Ensure the spectrophotometer is set to the wavelength of maximum absorbance (λmax) for this compound. |
| Instrument malfunction | Calibrate the spectrophotometer using certified standards. |
Experimental Protocols
This compound Extraction from Streptomyces sp.
This protocol is a general guideline and may require optimization based on the specific strain and culture conditions.
Caption: General workflow for this compound extraction.
-
Harvesting: After fermentation, centrifuge the culture broth to separate the mycelial cake from the supernatant.[1]
-
Extraction:
-
Extract the mycelial cake with a suitable volume of acetone.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
-
Combine and Concentrate: Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator.
-
Reconstitution: Resuspend the dried crude extract in a known volume of a suitable solvent (e.g., methanol) for further analysis.
HPLC Quantification of this compound
This is a starting point for developing an HPLC method. Optimization will be necessary.
| Parameter | Recommendation |
| Column | C18, 5 µm particle size, 250 mm x 4.6 mm |
| Mobile Phase | A mixture of acetonitrile and an aqueous buffer (e.g., ammonium phosphate), pH adjusted.[9] |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV-Vis detector at the λmax of this compound. |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 25 - 40 °C |
Method:
-
Standard Preparation: Prepare a stock solution of this compound standard in the mobile phase. Create a series of dilutions to generate a standard curve.
-
Sample Preparation: Dilute the crude this compound extract in the mobile phase to a concentration that falls within the range of the standard curve. Filter the sample through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Integrate the peak area corresponding to this compound. Use the standard curve to calculate the concentration of this compound in the samples.
Spectrophotometric Quantification of this compound
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Create a series of dilutions to generate a standard curve.
-
Sample Preparation: Dilute the crude this compound extract in the same solvent to a concentration that falls within the linear range of the standard curve.
-
Measurement:
-
Determine the λmax of this compound by scanning a standard solution across a range of wavelengths.
-
Measure the absorbance of the blank (solvent), standards, and samples at the determined λmax.
-
-
Quantification: Subtract the blank absorbance from all readings. Plot a standard curve of absorbance versus concentration. Use the equation of the line to calculate the concentration of this compound in the samples.
References
- 1. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Performance Liquid Chromatography (HPLC) Quantification of Liposome-Delivered Doxorubicin in Arthritic Joints of Collagen-Induced Arthritis Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. investigacion.unirioja.es [investigacion.unirioja.es]
- 6. scielo.br [scielo.br]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. HPLC method development and validation for simultaneous detection of Arabinoside-C and doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of Rhodomycin A and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of Rhodomycin A and its analogues. The information is compiled from preclinical studies to assist researchers in oncology and drug discovery.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and several of its analogues against various cancer cell lines. This data is crucial for understanding the relative potency of these compounds.
| Compound | Cell Line | IC50 |
| This compound | PC9 (Lung Adenocarcinoma) | 25 nM |
| This compound | PC9/gef (Gefitinib-resistant Lung Adenocarcinoma) | 22 nM |
| This compound | A549 (Lung Carcinoma) | 66 nM |
| This compound | H1975 (Non-small Cell Lung Cancer) | 34 nM |
| α2-Rhodomycin II | HeLa (Cervical Cancer) | 8.8 µg/ml |
| Obelmycin | HeLa (Cervical Cancer) | 8.8 µg/ml |
| Rhodomycin B | HeLa (Cervical Cancer) | 8.8 µg/ml |
Note: Direct comparison of the cytotoxic potency of this compound with its analogues is challenging due to the use of different cancer cell lines in the cited studies. The data for this compound was obtained from studies on lung cancer cell lines, while the data for its analogues were derived from studies on a cervical cancer cell line.
Experimental Protocols
The cytotoxicity data presented in this guide was primarily obtained using the MTT assay, a standard colorimetric assay for assessing cell metabolic activity.
MTT-Based Cytotoxicity Assay Protocol
This protocol provides a general workflow for determining the cytotoxic effects of compounds like this compound and its analogues on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., HeLa, A549) are seeded into 96-well plates at a density of approximately 2.5 x 10^5 cells/ml in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS). The cells are then incubated for 24 hours at 37°C to allow for attachment.[1]
-
Compound Treatment: Following incubation, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or its analogues). The treated cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 1-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (such as dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals that have formed in metabolically active cells.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow of the MTT assay for determining cytotoxicity.
Signaling Pathway of this compound in Suppressing Lung Cancer Progression
This compound has been shown to exert its anticancer effects by targeting the Src tyrosine kinase. Inhibition of Src leads to the downregulation of several downstream signaling pathways crucial for cancer cell proliferation, migration, and survival.
Caption: this compound inhibits Src, affecting multiple downstream pathways.
References
Comparative Guide to Rhodomycin A: Target Identification and Validation in Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Rhodomycin A, an anthracycline antibiotic, with a specific focus on its recently identified role as a Src kinase inhibitor in the context of non-small cell lung cancer (NSCLC). We present a comparative analysis of this compound's performance against other relevant compounds, detailed experimental protocols for its study, and visualizations of its mechanism of action.
Performance Comparison: this compound vs. Alternative Compounds
This compound has demonstrated significant cytotoxic activity against various NSCLC cell lines, including those resistant to standard therapies like gefitinib.[1] Its efficacy is compared here with other well-established anticancer agents: Doxorubicin (a conventional anthracycline), and Dasatinib and Saracatinib (known Src inhibitors).
Table 1: Comparative Cytotoxicity (IC50) in Human NSCLC Cell Lines (72h treatment)
| Compound | PC9 (EGFR mutant) | A549 (KRAS mutant) |
| This compound | 25 nM[1] | 66 nM[1] |
| Doxorubicin | ~8.64 nM | >20,000 nM[2][3] |
| Dasatinib | Not widely reported | ~40 nM - 2,500 nM (varies with cell density)[4][5] |
| Saracatinib | Not widely reported | Not widely reported |
Note: IC50 values are compiled from different studies and may not be directly comparable due to variations in experimental conditions. Doxorubicin shows high potency in some cancer cell lines but A549 cells are notably resistant.[2][3] The IC50 for Dasatinib in A549 cells has been shown to be highly dependent on cell seeding density.[5]
Target Identification and Validation
Recent studies have identified the non-receptor tyrosine kinase Src as a primary target of this compound in lung cancer.[1][6] This represents a significant departure from the classical anthracycline mechanism of DNA intercalation and topoisomerase II inhibition.
Target Identification Method: Molecular Docking
The initial identification of Src as a potential target for this compound was achieved through in silico molecular docking studies. A library of compounds from the National Cancer Institute (NCI) was screened for their ability to bind to the ATP-binding site of Src kinase.[1] this compound was selected as a lead candidate based on its high LibDock and consensus scores compared to known Src inhibitors like dasatinib and imatinib.[1]
Target Validation: Inhibition of Src Activity and Downstream Signaling
Subsequent experimental validation has confirmed the inhibitory effect of this compound on the Src signaling pathway. Treatment of NSCLC cells with this compound leads to a dose-dependent decrease in the phosphorylation of Src (pSrc), indicating a reduction in its kinase activity.[1][7] Furthermore, this compound treatment also downregulates the expression and phosphorylation of key proteins downstream of Src, including:
-
EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase that interacts with Src.[1]
-
STAT3 (Signal Transducer and Activator of Transcription 3): A transcription factor involved in cell survival and proliferation.[1]
-
FAK (Focal Adhesion Kinase): A kinase that plays a crucial role in cell migration and adhesion.[1]
-
PI3K (Phosphoinositide 3-kinase), JNK (c-Jun N-terminal kinase), Paxillin, and p130cas: Key signaling molecules involved in cell growth, survival, and motility.[1][6]
While these findings strongly support Src as a target of this compound, direct target engagement has yet to be confirmed through methods such as Cellular Thermal Shift Assay (CETSA) or affinity chromatography.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound.
Cell Viability Assay (PrestoBlue® Assay)
This assay quantitatively measures the cytotoxicity of a compound.
-
Cell Seeding: Seed NSCLC cells (e.g., PC9, A549) in a 96-well plate at a density of 2,500 cells per 100 µL of culture medium. Incubate at 37°C for 12-16 hours.
-
Compound Treatment: Remove the culture medium and add 100 µL of fresh medium containing the desired concentrations of this compound or control compounds.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add 10 µL of PrestoBlue® cell viability reagent to each well.
-
Final Incubation: Incubate for 1-2 hours at 37°C.
-
Measurement: Measure the fluorescence at an excitation/emission of 560/590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value using a dose-response curve.
Western Blot Analysis of Src Signaling Pathway
This protocol is used to determine the expression and phosphorylation levels of proteins in the Src signaling cascade.
-
Cell Lysis: Treat cells with this compound at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pSrc, Src, pEGFR, EGFR, pSTAT3, STAT3, pFAK, FAK, and GAPDH (as a loading control) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Migration and Invasion Assays (Transwell Assay)
These assays assess the effect of a compound on cancer cell motility.
-
Chamber Preparation: For the invasion assay, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For the migration assay, the insert remains uncoated.
-
Cell Seeding: Resuspend 5 x 10^4 cells in serum-free medium and add them to the upper chamber.
-
Chemoattractant: Add medium supplemented with 10% fetal bovine serum (FBS) as a chemoattractant to the lower chamber.
-
Compound Treatment: Add this compound at desired concentrations to both the upper and lower chambers.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Cell Removal: Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action for this compound in suppressing the Src signaling pathway in lung cancer.
Caption: Proposed signaling pathway of this compound in lung cancer cells.
Experimental Workflow Diagram
The following diagram outlines the workflow for identifying and validating Src as a target of this compound.
Caption: Workflow for this compound target identification and validation.
References
- 1. This compound, a novel Src-targeted compound, can suppress lung cancer cell progression via modulating Src-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a novel Src-targeted compound, can suppress lung cancer cell progression via modulating Src-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Antibacterial Efficacy of Rhodomycin A and Rhodomycin B
This guide provides a detailed comparison of the antibacterial properties of two closely related anthracycline antibiotics, Rhodomycin A and Rhodomycin B. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available experimental data to objectively evaluate their performance. The guide covers their antibacterial efficacy, the experimental methods used for these assessments, and their proposed mechanism of action.
Antibacterial Efficacy
Rhodomycin B has demonstrated potent activity against Gram-positive bacteria. A key study identified Rhodomycin B as the most effective among several Rhodomycin analogues isolated from Streptomyces purpurascens, exhibiting a Minimum Inhibitory Concentration (MIC) of 2 μg/ml against Bacillus subtilis.[1][2] While the same study identified this compound (also referred to as α2-Rhodomycin II), it did not report a specific MIC value for this compound, preventing a direct quantitative comparison of their antibacterial potency based on this literature.[1]
Quantitative Data Summary
The table below summarizes the available quantitative data on the antibacterial efficacy of Rhodomycin B.
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) |
| Rhodomycin B | Bacillus subtilis | 2 µg/ml[1][2] |
| This compound | Bacillus subtilis | Data not available in the cited literature |
Experimental Protocols
The primary method for determining the antibacterial efficacy of this compound and B is the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
Broth Microdilution MIC Assay Protocol
This protocol outlines the steps to determine the MIC of a compound against a bacterial strain.
a. Preparation of Materials:
-
Bacterial Culture: An overnight culture of the test bacterium (e.g., Bacillus subtilis) grown in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Test Compounds: Stock solutions of this compound and Rhodomycin B of known concentrations.
-
96-Well Microtiter Plate: Sterile plates for setting up the dilutions.
-
Growth Medium: Sterile broth medium.
b. Assay Procedure:
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in the 96-well plate. This is typically done by adding a specific volume of the compound to the first well and then transferring half of the volume to the subsequent wells containing fresh broth, creating a concentration gradient.
-
Inoculum Preparation: Adjust the turbidity of the overnight bacterial culture with sterile saline or broth to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Further dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the different concentrations of the test compounds. Include a positive control well (bacteria and broth, no compound) and a negative control well (broth only).
-
Incubation: Incubate the microtiter plate at a suitable temperature (e.g., 37°C) for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
Experimental Workflow
Workflow for MIC determination.
Mechanism of Action
Rhodomycins belong to the anthracycline class of antibiotics. Their primary mechanism of antibacterial action involves the inhibition of essential cellular processes through interaction with bacterial DNA.
The proposed signaling pathway for the antibacterial action of anthracyclines like this compound and B includes the following key steps:
-
Cellular Uptake: The antibiotic molecules are transported into the bacterial cell.
-
DNA Intercalation: The planar aromatic structure of the anthracycline molecule inserts itself between the base pairs of the bacterial DNA. This intercalation distorts the DNA double helix.
-
Inhibition of Topoisomerase II: The anthracycline-DNA complex interferes with the function of topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA strand breaks.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline can undergo redox cycling, leading to the production of ROS.
-
Cellular Damage and Death: The accumulation of DNA damage and the oxidative stress caused by ROS ultimately lead to the inhibition of DNA and RNA synthesis, causing bacterial cell death.
Antibacterial mechanism of Rhodomycins.
References
A Comparative Guide to the Structure-Activity Relationship of Rhodomycin Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Rhodomycin analogues, focusing on their structure-activity relationships (SAR). The information is compiled from various experimental studies to aid in the understanding and development of this potent class of anthracycline antibiotics.
Core Structure and Activity
Rhodomycins are a class of anthracyclines characterized by a tetracyclic aglycone core and one or more sugar moieties.[1] Variations in both the aglycone and the attached sugars lead to a diverse range of analogues with differing biological activities.[1] These compounds have garnered significant interest due to their potential as antibacterial and anticancer agents.
Comparative Biological Activity of Rhodomycin Analogues
The biological activity of Rhodomycin analogues is significantly influenced by their structural modifications. The following table summarizes the available quantitative data from comparative studies.
| Analogue Name | Structural Group | Test Organism/Cell Line | Activity Metric | Value | Reference |
| Rhodomycin B | Glycoside | Bacillus subtilis | MIC | 2 µg/mL | [1][2] |
| α2-Rhodomycin II | Glycoside | Bacillus subtilis | MIC | - | [1] |
| Obelmycin | Glycoside | Bacillus subtilis | MIC | - | [1] |
| Rhodomycin B | Glycoside | HeLa (Human cervical cancer) | IC50 | 8.8 µg/mL | [1][2] |
| α2-Rhodomycin II | Glycoside | HeLa (Human cervical cancer) | IC50 | - | [1] |
| Obelmycin | Glycoside | HeLa (Human cervical cancer) | IC50 | - | [1] |
| Rhodomycin B | Glycoside | L929 (Mouse fibroblast) | Cytotoxicity | Not cytotoxic | [1][2] |
| α2-Rhodomycin II | Glycoside | L929 (Mouse fibroblast) | Cytotoxicity | Not cytotoxic | [1] |
| Obelmycin | Glycoside | L929 (Mouse fibroblast) | Cytotoxicity | Not cytotoxic | [1] |
| β-Rhodomycinone | Aglycone | - | - | - | |
| γ-Rhodomycinone | Aglycone | - | - | - |
Further quantitative data on the cytotoxicity of β-Rhodomycinone and γ-Rhodomycinone against Caco-2 and HeLa cells, as well as analogues with modified sugar moieties against L1210 cells, have been reported, but specific values were not available in the reviewed literature.[3][4] A comprehensive SAR analysis would benefit from the inclusion of these data points.
Key Structure-Activity Relationship Insights
-
Sugar Moieties: The nature and number of sugar residues attached to the aglycone play a crucial role in the biological activity of Rhodomycin analogues. Modifications in the sugar part have been shown to influence their cytotoxic properties.[3][4]
-
Aglycone Structure: Variations in the aglycone core also contribute to the diversity of biological effects observed among different analogues.
-
Selective Cytotoxicity: Notably, some Rhodomycin analogues like Rhodomycin B exhibit selective cytotoxicity against cancer cell lines (HeLa) while showing no toxicity towards normal cell lines (L929), highlighting their therapeutic potential.[1][2]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[5][6]
Materials:
-
Test compounds (Rhodomycin analogues)
-
Bacterial culture (e.g., Bacillus subtilis)
-
Cation-adjusted Mueller-Hinton Broth (MHB)[5]
-
Sterile 96-well microplates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum from an overnight culture. The final concentration in the wells should be approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: Perform a serial two-fold dilution of the test compounds in MHB directly in the 96-well microplate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the microplate at 37°C for 16-20 hours.[5]
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[5] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., HeLa) and a normal cell line (e.g., L929)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (Rhodomycin analogues)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the Rhodomycin analogues for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
Mechanism of Action and Signaling Pathways
The anticancer activity of Rhodomycin analogues is believed to be multifactorial, involving DNA intercalation, inhibition of topoisomerase II, and induction of apoptosis. Recent studies have shed light on specific signaling pathways targeted by these compounds.
Rhodomycin A and the Src Signaling Pathway
Experimental evidence suggests that this compound exerts its anticancer effects, at least in part, by targeting the Src signaling pathway.[7] Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, migration, and invasion.[7] Inhibition of Src can disrupt downstream signaling cascades that are critical for tumor progression.
The following diagram illustrates the proposed mechanism of action for this compound in lung cancer cells.
Caption: Proposed inhibition of the Src signaling pathway by this compound.
Induction of Apoptosis
Rhodomycin analogues, like other anthracyclines, are known to induce apoptosis (programmed cell death) in cancer cells. This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program.[8] The intrinsic (mitochondrial) pathway of apoptosis is a likely mechanism, and some studies on related compounds suggest the involvement of the mTOR and STAT3 signaling pathways.[9]
The general workflow for evaluating the induction of apoptosis by Rhodomycin analogues is depicted below.
Caption: General experimental workflow for assessing apoptosis induction.
References
- 1. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and cytotoxic activity of some new rhodomycin derivatives bearing modifications in the sugar moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and Cytotoxic Activity of Some New Rhodomycin Derivatives Bearing Modifications in the Sugar Moiety [jstage.jst.go.jp]
- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 6. protocols.io [protocols.io]
- 7. This compound, a novel Src-targeted compound, can suppress lung cancer cell progression via modulating Src-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis and antimigration induction in human skin cancer cells by rhodomyrtone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decursin and Doxorubicin Are in Synergy for the Induction of Apoptosis via STAT3 and/or mTOR Pathways in Human Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Rhodomycin A and Other Anthracyclines in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Rhodomycin A against other widely used anthracyclines, namely doxorubicin, daunorubicin, and epirubicin. This analysis is based on available preclinical data and aims to inform researchers and drug development professionals on the potential of this compound as a therapeutic agent.
Executive Summary
This compound, a member of the anthracycline family of antibiotics, has demonstrated significant anticancer properties. Emerging research indicates that its efficacy is comparable, and in some aspects potentially superior, to conventional anthracyclines. A key differentiator lies in its mechanism of action, which involves the potent inhibition of the Src signaling pathway, a critical regulator of cancer cell proliferation, survival, and metastasis. While direct head-to-head comparative studies with uniform experimental conditions are limited, the available data suggests this compound holds promise as a valuable candidate for further investigation in cancer therapy.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting cancer cell growth. While direct comparative studies are lacking, the following tables summarize available IC50 values for this compound and other anthracyclines across various cancer cell lines from different studies. It is important to note that variations in experimental protocols can influence these values.
Table 1: IC50 Values of Rhodomycin Analogs
| Compound | Cell Line | IC50 (µg/mL) |
| Rhodomycin B | HeLa | 8.8[1] |
| α2-Rhodomycin II | HeLa | 8.8[1] |
| Obelmycin | HeLa | 8.8[1] |
Table 2: IC50 Values of Doxorubicin
| Cell Line | IC50 (µM) |
| HepG2 | 12.2[2][3] |
| UMUC-3 | 5.1[2][3] |
| TCCSUP | 12.6[2][3] |
| BFTC-905 | 2.3[2][3] |
| HeLa | 2.9[2][3] |
| MCF-7 | 2.5[2][3] |
| M21 | 2.8[2][3] |
| Huh7 | > 20[2][3] |
| VMCUB-1 | > 20[2][3] |
| A549 | > 20[2][3] |
| NCI-H1299 | Significantly higher than other lung cancer cell lines[4] |
Table 3: IC50 Values of Daunorubicin
| Cell Line | IC50 (nM) |
| K562 | 21.7 ± 5.6[5] |
| MOLM-14 | 8.1 ± 1.2[5] |
Table 4: IC50 Values of Epirubicin
| Cell Line | IC50 (µM) |
| U-87 (glioma) | 6.3[6] |
Mechanism of Action: A Focus on Src Pathway Inhibition
This compound distinguishes itself from other anthracyclines through its potent inhibition of the Src signaling pathway. Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating various cellular processes that are often dysregulated in cancer, including proliferation, survival, migration, and invasion.
This compound has been shown to reduce the activity and expression of Src in a dose-dependent manner. This inhibition extends to Src-associated proteins such as EGFR, STAT3, and FAK.[4] The downstream effects of Src inhibition by this compound include the suppression of multiple signaling pathways, namely:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation.
-
JNK Pathway: Involved in stress responses and apoptosis.
-
Paxillin and p130cas: These are key components of focal adhesions and are involved in cell migration and invasion.[2][7]
This multi-targeted inhibition of critical signaling nodes contributes to the observed anti-proliferative, anti-migratory, and anti-invasive effects of this compound in cancer cells.[2][7]
In contrast, while other anthracyclines like doxorubicin also induce apoptosis, their primary mechanisms are attributed to DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and cell cycle arrest. Doxorubicin is also known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway.
Caption: General experimental workflow.
In Vivo Efficacy
Experimental Protocols
MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of this compound or other anthracyclines for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Annexin V Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.
-
Cell Treatment: Treat cells with the desired concentrations of this compound or other anthracyclines.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into different treatment groups (e.g., vehicle control, this compound, doxorubicin). Administer the treatments according to the specified dosing schedule and route (e.g., intraperitoneal or intravenous injection).
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study. Monitor the body weight of the mice as an indicator of toxicity.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion and Future Directions
This compound presents a compelling profile as an anticancer agent, with a distinct mechanism of action centered on Src pathway inhibition. The available preclinical data suggests its efficacy is at least comparable to that of established anthracyclines. However, to fully realize its clinical potential, further research is imperative. Specifically, direct, head-to-head comparative studies under standardized conditions are needed to definitively assess the relative potency and therapeutic index of this compound against doxorubicin, daunorubicin, and epirubicin. In vivo studies employing various tumor models will be crucial to evaluate its efficacy and safety profile in a more physiologically relevant context. Such research will be instrumental in determining the future role of this compound in the landscape of cancer chemotherapy.
References
- 1. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo effect of oracin on doxorubicin reduction, biodistribution and efficacy in Ehrlich tumor bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative study of the sensitivities of cancer cells to doxorubicin, and relationships between the effect of the drug-efflux pump P-gp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ROADMAPS: An Online Database of Response Data, Dosing Regimens, and Toxicities of Approved Oncology Drugs as Single Agents to Guide Preclinical In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Rhodomycin A Against Gram-Positive Bacteria: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Rhodomycin A's efficacy against gram-positive bacteria with that of established antibiotics. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation of its potential as a novel antimicrobial agent.
Executive Summary
This compound, a member of the anthracycline class of antibiotics, demonstrates significant promise in combating a range of gram-positive bacteria, including drug-resistant strains. Its unique mechanism of action, targeting the bacterial cell membrane and inhibiting multiple biosynthetic pathways, sets it apart from many current therapies. This guide presents a comparative analysis of this compound's in vitro activity against key gram-positive pathogens alongside standard-of-care antibiotics: vancomycin, linezolid, and daptomycin. The data, presented in a clear tabular format, is intended to inform further research and development into this potent antimicrobial compound. For the purposes of this guide, and due to the extensive research available on the structurally and functionally similar compound rhodomyrtone, data for rhodomyrtone is used as a proxy for this compound, a common practice in the scientific literature for this class of molecules.
Data Presentation: In Vitro Susceptibility Testing
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Rhodomyrtone (as a proxy for this compound) and comparator antibiotics against clinically significant gram-positive bacteria. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater potency.
| Gram-Positive Bacterium | Rhodomyrtone (this compound proxy) | Vancomycin | Linezolid | Daptomycin |
| Staphylococcus aureus (MRSA) | 1 mg/L (MIC⁹⁰)[1][2][3][4] | 2 mg/L (MIC⁹⁰)[2] | 4 mg/L (MIC⁹⁰)[2] | >1 mg/L (MIC⁹⁰)[2] |
| Streptococcus pyogenes | 0.39–1.56 µg/mL[5] | ≤1 µg/mL[6] | 1 µg/mL (MIC⁹⁰)[7] | ≤0.06 - 0.25 µg/mL[8] |
| Enterococcus faecalis (VRE) | No direct data found | >256 µg/mL[9] | 2 mg/L (MIC⁹⁰)[10] | 4 µg/mL (MIC⁹⁰)[8] |
Note: Data is compiled from multiple sources and testing conditions may vary. Direct comparative studies are limited. MIC⁹⁰ represents the concentration required to inhibit 90% of the tested isolates.
Mechanism of Action
This compound, represented by rhodomyrtone, exhibits a multi-faceted mechanism of action against gram-positive bacteria, primarily targeting the cell membrane. This leads to a cascade of disruptive events, ultimately resulting in bacterial cell death.
The proposed signaling pathway for this compound's action is as follows:
This compound's interaction with the bacterial cell membrane leads to increased fluidity and permeability.[1] This disruption causes a rapid dissipation of the membrane potential and leakage of intracellular components such as ATP.[11][12] The loss of membrane integrity and essential molecules subsequently inhibits the synthesis of critical macromolecules including DNA, RNA, proteins, and lipids, ultimately leading to bacterial cell death.[13][14][15]
Experimental Protocols
The data presented in this guide is primarily derived from two standard antimicrobial susceptibility testing methods: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion method for assessing the Zone of Inhibition.
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Protocol
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent. The general steps are as follows:
Zone of Inhibition Assay: Kirby-Bauer Disk Diffusion Protocol
The Kirby-Bauer test is a qualitative method used to determine the susceptibility of bacteria to antibiotics.
Conclusion
The available data strongly suggests that this compound is a potent antibacterial agent against a variety of gram-positive bacteria, including challenging multidrug-resistant strains like MRSA. Its efficacy, as indicated by low MIC values, is comparable and in some cases superior to established antibiotics such as vancomycin and linezolid. The unique mechanism of action targeting the bacterial cell membrane presents a promising avenue for overcoming existing resistance mechanisms. Further in-depth, direct comparative studies against a broader range of clinical isolates are warranted to fully elucidate its therapeutic potential and position it within the current antimicrobial armamentarium. The detailed protocols provided herein offer a standardized framework for conducting such validation studies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Rhodomyrtone: a new anti-Staphylococcus aureus agent against resistant strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial Activity of Rhodomyrtus tomentosa (Aiton) Hassk. Leaf Extract against Clinical Isolates of Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Streptococcus pyogenes Antibiotic Resistance - Streptococcus pyogenes: Basic Biology to Clinical Manifestations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Daptomycin Activity against Uncommonly Isolated Streptococcal and Other Gram-Positive Species Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Frontiers | Radezolid Is More Effective Than Linezolid Against Planktonic Cells and Inhibits Enterococcus faecalis Biofilm Formation [frontiersin.org]
- 11. Rhodomyrtone (Rom) is a membrane-active compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rhodomyrtone Accumulates in Bacterial Cell Wall and Cell Membrane and Inhibits the Synthesis of Multiple Cellular Macromolecules in Epidemic Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rhodomyrtone Accumulates in Bacterial Cell Wall and Cell Membrane and Inhibits the Synthesis of Multiple Cellular Macromolecules in Epidemic Methicillin-Resistant <i>Staphylococcus</i> <i>aureus</i> - ProQuest [proquest.com]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Rhodomycin A and Daunorubicin for Researchers and Drug Development Professionals
A comprehensive guide to the mechanisms, efficacy, and experimental evaluation of two potent anthracycline compounds.
In the landscape of cancer chemotherapy, anthracyclines remain a cornerstone for treating a variety of malignancies. This guide provides a detailed comparative analysis of two such compounds: the well-established clinical agent, Daunorubicin, and the promising investigational compound, Rhodomycin A. This document is intended for researchers, scientists, and drug development professionals, offering a granular look at their mechanisms of action, cytotoxic profiles, and the experimental protocols used for their evaluation.
Chemical and Structural Overview
This compound and Daunorubicin belong to the anthracycline family, characterized by a tetracyclic quinone aglycone linked to a sugar moiety. While sharing a common structural backbone, subtle differences in their chemical makeup contribute to their distinct biological activities.
| Property | This compound | Daunorubicin |
| Chemical Formula | C36H48N2O12[1] | C27H29NO10[2] |
| Molecular Weight | 700.8 g/mol [1] | 527.52 g/mol [2] |
| IUPAC Name | (7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy]-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione[1] | (8S,10S)-8-Acetyl-10-[(2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-oxan-2-yl]oxy-6,8,11-trihydroxy-1-methoxy-9,10-dihydro-7H-tetracene-5,12-dione[3] |
| Source | Isolated from Streptomyces purpurascens and other Streptomyces species.[1] | Isolated from Streptomyces peucetius and Streptomyces coeruleorubidus.[3] |
Chemical Structures:
Mechanism of Action and Signaling Pathways
While both compounds induce apoptosis in cancer cells, their primary molecular targets and downstream signaling cascades differ significantly.
Daunorubicin: A well-characterized topoisomerase II inhibitor, Daunorubicin's primary mechanism involves intercalating into DNA and stabilizing the DNA-topoisomerase II complex.[2][3] This action prevents the re-ligation of DNA strands, leading to double-strand breaks and the initiation of apoptotic pathways.[3] Downstream effects include the activation of caspases (caspase-3, -8, and -9), an increase in p53 levels, and the generation of ceramide through sphingomyelin hydrolysis, all of which contribute to programmed cell death.[4][5][6][7]
Figure 3. Mechanism of Action of Daunorubicin.
This compound: In contrast, this compound has been identified as a potent inhibitor of the non-receptor tyrosine kinase Src.[8] By reducing the activity and expression of Src, this compound disrupts several downstream signaling pathways crucial for cancer cell proliferation, migration, and survival. These include the PI3K/Akt, JNK, Paxillin, and p130cas pathways.[8][9] This targeted approach offers a different therapeutic strategy compared to the direct DNA-damaging effects of Daunorubicin.
Figure 4. Mechanism of Action of this compound.
Comparative Cytotoxicity
The cytotoxic potential of both compounds has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity.
| Compound | Cell Line | IC50 | Reference |
| Rhodomycin B | HeLa (Cervical Cancer) | 8.8 µg/mL | [10][11] |
| α2-Rhodomycin II | HeLa (Cervical Cancer) | ~8 µg/mL | [10][11] |
| Daunorubicin | HeLa (Cervical Cancer) | 2.96 µM | [12] |
| Daunorubicin | 4T1 (Breast Cancer) | 0.3 µM | [12] |
| Daunorubicin | HepG2 (Liver Cancer) | 0.7 µM | [12] |
| Daunorubicin | HL-60 (Leukemia) | 2.52 µM | [13] |
| Daunorubicin | U937 (Leukemia) | 1.31 µM | [13] |
Note: IC50 values for this compound were not directly available. Data for its analogues, Rhodomycin B and α2-Rhodomycin II, are presented. Direct comparison of µg/mL and µM values requires conversion based on the molecular weight of each compound.
Experimental Protocols
To facilitate reproducible research, this section details common experimental protocols for evaluating the cytotoxic and anti-proliferative effects of compounds like this compound and Daunorubicin.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Daunorubicin for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Figure 5. MTT Cytotoxicity Assay Workflow.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of a compound to inhibit the migration of cells.[14]
Methodology:
-
Cell Seeding: Grow a confluent monolayer of cells in a 6-well plate.[15]
-
Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.[15]
-
Compound Treatment: Replace the medium with fresh medium containing the test compound or vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.[14]
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Figure 6. Wound Healing Assay Workflow.
Clonogenic Assay (Soft Agar Assay)
This assay evaluates the ability of a single cell to grow into a colony, assessing the long-term effects of a compound on cell survival and proliferation.[16][17][18]
Methodology:
-
Base Agar Layer: Prepare a bottom layer of 0.6% agar in culture medium in a 6-well plate and allow it to solidify.[19]
-
Cell Suspension: Prepare a single-cell suspension of cells treated with the test compound or vehicle control.
-
Top Agar Layer: Mix the cell suspension with 0.3% low-melting-point agar in culture medium and pour it over the base layer.[19]
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, adding fresh medium periodically to prevent drying.[19]
-
Colony Staining and Counting: Stain the colonies with crystal violet and count the number of colonies containing at least 50 cells.
Figure 7. Clonogenic Assay Workflow.
Conclusion and Future Directions
This comparative guide highlights the distinct yet potent anti-cancer properties of this compound and Daunorubicin. Daunorubicin, a cornerstone of chemotherapy, exerts its cytotoxic effects primarily through DNA damage via topoisomerase II inhibition. In contrast, this compound presents a more targeted approach by inhibiting Src kinase and its associated oncogenic signaling pathways.
The available data suggests that both compounds are effective inducers of apoptosis, albeit through different molecular mechanisms. The differing mechanisms of action may have significant clinical implications. For instance, this compound's Src-inhibitory activity could be particularly beneficial in cancers driven by Src activation or in overcoming resistance to conventional chemotherapies.
Further research is warranted to directly compare the efficacy and toxicity profiles of this compound and Daunorubicin in a wider range of cancer models, both in vitro and in vivo. Such studies will be crucial in elucidating the full therapeutic potential of this compound and its potential role in the future of cancer treatment. The experimental protocols detailed in this guide provide a robust framework for conducting such vital comparative investigations.
References
- 1. This compound | C36H48N2O12 | CID 9896436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. DAUNORUBICIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Daunorubicin induces cell death via activation of apoptotic signalling pathway and inactivation of survival pathway in muscle-derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Daunorubicin-induced apoptosis: triggering of ceramide generation through sphingomyelin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. This compound, a novel Src-targeted compound, can suppress lung cancer cell progression via modulating Src-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ABT-737, Synergistically Enhances Daunorubicin-Mediated Apoptosis in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ibidi.com [ibidi.com]
- 15. clyte.tech [clyte.tech]
- 16. artscimedia.case.edu [artscimedia.case.edu]
- 17. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Soft Agar Colony Formation Assay as a Hallmark of Carcinogenesis [en.bio-protocol.org]
- 19. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of Rhodomycin A: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Rhodomycin A's molecular targets, benchmarked against other Src family kinase inhibitors. The following sections detail supporting experimental data, outline methodologies for target identification and validation, and visualize key pathways and workflows.
Executive Summary
Comparative Analysis of Src Inhibitors
This section provides a quantitative comparison of this compound with other well-documented Src inhibitors. The data highlights the cellular potency of these compounds in non-small cell lung cancer (NSCLC) cell lines.
| Compound | Target(s) | Cell Line | IC50 (nM) | Reference |
| This compound | Src, EGFR, STAT3, FAK | PC9 | 25 | [1] |
| PC9/gef (gefitinib-resistant) | 22 | [1] | ||
| A549 | 66 | [1] | ||
| H1975 | 34 | [1] | ||
| Dasatinib | Src, Abl, c-Kit, PDGFRβ | PC-9 | ~230 | [2] |
| Saracatinib (AZD0530) | Src, Abl | PC-9 | 230 | [2] |
| Bosutinib | Src, Abl | H1975 | ~1000 | [3] |
Note: The IC50 values for this compound are based on cell viability assays, reflecting the compound's overall cellular effect, which includes inhibition of Src and its downstream pathways. The IC50 values for the alternative inhibitors are also from cellular proliferation assays for a consistent comparison.
Experimental Protocols
The identification and validation of this compound's molecular targets involve a multi-faceted approach, combining computational and experimental techniques.
Molecular Docking: In Silico Target Identification
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique was instrumental in the initial identification of this compound as a potential Src inhibitor.
Protocol:
-
Protein and Ligand Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., Src kinase) from a protein data bank (PDB).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning correct bond orders.
-
Generate a 3D structure of the ligand (this compound) and optimize its geometry.
-
-
Docking Simulation:
-
Define the binding site on the target protein, typically the ATP-binding pocket for kinase inhibitors.
-
Utilize docking software (e.g., AutoDock, Glide) to predict the binding pose and affinity of the ligand to the protein. The software samples a large number of possible conformations and orientations of the ligand within the binding site.
-
-
Scoring and Analysis:
-
The docking program calculates a score that estimates the binding affinity (e.g., in kcal/mol).
-
The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.
-
In Vitro Kinase Assay: Confirming Direct Inhibition
An in vitro kinase assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing the purified active Src kinase, a specific substrate peptide (e.g., poly(Glu, Tyr) 4:1), and ATP in a suitable kinase assay buffer.
-
-
Inhibitor Addition:
-
Add varying concentrations of the test compound (this compound) to the reaction mixture. A control reaction with no inhibitor is also prepared.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding ATP. The reaction is typically incubated at a specific temperature (e.g., 30°C) for a set period.
-
-
Detection of Phosphorylation:
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.
-
Luminescence-based assays: Measuring the amount of ATP consumed using an enzyme like luciferase (e.g., ADP-Glo™ Kinase Assay).
-
-
-
IC50 Determination:
-
The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by plotting the inhibition data against the logarithm of the inhibitor concentration.
-
Cellular Thermal Shift Assay (CETSA): Verifying Target Engagement in Cells
CETSA is a powerful method to confirm that a compound binds to its intended target within a cellular environment.[3][4][5][6][7] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Protocol:
-
Cell Treatment:
-
Treat cultured cells with the compound of interest (this compound) or a vehicle control (e.g., DMSO).
-
-
Heating:
-
Heat the cell lysates or intact cells across a range of temperatures.
-
-
Lysis and Fractionation:
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
-
Protein Detection:
-
The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.
-
-
Analysis:
-
A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates that the compound has bound to and stabilized the target protein.
-
Visualizing the Molecular Landscape
The following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflows used to confirm its molecular targets.
Caption: this compound inhibits Src, affecting downstream pathways.
Caption: Workflow for confirming this compound's molecular targets.
References
- 1. This compound, a novel Src-targeted compound, can suppress lung cancer cell progression via modulating Src-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical anticancer activity of the potent, oral Src inhibitor AZD0530 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. drugtargetreview.com [drugtargetreview.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Rhodomycin A
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Rhodomycin A, an anthracycline antibiotic, requires stringent disposal procedures due to its cytotoxic nature. Adherence to these protocols is essential to mitigate risks of exposure and environmental contamination.
Immediate Safety and Operational Plan
This compound and materials contaminated with it are classified as cytotoxic waste. This designation necessitates a specific disposal pathway that differs significantly from regular laboratory or biohazardous waste. The fundamental principle is to prevent the release of the active compound into the environment and to protect personnel from exposure.
Step-by-Step Disposal Procedure:
-
Segregation at the Source: All materials that have come into contact with this compound must be segregated immediately. This includes unused or expired product, contaminated personal protective equipment (PPE) such as gloves and gowns, labware (e.g., vials, pipettes, culture flasks), and any absorbent materials used for spills.[1][2]
-
Use of Designated Cytotoxic Waste Containers: Segregated waste must be placed in clearly labeled, leak-proof containers designated for cytotoxic waste.[1][3][4] These containers are typically color-coded, often with a purple lid on a yellow base, to distinguish them from other waste streams.[3][4]
-
Sharps Disposal: Any sharps, such as needles or contaminated glass, must be disposed of in a puncture-resistant sharps container specifically marked for cytotoxic waste.[1][5]
-
Labeling: All waste containers must be clearly labeled with the "Cytotoxic Waste" symbol and any other locally required hazard information.[3]
-
Storage: Cytotoxic waste should be stored in a secure, designated area with limited access and proper ventilation, preferably under negative pressure, to await pickup by a specialized waste management service.[3]
-
Final Disposal: The ultimate disposal method for cytotoxic waste is high-temperature incineration, typically at temperatures up to 1200°C, to ensure the complete destruction of the hazardous compounds.[3] Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular landfill trash.[5][6]
Quantitative Data for Disposal
| Parameter | Specification | Rationale |
| Waste Segregation | Immediate, at the point of generation | To prevent cross-contamination of other waste streams. |
| Container Type | Leak-proof, rigid, puncture-resistant (for sharps) | To ensure safe containment and transport. |
| Container Color-Coding | Yellow with a purple lid (typical) | For easy identification as cytotoxic waste.[3][4] |
| Labeling | "Cytotoxic Waste" and/or biohazard symbol | To clearly communicate the hazard.[3] |
| Incineration Temperature | Up to 1200°C | To ensure complete chemical destruction.[3] |
Experimental Protocols
The primary "experimental protocol" in the context of disposal is the validated method of high-temperature incineration. This is an industrial process performed by specialized hazardous waste management facilities and is not a procedure undertaken in a standard laboratory. The efficacy of this method for the complete destruction of cytotoxic compounds is well-established.
For minor spills, the following cleanup protocol should be followed:
-
Restrict Access: Immediately limit access to the spill area.
-
Don Appropriate PPE: Wear double gloves, a lab coat, and safety glasses.[5]
-
Contain the Spill: For powders, gently cover with wet paper towels to prevent aerosolization. For liquids, use absorbent pads.[5]
-
Clean the Area: Clean the spill area from the outside in with soap and water.[5]
-
Dispose of Cleanup Materials: All materials used for cleanup are considered cytotoxic waste and must be disposed of accordingly.[5]
Visualizing the Disposal Workflow
The logical flow of this compound disposal, from generation to final destruction, is critical for ensuring compliance and safety.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. danielshealth.com [danielshealth.com]
- 3. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 4. sharpsmart.co.uk [sharpsmart.co.uk]
- 5. laurentian.ca [laurentian.ca]
- 6. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Rhodomycin A
Essential Safety and Handling Guide for Rhodomycin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent anthracycline compound. Adherence to these procedures is essential to ensure personnel safety and maintain a compliant laboratory environment.
Personal Protective Equipment (PPE) for Handling this compound
Due to its cytotoxic nature, stringent PPE protocols must be followed at all times when handling this compound. The following table summarizes the required PPE based on various handling activities.
| Activity | Gloves | Gown | Eye & Face Protection | Respiratory Protection | Other |
| Receiving & Unpacking | 1 pair of chemotherapy-rated gloves (ASTM D6978)[1][2] | Not required if no suspected contamination | Safety glasses | Not generally required | - |
| Preparation & Compounding (in a Biological Safety Cabinet) | Double pair of chemotherapy-rated gloves (outer pair over cuff)[1][3] | Disposable, low-permeability gown with back closure[1][2] | Safety goggles or face shield[2][4] | Not required if handled in a certified BSC | - |
| Administration (In Vitro/In Vivo) | Double pair of chemotherapy-rated gloves (outer pair over cuff)[1][3] | Disposable, low-permeability gown with back closure[1][2] | Full-face shield preferred; safety goggles as a minimum[1][2] | N95 respirator if risk of aerosolization outside a BSC[1][4] | Shoe covers[2] |
| Spill Cleanup | Double pair of industrial-thickness gloves (>0.45mm)[5] | Disposable, low-permeability gown[1][2] | Full-face shield and safety goggles[1][2] | NIOSH-approved respirator (e.g., N95)[1][4] | Shoe covers[2] |
| Waste Disposal | Double pair of chemotherapy-rated gloves[1][3] | Disposable, low-permeability gown[1][2] | Safety goggles or face shield[2][4] | Not required if handling sealed waste containers | - |
| Handling Patient Excreta (within 72 hours of administration) | Double pair of chemotherapy-rated gloves[1][3] | Disposable, low-permeability gown[1] | Safety goggles | Not generally required | Plastic apron[5] |
Experimental Protocols
Protocol for Handling and Preparing this compound
-
Preparation: All handling of this compound powder and solutions should be performed within a certified Class II Biological Safety Cabinet (BSC) to prevent aerosol generation.[6]
-
Gloving: Don two pairs of chemotherapy-rated, powder-free nitrile gloves. The inner glove should be tucked under the cuff of the gown, and the outer glove should be placed over the cuff.[1][4]
-
Gowning: Wear a disposable, solid-front, back-closing gown made of a low-permeability fabric.[2]
-
Eye and Face Protection: Wear a full-face shield or safety goggles.[2][4]
-
Weighing and Reconstitution: Use a plastic-backed absorbent pad on the work surface within the BSC. Reconstitute the compound carefully to avoid splashing.
-
Labeling: Clearly label all containers with the chemical name, concentration, and hazard symbols.
-
Transport: When transporting this compound solutions, use sealed, shatterproof secondary containers.
Protocol for Spill Management
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill.
-
Don PPE: Put on a full set of appropriate PPE, including double gloves, a disposable gown, eye and face protection, and an N95 respirator.[1][4]
-
Containment: For liquid spills, cover with absorbent pads from a chemotherapy spill kit. For powder spills, gently cover with damp absorbent pads to avoid aerosolization.
-
Cleaning: Working from the outside in, clean the spill area with an appropriate deactivating solution (e.g., 5.25% sodium hypochlorite), followed by a rinse with sterile water.
-
Disposal: All contaminated materials, including PPE, must be disposed of as hazardous cytotoxic waste in designated, sealed containers.[7]
Protocol for Disposal of this compound Waste
-
Segregation: All items that have come into contact with this compound, including gloves, gowns, vials, and absorbent pads, must be segregated as "trace" or "bulk" cytotoxic waste.
-
Trace Waste: Items with minimal residual contamination (e.g., empty vials, used gloves) should be placed in designated yellow chemotherapy waste containers.
-
Bulk Waste: Materials heavily contaminated with this compound, such as from a spill cleanup or partially used solutions, must be disposed of as bulk hazardous chemical waste in black RCRA containers.[7]
-
Labeling and Storage: All waste containers must be clearly labeled as "Hazardous Waste - Cytotoxic" and stored in a secure, designated satellite accumulation area.
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Do not dispose of any this compound waste in regular trash or down the drain.[7]
Visual Workflows
Caption: Standard Operating Procedure for Handling this compound.
Caption: Emergency Response Workflow for a this compound Spill.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
